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  • Product: Tert-butyl 4-cyanoazepane-1-carboxylate
  • CAS: 1259056-34-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-Butyl 4-Cyanoazepane-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 4-cyanoazepane-1-carboxylate, a pivotal heterocyclic building block in contemp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-cyanoazepane-1-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, detailed synthesis protocols, and characteristic analytical data. Furthermore, this guide will explore the compound's reactivity and its strategic application in the synthesis of pharmacologically active agents, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for optimal binding to a diverse range of biological targets. The strategic incorporation of substituents onto the azepane ring is a key strategy in drug design, enabling the fine-tuning of a compound's pharmacological profile. tert-Butyl 4-cyanoazepane-1-carboxylate has emerged as a particularly valuable intermediate due to the versatile reactivity of its cyano group and the stability of the Boc-protecting group, which facilitates multi-step synthetic sequences.

Physicochemical and Structural Properties

tert-Butyl 4-cyanoazepane-1-carboxylate is a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below.

PropertyValueSource
IUPAC Name tert-butyl 4-cyanoazepane-1-carboxylate[PubChem][1]
CAS Number 1259056-34-2[PubChem][1]
Molecular Formula C₁₂H₂₀N₂O₂[PubChem][1]
Molecular Weight 224.30 g/mol [PubChem][1]
Predicted Boiling Point 342.3±35.0 °C
Predicted Density 1.05±0.1 g/cm³
Storage Sealed in a dry environment at room temperature.

Synthesis of tert-Butyl 4-Cyanoazepane-1-carboxylate

The most common and efficient synthesis of tert-butyl 4-cyanoazepane-1-carboxylate involves a two-step process starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The first step is a ring expansion to form the azepane-4-one, followed by a cyanation reaction.

Synthesis of the Precursor: tert-Butyl 4-Oxoazepane-1-carboxylate

A large-scale, safe, and convenient process for the preparation of tert-butyl 4-oxoazepane-1-carboxylate has been developed, which is based on the ring expansion of tert-butyl 4-oxopiperidine-1-carboxylate using ethyl diazoacetate. This method avoids the need for purification of intermediates and has been successfully scaled up to produce over 33 kg of the final product with a good overall yield.[2]

Cyanation of tert-Butyl 4-Oxoazepane-1-carboxylate

The conversion of the ketone to the nitrile can be achieved through various methods, with the Strecker synthesis and its modifications being a prominent approach. A plausible and effective method involves the formation of a tosylhydrazone followed by reaction with a cyanide source.

Experimental Protocol: Synthesis of tert-Butyl 4-Cyanoazepane-1-carboxylate

Step 1: Formation of the Tosylhydrazone

  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol at 0 °C, add p-toluenesulfonhydrazide (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylhydrazone, which can often be used in the next step without further purification.

Step 2: Cyanation

  • Dissolve the crude tosylhydrazone from the previous step in a suitable solvent such as methanol or a mixture of THF and methanol.

  • Add potassium cyanide (KCN) or sodium cyanide (NaCN) (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-cyanoazepane-1-carboxylate.

Reactivity Cyanoazepane tert-Butyl 4-cyanoazepane-1-carboxylate Aminoazepane tert-Butyl 4-(aminomethyl)azepane-1-carboxylate Cyanoazepane->Aminoazepane 1. LiAlH₄, THF 2. H₂O workup Carboxyazepane 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid Cyanoazepane->Carboxyazepane H₃O⁺ or OH⁻, Heat

Figure 2: Key transformations of the nitrile group.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This deprotection exposes the secondary amine of the azepane ring, allowing for further functionalization at this position.

Applications in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

tert-Butyl 4-cyanoazepane-1-carboxylate is a key building block in the synthesis of several Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. [3][4][5]The JAK-STAT signaling pathway is a crucial hub for cytokine signaling, and its dysregulation is implicated in various inflammatory and proliferative disorders. [3] One notable example of a drug synthesized using a derivative of this building block is Oclacitinib , a JAK inhibitor used in veterinary medicine to treat allergic dermatitis. While the exact commercial synthesis of Oclacitinib may be proprietary, the core azepane structure highlights the importance of intermediates like tert-butyl 4-cyanoazepane-1-carboxylate. The synthesis of related JAK inhibitors often involves the reduction of the cyano group to a primary amine, which is then used to construct the rest of the molecule.

Illustrative Synthetic Application:

A common synthetic strategy involves the deprotection of the Boc group, followed by N-alkylation or N-arylation, and subsequent transformation of the cyano group. For instance, the secondary amine can be reacted with a suitable heterocyclic halide, and the cyano group can then be reduced to the corresponding amine, which is further elaborated to the final drug molecule.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be taken when handling tert-butyl 4-cyanoazepane-1-carboxylate.

  • Hazard Identification: This compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl 4-cyanoazepane-1-carboxylate is a versatile and valuable building block for medicinal chemists. Its synthesis from readily available starting materials, the orthogonal reactivity of its functional groups, and its incorporation into the privileged azepane scaffold make it an important intermediate in the discovery and development of new therapeutic agents. The successful application of this compound in the synthesis of JAK inhibitors underscores its significance in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling researchers to effectively utilize this key molecule in their synthetic endeavors.

References

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  • Fisher Scientific. Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (Describes the large-scale synthesis of a key precursor).
  • CAS No : 878630-84-3 | Product Name : (S)-tert-Butyl 4-Aminoazepane-1-carboxylate.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (Details the reactivity of LiAlH₄).
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  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse.
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Exploratory

tert-butyl 4-cyanoazepane-1-carboxylate chemical properties

An In-Depth Technical Guide to tert-butyl 4-cyanoazepane-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery Executive Summary tert-butyl 4-cyanoazepane-1-carboxylate is a pivotal heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl 4-cyanoazepane-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

tert-butyl 4-cyanoazepane-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a conformationally flexible seven-membered azepane ring, a versatile cyano moiety, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, positions it as a valuable intermediate for the synthesis of complex molecular architectures. The azepane scaffold is a recognized privileged structure, appearing in numerous natural products and approved pharmaceuticals, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, synthetic routes, spectroscopic profile, reactivity, and strategic applications in the generation of novel therapeutics.

The Strategic Value of the Azepane Scaffold

The Azepane Moiety in Medicinal Chemistry

The seven-membered azepane ring is a prominent structural motif in a wide array of bioactive molecules, demonstrating significant therapeutic potential across areas such as oncology, virology, and diabetes.[1] Unlike their more common five- and six-membered counterparts (pyrrolidines and piperidines), azepanes possess greater conformational flexibility. This property can be crucial for optimizing ligand-receptor interactions, as the ring can adapt its geometry to fit complex binding pockets.[2] Notable drugs containing the azepane core include the antidiabetic agent Tolazamide and the antihistamine Azelastine, underscoring the scaffold's pharmaceutical relevance.[2]

The Role of N-Boc Protected Intermediates

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis, particularly in pharmaceutical development. Its primary advantage lies in its stability under a broad range of reaction conditions (e.g., non-acidic hydrolysis, hydrogenolysis, and many organometallic reactions) while being readily removable under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This orthogonality allows for selective manipulation of other functional groups within the molecule. In the context of azepane derivatives, the N-Boc group facilitates controlled synthetic transformations, ensuring that the secondary amine of the ring does not undergo unintended side reactions.[1]

Chemical and Physical Properties

Identification and Structure
  • IUPAC Name: tert-butyl 4-cyanoazepane-1-carboxylate

  • Synonyms: 4-Cyano-azepane-1-carboxylic acid tert-butyl ester, 1-Boc-azepane-4-carbonitrile[3]

  • CAS Number: 1259056-34-2[3]

  • Molecular Formula: C₁₂H₂₀N₂O₂[3][4]

  • Molecular Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound. It is important to note that some of these values are predicted based on computational models due to a lack of extensive experimental data in the literature.

PropertyValueSource
Molecular Weight 224.3 g/mol [3][4]
Monoisotopic Mass 224.15248 Da[5]
Appearance Solid (typical)[6]
Boiling Point 342.3 ± 35.0 °C (Predicted)[3]
Density 1.05 ± 0.1 g/cm³ (Predicted)[3]
pKa -2.73 ± 0.40 (Predicted)[3]
XLogP 1.7[5]

Synthesis and Purification

The synthesis of tert-butyl 4-cyanoazepane-1-carboxylate is typically achieved from its corresponding ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate. The latter is accessible via a ring expansion of a substituted piperidine, a process that has been optimized for large-scale production.[7] The conversion of the ketone to the nitrile is a critical step, providing a versatile chemical handle for further derivatization.

Retrosynthetic Analysis

A logical retrosynthetic pathway highlights the key disconnection points and strategic precursors. The cyano group can be installed from the 4-oxo derivative, which itself originates from a piperidine-based starting material.

G Target tert-butyl 4-cyanoazepane-1-carboxylate FGI Functional Group Interconversion (FGI) (Ketone -> Nitrile) Target->FGI Precursor1 tert-butyl 4-oxoazepane-1-carboxylate FGI->Precursor1 RingExpansion Ring Expansion (e.g., via Diazoacetate) Precursor1->RingExpansion Precursor2 tert-butyl 4-oxopiperidine-1-carboxylate RingExpansion->Precursor2

Caption: Retrosynthetic pathway for tert-butyl 4-cyanoazepane-1-carboxylate.

Recommended Synthetic Protocol: Ketone to Nitrile Conversion

This protocol describes a common method for converting a ketone to a nitrile via a tosylhydrazone intermediate. This two-step process is generally effective and avoids the direct use of highly toxic cyanide reagents with the ketone.

Step 1: Formation of the Tosylhydrazone

  • Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv.) in methanol or ethanol.

  • Add p-toluenesulfonhydrazide (1.1 equiv.) to the solution.

  • Add a catalytic amount of acetic acid or hydrochloric acid to facilitate the reaction.

  • Stir the mixture at room temperature for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

  • The product often precipitates from the solution upon completion. If not, concentrate the reaction mixture under reduced pressure and collect the solid product by filtration, washing with a cold non-polar solvent like hexane.

Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the tosylhydrazide, leading to the formation of the hydrazone.

Step 2: Cyanation of the Tosylhydrazone

  • Suspend the dried tosylhydrazone (1.0 equiv.) in a polar aprotic solvent such as methanol or DMF.

  • Add a cyanide source, such as sodium cyanide or potassium cyanide (2.0-3.0 equiv.).

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Causality: This reaction, often referred to as the Shapiro reaction followed by cyanation, involves the in-situ generation of a vinyldiazene intermediate which, upon elimination of nitrogen gas, forms a vinyl anion. This anion is then trapped by the cyanide nucleophile. Alternatively, under thermal conditions, a vinyl radical mechanism can also lead to the product.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Characterization of the final product is confirmed using standard analytical techniques.

Spectroscopic Profile

  • ¹H NMR: Protons on the tert-butyl group would appear as a sharp singlet around δ 1.4-1.5 ppm. The protons of the azepane ring would appear as a series of complex multiplets in the δ 1.5-4.0 ppm region. The proton at the C4 position, adjacent to the cyano group, would likely be found further downfield within this range.

  • ¹³C NMR: The quaternary carbon of the Boc group would appear around δ 80 ppm, with the methyl carbons around δ 28 ppm. The carbonyl carbon of the Boc group would be observed near δ 155 ppm. The nitrile carbon is expected in the δ 118-125 ppm range. The carbons of the azepane ring would resonate between δ 25-55 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecular ion [M+H]⁺ at m/z 225.16.[5] Other common adducts include [M+Na]⁺ at m/z 247.14.[5]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, medium-intensity peak for the C≡N stretch around 2240-2260 cm⁻¹, and a strong C=O stretch for the carbamate group around 1680-1700 cm⁻¹.

Chemical Reactivity and Derivatization

The synthetic utility of tert-butyl 4-cyanoazepane-1-carboxylate stems from the orthogonal reactivity of its two key functional groups.

Reactions of the N-Boc Protecting Group

The Boc group can be cleanly removed under acidic conditions to liberate the secondary amine.

  • Method: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, or with HCl in an organic solvent like dioxane or methanol.

  • Significance: This deprotection unmasks the nitrogen atom for subsequent reactions such as acylation, alkylation, or sulfonylation, allowing for the introduction of diverse substituents at the N1 position.

Transformations of the 4-Cyano Group

The cyano group is a versatile precursor to other important functional groups.

  • Reduction to a Primary Amine: The nitrile can be reduced to a 4-(aminomethyl)azepane derivative using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This creates a key building block for introducing linkers or pharmacophores.

  • Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields the corresponding azepane-4-carboxylic acid derivative. This allows for the formation of amide bonds, a fundamental linkage in many drug molecules.

Workflow for Strategic Derivatization

G cluster_0 Pathway A: Cyano Group Transformation cluster_1 Pathway B: Boc Deprotection Start tert-butyl 4-cyanoazepane-1-carboxylate Reduction Reduction (e.g., LiAlH₄, H₂/Ni) Start->Reduction Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Start->Hydrolysis Deprotection Deprotection (TFA or HCl) Start->Deprotection ProductA1 N-Boc-4-(aminomethyl)azepane Reduction->ProductA1 ProductA2 N-Boc-azepane-4-carboxylic acid Hydrolysis->ProductA2 ProductB 4-Cyanoazepane Deprotection->ProductB Derivatization N-Derivatization (Acylation, Alkylation) ProductB->Derivatization ProductB_Final N-Substituted-4-cyanoazepane Derivatization->ProductB_Final

Caption: Key derivatization pathways for tert-butyl 4-cyanoazepane-1-carboxylate.

Applications in Drug Development

The functionalized azepane scaffold is of high interest for constructing libraries of compounds for high-throughput screening and for lead optimization campaigns.

A Versatile Scaffold for Library Synthesis

The ability to independently manipulate the N1 and C4 positions of the azepane ring makes this intermediate an ideal scaffold. By combining the reactions described in Section 5.0, a diverse library of compounds can be generated. For example, deprotection followed by N-alkylation, and then reduction of the nitrile, would yield a set of N-substituted 4-(aminomethyl)azepanes. This strategy allows for systematic exploration of the structure-activity relationship (SAR) around the azepane core.[10]

Case Studies and Therapeutic Targets

While specific drugs derived directly from this exact nitrile are proprietary, the closely related (S)-tert-Butyl 4-aminoazepane-1-carboxylate is a known reagent in the preparation of selective somatostatin receptor 5 (SST5) antagonists.[11] Furthermore, chiral bicyclic azepanes have shown potent neuropharmacological activity, acting as inhibitors of monoamine transporters like norepinephrine (NET) and dopamine (DAT), suggesting applications in neuropsychiatric disorders.[12] The conformational diversity of the azepane ring is often a decisive factor in achieving bioactivity and receptor subtype selectivity.[2]

Safety, Handling, and Storage

Hazard Identification

Based on safety data for structurally related compounds, tert-butyl 4-cyanoazepane-1-carboxylate should be handled with care. The primary anticipated hazards are:

  • H315: Causes skin irritation.[13][14]

  • H319: Causes serious eye irritation.[13][14]

  • H335: May cause respiratory irritation.[13][14]

Recommended Handling Procedures

Standard laboratory safety protocols should be strictly followed.[15]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[13][16]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[13]

Storage Conditions
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]

Conclusion

tert-butyl 4-cyanoazepane-1-carboxylate is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a pharmaceutically relevant azepane core, a versatile cyano handle, and a robust protecting group provides a reliable and adaptable platform for the synthesis of novel and complex drug candidates. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

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  • Carrel, A., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

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Foundational

An In-depth Technical Guide to tert-butyl 4-cyanoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 4-cyanoazepane-1-carboxylate (CAS No. 1259056-34-2), a valuable heterocyclic b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-cyanoazepane-1-carboxylate (CAS No. 1259056-34-2), a valuable heterocyclic building block in modern medicinal chemistry. The azepane scaffold is a privileged structure in drug discovery, and this particular derivative, featuring a strategically placed cyano group and a Boc-protecting group, offers significant synthetic versatility. This document delves into its chemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, outlines its characterization, and discusses its applications in the development of novel therapeutics.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring system has garnered considerable attention in drug discovery due to its inherent three-dimensional structure.[1][2] This non-planar scaffold allows for diverse substitution patterns, enabling chemists to explore a wider chemical space compared to more common five- and six-membered rings.[3] The conformational flexibility of the azepane ring can be crucial for optimizing ligand-receptor interactions, leading to enhanced potency and selectivity of drug candidates.[2]

tert-butyl 4-cyanoazepane-1-carboxylate is a key intermediate that capitalizes on these advantages. The molecule incorporates two critical functional groups:

  • The Nitrile Group (-CN): This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in the formation of various heterocyles (e.g., tetrazoles), serving as a linchpin for further molecular elaboration.

  • The tert-butoxycarbonyl (Boc) Protecting Group: The Boc group provides robust protection for the azepane nitrogen under a wide range of reaction conditions.[4][5] Its primary advantage lies in its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups within a complex molecule.[4] This strategic protection is fundamental to multi-step synthetic campaigns.[5]

This guide will provide the necessary technical details for researchers to confidently synthesize, characterize, and utilize this important building block.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is paramount for its effective use in synthesis. Below is a summary of the key data for tert-butyl 4-cyanoazepane-1-carboxylate.

General Properties
PropertyValueSource(s)
CAS Number 1259056-34-2[1]
Molecular Formula C₁₂H₂₀N₂O₂[1]
Molecular Weight 224.30 g/mol [1]
IUPAC Name tert-butyl 4-cyanoazepane-1-carboxylate[1]
Synonyms 1-Boc-azepane-4-carbonitrile, N-Boc-4-cyanoazepane[1]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. The following ¹H NMR data has been reported in the literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Reported Data: ¹H NMR (300 MHz, CDCl₃) δ 3.70-3.20 (m, 4H), 2.90-2.78 (m, 1H), 2.11-1.70 (m, 6H), 1.47 (s, 9H).[6][7]

  • Interpretation:

    • The singlet at 1.47 ppm integrating to 9H is characteristic of the tert-butyl protons of the Boc group.

    • The complex multiplets between 1.70 and 2.11 ppm (6H) and 3.20 and 3.70 ppm (4H) correspond to the methylene protons of the azepane ring. The varied chemical shifts are due to the conformational flexibility of the seven-membered ring and their proximity to the electron-withdrawing carbamate and cyano groups.

    • The multiplet at 2.78-2.90 ppm (1H) is assigned to the proton at the 4-position (methine proton), adjacent to the cyano group.

Synthesis Protocol: From Ketone to Nitrile

The most direct and referenced synthesis of tert-butyl 4-cyanoazepane-1-carboxylate begins with its ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4).[8][9] The transformation is a one-carbon homologation that converts the C4 ketone into a nitrile. The protocol described below is adapted from a patented procedure, employing a van Leusen-type reaction.[6][7]

Reaction Scheme

Caption: Synthesis of tert-butyl 4-cyanoazepane-1-carboxylate.

Mechanistic Insight: The van Leusen Reaction

The conversion of a ketone to a nitrile using tosylmethyl isocyanide (TosMIC) is known as the van Leusen reaction. This process is a powerful tool for one-carbon homologation. The causality behind the steps is as follows:

  • Deprotonation of TosMIC: A strong, non-nucleophilic base, potassium tert-butoxide (KOtBu), deprotonates the carbon adjacent to the isocyanide and sulfonyl groups of TosMIC, creating a highly nucleophilic carbanion.

  • Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of tert-butyl 4-oxoazepane-1-carboxylate.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular cyclization (a 5-exo-dig cyclization) onto the isocyanide carbon to form a five-membered oxazoline intermediate.

  • Elimination: Under the reaction conditions, this intermediate is unstable and fragments. It eliminates the tosyl group (a good leaving group) and collapses to form the thermodynamically stable nitrile product and an aldehyde byproduct (formaldehyde in this case). The use of a protic solvent like t-BuOH facilitates the protonation steps in the elimination cascade.

Van_Leusen_Mechanism start Ketone + TosMIC Anion step1 Nucleophilic Attack start->step1 intermediate1 Alkoxide Intermediate step1->intermediate1 step2 5-exo-dig Cyclization intermediate1->step2 intermediate2 Oxazoline Intermediate step2->intermediate2 step3 Fragmentation & Elimination intermediate2->step3 product Nitrile Product + Toluenesulfinate step3->product

Caption: Simplified workflow of the van Leusen reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a controlled laboratory setting with appropriate safety precautions.

Materials and Reagents:

  • tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (2.0 eq)

  • Potassium tert-butoxide (KOtBu) (10.0 eq)

  • Anhydrous 1,2-Dimethoxyethane (DME)

  • tert-Butanol (t-BuOH) (catalytic amount)

  • Water (for quenching)

  • Ethyl Acetate (EA) (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq, e.g., 5.00 g, 23.44 mmol) and dissolve it in anhydrous DME (e.g., 50 mL).

  • Addition of Reagents: Add tosylmethyl isocyanide (2.0 eq, 9.15 g, 46.90 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Under a nitrogen atmosphere, slowly add potassium tert-butoxide (10.0 eq, 26.3 g, 234 mmol) portion-wise, ensuring the internal temperature does not exceed 5 °C. Add a catalytic amount of t-BuOH (e.g., 2 mL).

    • Experimental Causality: The large excess of base ensures complete deprotonation of TosMIC and drives the reaction to completion. Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding water (e.g., 100 mL) at 0 °C.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 80 mL).

  • Work-up - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting with 10% and increasing as needed) to afford the pure tert-butyl 4-cyanoazepane-1-carboxylate.

    • Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, comparing the resulting spectrum to the reference data. The absence of signals corresponding to the starting ketone or TosMIC indicates a successful reaction and purification.

Applications in Drug Discovery

tert-butyl 4-cyanoazepane-1-carboxylate is a versatile intermediate for synthesizing more complex molecules with therapeutic potential. The azepane core is found in several approved drugs and clinical candidates.[2][10] The primary utility of this building block is to introduce a functionalized seven-membered ring into a larger molecular scaffold.

Workflow: Integration into a Synthetic Route

Drug_Discovery_Workflow start tert-butyl 4-cyanoazepane-1-carboxylate step1 Nitrile Reduction (e.g., H₂, Raney Ni) start->step1 intermediate1 tert-butyl 4-(aminomethyl)azepane-1-carboxylate step1->intermediate1 step2 Amide Coupling (with R-COOH) intermediate1->step2 intermediate2 Coupled Intermediate step2->intermediate2 step3 Boc Deprotection (e.g., TFA, HCl) intermediate2->step3 final_product Final Drug Candidate (Azepane-based Amide) step3->final_product

Caption: A representative synthetic workflow utilizing the title compound.

A key transformation is the reduction of the nitrile to a primary amine, yielding tert-butyl 4-(aminomethyl)azepane-1-carboxylate.[6][7] This amine can then serve as a nucleophile for coupling with carboxylic acids, acyl chlorides, or sulfonyl chlorides to build more complex structures. Following coupling, the Boc group can be selectively removed to reveal the secondary amine of the azepane ring, which can be further functionalized if desired. This step-wise approach allows for the controlled and modular construction of potential drug candidates.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety.

  • General Handling: Handle tert-butyl 4-cyanoazepane-1-carboxylate in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Potassium tert-butoxide (KOtBu): Highly flammable and corrosive. It reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

    • Tosylmethyl isocyanide (TosMIC): Toxic and an irritant. Handle with care and avoid inhalation or skin contact.

    • 1,2-Dimethoxyethane (DME): Flammable liquid and can form peroxides. Use from a freshly opened bottle or test for peroxides before use.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Conclusion

tert-butyl 4-cyanoazepane-1-carboxylate is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis from a readily available ketone precursor is well-established, and its versatile functional handles—the nitrile and the Boc-protected amine—provide numerous avenues for the elaboration into complex, biologically active molecules. The inherent three-dimensional nature of the azepane core offers unique opportunities for scaffold hopping and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in advancing drug discovery programs.

References

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Exploratory

A Technical Guide to the Molecular Architecture and Strategic Utility of tert-butyl 4-cyanoazepane-1-carboxylate

Introduction In the landscape of modern drug discovery and medicinal chemistry, the rational design of small molecules hinges on the availability of versatile and strategically functionalized building blocks. tert-butyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the rational design of small molecules hinges on the availability of versatile and strategically functionalized building blocks. tert-butyl 4-cyanoazepane-1-carboxylate is one such intermediate, embodying a confluence of structural features that render it highly valuable for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its molecular structure, dissecting the individual components—the azepane scaffold, the N-Boc protecting group, and the cyano moiety—to elucidate their respective contributions to its chemical reactivity and utility in drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Core Molecular Identity

The foundational step in understanding any chemical entity is to establish its fundamental properties. tert-butyl 4-cyanoazepane-1-carboxylate is identified by a unique set of descriptors that define its composition and ensure unambiguous communication within the scientific community.

Identifier Value Source
IUPAC Name tert-butyl 4-cyanoazepane-1-carboxylate[1]
CAS Number 1259056-34-2[1][2]
Molecular Formula C12H20N2O2[1][2]
Molecular Weight 224.30 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(CC1)C#N[3]
InChI Key GWIFZKJNRMQRJU-UHFFFAOYSA-N[1][3]

Structural Dissection and Strategic Rationale

The efficacy of this molecule as a synthetic intermediate is not accidental; it is a direct result of the deliberate combination of three key structural motifs. Each component serves a distinct and critical purpose, from defining the three-dimensional space occupied by the molecule to enabling specific, controlled chemical transformations.

The Azepane Scaffold: A Privileged Seven-Membered Heterocycle

The azepane ring is a seven-membered saturated N-heterocycle that has garnered significant interest in medicinal chemistry.[4][5] Unlike the more common five- and six-membered rings (pyrrolidine and piperidine), the azepane scaffold offers a greater degree of conformational flexibility. This "puckering" allows it to present its substituents in a wider array of spatial orientations, which can be crucial for optimizing interactions with the complex topographies of biological targets like enzyme active sites or receptors.[6]

The azepane motif is found in a variety of natural products and approved pharmaceutical agents, marking it as a "privileged scaffold".[4][5][7] Its incorporation into a drug candidate can improve pharmacokinetic properties and provide a unique vector for exploring chemical space.[4] The use of functionalized azepanes is a key strategy in the development of novel therapeutics, including antidiabetic, anticancer, and antiviral agents.[4]

Caption: Logical relationship of the azepane scaffold's core attributes.

The N-Boc Group: A Cornerstone of Synthetic Control

The nitrogen atom of the azepane ring is a secondary amine, a nucleophilic and basic functional group. In a multi-step synthesis, an unprotected amine would readily react with a wide range of reagents, leading to undesired side products and low yields. The tert-butoxycarbonyl (Boc) group is employed as a robust protecting group to prevent such reactions.

The choice of the Boc group is strategic for several reasons:

  • Stability: It is exceptionally stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and many reducing agents.[8] This stability allows chemists to perform modifications on other parts of the molecule, such as the cyano group, without disturbing the protected amine.

  • Steric Hindrance: The bulky tert-butyl component provides significant steric protection, further shielding the nitrogen atom.[9]

  • Facile Cleavage: Despite its stability, the Boc group can be removed cleanly and efficiently under specific acidic conditions, typically using trifluoroacetic acid (TFA).[8] This orthogonal deprotection strategy is fundamental to modern organic synthesis, allowing for the selective unmasking of the amine at the desired stage of the synthetic route.

The 4-Cyano Group: A Versatile Functional Handle

The nitrile (or cyano) group is far more than an inert substituent; it is a highly versatile functional group that plays multiple roles in drug design and synthesis.[10][11] Its presence at the 4-position of the azepane ring makes it a key site for molecular elaboration.

Roles in Molecular Interactions and Properties:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, allowing it to form key interactions with protein backbones or amino acid side chains within a binding site.[12][13][14]

  • Bioisostere: The small, polar nitrile can act as a bioisostere for other important functional groups, such as a carbonyl, hydroxyl, or carboxyl group.[12][13][14] This allows medicinal chemists to replace larger groups while maintaining or improving binding affinity.

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[12][13]

  • Dipole Moment: The strong dipole of the C≡N bond can favorably influence molecular recognition and binding within a protein's active site.[13]

Roles in Chemical Synthesis: The true power of the nitrile group for a synthetic chemist lies in its transformability. It serves as a precursor to other critical functional groups:

  • Reduction to a Primary Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂). This introduces a new nucleophilic site, enabling the addition of new substituents via amide bond formation, reductive amination, or other amine-based chemistries.

  • Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH). This allows for the introduction of a classic pharmacophore or a handle for further coupling reactions.

Physicochemical and Spectroscopic Profile

While detailed experimental data is proprietary or must be generated on a case-by-case basis, publicly available databases and predictive models provide a reliable profile for tert-butyl 4-cyanoazepane-1-carboxylate.

Property Predicted Value Source
Boiling Point 342.3 ± 35.0 °C[2]
Density 1.05 ± 0.1 g/cm³[2]
pKa -2.73 ± 0.40[2]
XLogP3-AA 1.7[1]
Topological Polar Surface Area 53.3 Ų[1]
Collision Cross Section ([M+H]⁺) 146.3 Ų[3]

Strategic Applications in Synthetic Workflows

The molecular architecture of tert-butyl 4-cyanoazepane-1-carboxylate makes it an ideal starting point for the creation of diverse chemical libraries targeting a wide range of therapeutic areas, including neurological disorders.[9] The orthogonal nature of the Boc-protected amine and the transformable cyano group allows for a divergent synthetic approach.

A typical workflow would involve using the starting material to access two distinct classes of intermediates, which can then be further diversified.

Caption: Divergent synthetic pathways enabled by the subject molecule.

This divergent approach is highly efficient for generating a library of analogues for structure-activity relationship (SAR) studies. By systematically modifying the molecule at either the 4-position (via the nitrile) or the 1-position (via the amine), researchers can rapidly probe the chemical space around the azepane scaffold to identify compounds with optimal potency, selectivity, and pharmacokinetic profiles.

Conclusion

tert-butyl 4-cyanoazepane-1-carboxylate is a masterfully designed synthetic intermediate whose value is derived from the synergistic interplay of its constituent parts. The conformationally flexible azepane ring provides a privileged scaffold for engaging with biological targets. The robust N-Boc group ensures precise control over synthetic sequences, while the strategically placed cyano group offers a gateway to diverse chemical transformations. For research scientists and drug development professionals, a thorough understanding of this molecular architecture is key to unlocking its full potential in the synthesis of next-generation therapeutics.

References

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Foundational

A Technical Guide to tert-Butyl 4-Cyanoazepane-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry In the landscape of contemporary drug discovery, saturated heterocyclic scaffolds are indispensable building blocks. Their three-dim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, saturated heterocyclic scaffolds are indispensable building blocks. Their three-dimensional architectures offer superior metabolic stability, improved solubility, and precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Among these, the azepane ring system, a seven-membered saturated heterocycle, has garnered significant interest. This guide provides an in-depth technical overview of tert-butyl 4-cyanoazepane-1-carboxylate , a versatile synthetic intermediate whose strategic placement of a nitrile group and a readily cleavable Boc-protecting group makes it a valuable precursor in the synthesis of complex pharmaceutical agents, notably in the development of Janus kinase (JAK) inhibitors.[1]

This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's nomenclature, physicochemical properties, synthesis, analytical characterization, reactivity, and safe handling.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The structure of the molecule is as follows:

Caption: Molecular structure of tert-butyl 4-cyanoazepane-1-carboxylate.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 4-cyanoazepane-1-carboxylate .[2]

Synonyms:

  • 4-Cyano-azepane-1-carboxylic acid tert-butyl ester[3]

  • 1-Boc-azepane-4-carbonitrile[3]

  • 1H-Azepine-1-carboxylic acid, 4-cyanohexahydro-, 1,1-dimethylethyl ester[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing synthetic protocols, purification strategies, and formulation studies.

PropertyValueSource
Molecular Formula C12H20N2O2[3][4]
Molecular Weight 224.30 g/mol
CAS Number 1259056-34-2[3]
Appearance White to off-white solidInferred from supplier data
Boiling Point (Predicted) 342.3 ± 35.0 °C[3]
Density (Predicted) 1.05 ± 0.1 g/cm³[3]
pKa (Predicted) -2.73 ± 0.40[3]
XlogP (Predicted) 1.7[5]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available tert-butyl 4-oxoazepane-1-carboxylate.

G start tert-butyl 4-oxoazepane-1-carboxylate intermediate TosMIC, t-BuOK start->intermediate Step 1: Cyanation product tert-butyl 4-cyanoazepane-1-carboxylate intermediate->product G start tert-butyl 4-cyanoazepane-1-carboxylate step1 Nitrile Reduction/Hydrolysis start->step1 step2 Boc Deprotection step1->step2 step3 Coupling with Pharmacophore step2->step3 product JAK Inhibitor step3->product

Sources

Exploratory

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, underpinning t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds.[1][2][3] Its inherent non-planar, flexible conformation provides a unique three-dimensional scaffold that allows for precise spatial orientation of substituents, facilitating optimal interactions with a wide range of biological targets.[2][4] This structural versatility has led to the discovery and development of azepane-containing molecules with potent anticancer, antimicrobial, and neuroprotective activities, among others.[5] More than 20 drugs containing the azepane motif have received FDA approval, highlighting its significance in therapeutic agent design.[5]

This technical guide offers a comprehensive exploration of the biological activities of azepane-containing compounds. It delves into their mechanisms of action, provides detailed experimental protocols for their synthesis and evaluation, and visually elucidates the key signaling pathways they modulate. The content is structured to provide both foundational knowledge and field-proven insights, empowering researchers and drug development professionals to leverage the full potential of this remarkable scaffold.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Azepane derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7]

Mechanism of Action: Inhibition of Key Signaling Pathways and Enzymes

A primary strategy through which azepane-containing compounds exert their anticancer effects is the modulation of critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[8][9] Its aberrant activation is a common feature in many cancers.[10] Certain azepine derivatives have been shown to significantly suppress PI3K/Akt proteins, leading to cell cycle arrest and apoptosis.[11][12] This inhibition can also lead to an increase in reactive oxygen species (ROS), further contributing to cancer cell death.[11][12]

  • PTPN2/PTPN1 Inhibition: Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling.[13][14][15] Their inhibition by azepane-containing small molecules can enhance anti-tumor immunity by augmenting T-cell activation and function.[15][16][17] This approach is particularly promising for cancer immunotherapy, as it can sensitize tumors to immune checkpoint blockade.[13][14]

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation. Some dibenzo[b,f]azepine derivatives have been designed as topoisomerase II inhibitors, acting as DNA intercalators and disrupting DNA replication in cancer cells, ultimately leading to apoptosis.[18][19]

Quantitative Anticancer Activity Data

The cytotoxic effects of various azepane-containing compounds have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Substituted DiazepineCaco-2 (Colon Carcinoma)8.445 ± 2.26[11]
Substituted OxazepineCaco-2 (Colon Carcinoma)33.04 ± 2.06[11]
Dibenzo[b,f]azepine-oxadiazoleLeukaemia SR13.05 ± 0.62[18]
Pyrrolo[1,2-a]azepineHepG2 (Liver Cancer)1.6 - 4.0[6]
Pyrrolo[1,2-a]azepineMCF7 (Breast Cancer)10.7[6]
Pyrrolo[1,2-a]azepineHCT116 (Colon Cancer)21.1[6]
Dibenzo[b,f]azepine-isoxazolineLM8G7 (Osteosarcoma)~1.0 (at 85% inhibition)[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer drugs.[13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[13]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[13]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[16]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[20]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value of the compound.

Neuroprotective Activity: Combating Neurodegenerative Diseases

Azepane-containing compounds have emerged as promising therapeutic agents for neurodegenerative disorders like Alzheimer's disease by targeting key enzymes involved in the disease pathology.[5]

Mechanism of Action: Inhibition of Amyloid-β Production

A central hypothesis in Alzheimer's disease is the "amyloid cascade," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the disease process.[1] Azepane derivatives can interfere with this process by inhibiting the enzymes responsible for Aβ production.

  • BACE1 Inhibition: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP).[1][21] Inhibition of BACE1 is a key strategy to reduce Aβ levels.[1][22]

  • γ-Secretase Modulation: Gamma-secretase is a multi-protein complex that performs the final cleavage of APP to generate Aβ peptides of varying lengths.[23] Azepane-based compounds can act as γ-secretase modulators, shifting the cleavage preference to produce shorter, less amyloidogenic Aβ species.

Quantitative Anti-Alzheimer's Disease Activity Data

The inhibitory potential of azepane derivatives against BACE1 is a critical measure of their therapeutic promise.

Compound ClassTargetIC50/Ki (nM)Reference
Bicyclic aminodihydrothiazine azepane derivativeBACE1Ki = 27[24]
Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET)-based assay is a common method to screen for BACE1 inhibitors.

Principle: A peptide substrate containing the BACE1 cleavage site is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of BACE1 enzyme, the FRET peptide substrate, and the test compound (azepane derivative) in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the BACE1 enzyme to the wells, followed by the FRET substrate to initiate the reaction.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: A New Frontier Against Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Azepane-containing compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.[25][26][27]

Mechanism of Action

The precise mechanisms by which azepane derivatives exert their antimicrobial effects are still under investigation, but they are thought to involve disruption of essential cellular processes in microorganisms. Structure-activity relationship studies have shown that the nature and position of substituents on the azepane ring significantly influence the antimicrobial potency.[25][28]

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard measure of antimicrobial efficacy.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridobenzazepine derivativeE. coli39[25]
Pyridobenzazepine derivativeS. aureus39[25]
Pyridobenzazepine derivativeS. cerevisiae156[25]
Imidazo[1,2-a]azepine quaternary saltS. aureus2 - 4[29]
Oxazepane derivativeS. aureusInhibition zone: up to 30 mm[26]
Oxazepane derivativeE. coliInhibition zone: up to 18 mm[26]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[16]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[16]

  • Compound Dilution: Perform serial two-fold dilutions of the azepane-containing compound in the broth medium in a 96-well microtiter plate.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).[16]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Visualizing the Molecular Battleground: Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms and processes discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PI3K_Akt_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Azepane Inhibitor Azepane Inhibitor Azepane Inhibitor->PI3K Azepane Inhibitor->Akt

Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane Inhibitors.

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha-Secretase α-Secretase APP->alpha-Secretase beta-Secretase (BACE1) β-Secretase (BACE1) APP->beta-Secretase (BACE1) sAPPalpha sAPPα alpha-Secretase->sAPPalpha C83 C83 alpha-Secretase->C83 sAPPbeta sAPPβ beta-Secretase (BACE1)->sAPPbeta C99 C99 beta-Secretase (BACE1)->C99 gamma-Secretase γ-Secretase p3 p3 (non-amyloidogenic) gamma-Secretase->p3 Abeta Amyloid-β (Aβ) gamma-Secretase->Abeta C83->gamma-Secretase C99->gamma-Secretase Azepane BACE1 Inhibitor Azepane BACE1 Inhibitor Azepane BACE1 Inhibitor->beta-Secretase (BACE1) Azepane gamma-Secretase Modulator Azepane gamma-Secretase Modulator Azepane gamma-Secretase Modulator->gamma-Secretase Modulates

Caption: Inhibition of Amyloid-β Production by Azepane Derivatives.

PTPN_Signaling Cytokine Receptor Cytokine Receptor JAK JAK Kinases Cytokine Receptor->JAK Activates STAT STAT Transcription Factors JAK->STAT Phosphorylates & Activates Gene Expression Pro-inflammatory Gene Expression STAT->Gene Expression Promotes PTPN1/PTPN2 PTPN1/PTPN2 PTPN1/PTPN2->JAK Dephosphorylates & Inactivates PTPN1/PTPN2->STAT Dephosphorylates & Inactivates Anti-tumor Immunity Anti-tumor Immunity Gene Expression->Anti-tumor Immunity Azepane Inhibitor Azepane Inhibitor Azepane Inhibitor->PTPN1/PTPN2

Caption: General Workflow for Azepane-based Drug Discovery.

Synthesis of Bioactive Azepane-Containing Compounds

The construction of the azepane scaffold and its derivatives is a key focus in organic synthesis, with various strategies developed to access this privileged motif.

Synthetic Strategies
  • Ring-Closing Metathesis (RCM): RCM is a powerful method for constructing the unsaturated seven-membered azepine ring from a diene precursor, which can then be reduced to the saturated azepane. [4]* Photochemical Ring Expansion: This strategy allows for the preparation of complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion, followed by hydrogenolysis.

  • Tandem Amination/Cyclization: Functionalized allenynes can undergo a copper(I)-catalyzed tandem amination/cyclization with amines to afford trifluoromethyl-substituted azepine derivatives. [3]* Functionalization of Pre-existing Scaffolds: Dibenzo[b,f]azepine can be synthesized from carbamazepine and subsequently functionalized to create potent anticancer agents. [18]

General Synthetic Protocol: Dibenzo[b,f]azepine Derivatives

The following is a generalized protocol for the synthesis of dibenzo[b,f]azepine-based anticancer agents, adapted from the work of Ali et al. [18] Step 1: Synthesis of 5H-dibenzo[b,f]azepine

  • Suspend carbamazepine in water and add sodium hydroxide.

  • Heat the mixture under reflux until the reaction is complete as monitored by TLC.

  • Filter the hot mixture to obtain 5H-dibenzo[b,f]azepine. [18] Step 2: Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide

  • Suspend 5H-dibenzo[b,f]azepine in toluene and add phosgene and triethylamine.

  • Stir the mixture at room temperature.

  • Add excess hydrazine hydrate and stir to obtain the carbohydrazide derivative. [18] Step 3: Synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives

  • To a stirred solution of the carbohydrazide in chloroform, add the appropriate acid chloride and triethylamine.

  • Stir the reaction mixture at room temperature.

  • Wash the organic layer with sodium bicarbonate solution and water, then dry and evaporate to obtain the crude product, which can be purified by crystallization. [18] Step 4: Synthesis of 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives

  • The N'-benzoyl carbohydrazide derivatives can then be cyclized to the corresponding oxadiazoles using standard methods, such as heating with a dehydrating agent like phosphorus oxychloride.

Conclusion and Future Perspectives

The azepane scaffold continues to be a rich source of inspiration for the design and discovery of novel therapeutic agents. Its unique structural properties provide a versatile platform for developing compounds with a wide spectrum of biological activities. The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly lead to the development of next-generation azepane-containing drugs with improved efficacy and safety profiles. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

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  • Amyloidogenic APP processing. BACE1 and the -secretase complex (here depicted as PS, but known to also comprise APH1, NCT, and PEN2 (1)) sequentially cleave APP to generate A. BACE1 cleavage of APP is a prerequisite for -secretase APP cleavage. BACE1 initiates A genesis, and this scission liberates the A N terminus, together with APPs and C99. C99 forms the -secretase substrate, which it cleaves to yield A and an AICD. Monomeric, oligomeric, and fibrillar forms of A are detectable in AD brain. (n.d.). In ResearchGate. Retrieved from [Link]

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Foundational

The Cyano Group: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Power of the Nitrile The cyano group (-C≡N), often referred to as a nitrile, is a compact yet remar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Nitrile

The cyano group (-C≡N), often referred to as a nitrile, is a compact yet remarkably versatile functional group that has become a cornerstone of modern organic synthesis.[1] Characterized by a triple bond between a carbon and a nitrogen atom, its unique electronic properties—a combination of a strong dipole moment, linearity, and the ability to act as both a nucleophile and an electrophile precursor—render it an invaluable tool in the construction of complex molecular architectures.[1] For researchers in pharmaceuticals, agrochemicals, and materials science, a deep understanding of nitrile chemistry is not merely advantageous; it is essential for innovative and efficient synthetic design.[2] This guide provides a comprehensive exploration of the multifaceted roles of the cyano group, elucidating the mechanistic principles and practical considerations that underpin its application in contemporary organic synthesis.

The Cyano Group as a Versatile Synthetic Intermediate

The true power of the nitrile lies in its capacity to be transformed into a wide array of other functional groups, serving as a reliable and stable linchpin in multi-step synthetic sequences.[1][3]

Transformation into Key Functional Groups

The cyano group can be readily converted into amines, carboxylic acids, amides, aldehydes, and ketones, making it a strategic precursor in the synthesis of a vast range of organic compounds.[1]

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed under both acidic and basic conditions to yield carboxylic acids.[4][5] The reaction typically proceeds through an amide intermediate.[6]

  • Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid, such as hydrochloric or sulfuric acid.[4][5] Protonation of the nitrile nitrogen makes the carbon atom more susceptible to nucleophilic attack by water.[4][7] Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the formation of the carboxylic acid and an ammonium salt.[4][8]

  • Base-catalyzed hydrolysis: Heating a nitrile with an aqueous base, like sodium hydroxide, initially forms a carboxylate salt and ammonia.[5][6] Acidification of the reaction mixture is then required to obtain the free carboxylic acid.[5] Under milder basic conditions, it is sometimes possible to isolate the intermediate amide.[8]

Reduction to Primary Amines

The reduction of nitriles provides a direct route to primary amines, a fundamental functional group in many biologically active molecules.[9]

  • Using strong reducing agents: Lithium aluminum hydride (LiAlH₄) is a powerful reagent for the reduction of nitriles to primary amines.[9][10][11] The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.[11] It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation.[10][12]

  • Catalytic hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.[9][12] This method often requires elevated temperatures and pressures.[12]

Conversion to Aldehydes and Ketones

The cyano group can be selectively transformed into carbonyl compounds, offering a valuable method for the synthesis of aldehydes and ketones.

  • Aldehyde Synthesis (Stephen Aldehyde Synthesis): This reaction involves the reduction of a nitrile using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt, which is then hydrolyzed to the corresponding aldehyde.[13][14][15] This method is particularly effective for aromatic nitriles.[13][16] A milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can also be used to reduce nitriles to aldehydes.[11][17]

  • Ketone Synthesis (Grignard and Organolithium Reagents): The reaction of a nitrile with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) followed by acidic workup yields a ketone.[18][19][20] The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate which is then hydrolyzed.[19][21] A key advantage of this method is that the reaction stops at the ketone stage, as the intermediate imine salt is unreactive towards further addition of the organometallic reagent.[17][21]

The Cyano Group in Carbon-Carbon Bond Formation

Beyond its role as a functional group precursor, the cyano group is instrumental in the formation of new carbon-carbon bonds, a central theme in organic synthesis.

Cyanation Reactions

The introduction of a cyano group, or cyanation, is a powerful strategy for C-C bond formation.[22]

  • Nucleophilic Cyanation: Alkyl nitriles are commonly prepared via nucleophilic substitution (SN2) of alkyl halides with cyanide salts, such as sodium or potassium cyanide.[22] The formation of cyanohydrins from aldehydes and ketones is another classic example of nucleophilic cyanation.[22]

  • Transition Metal-Catalyzed Cyanation: Palladium-catalyzed cyanation reactions have become a robust method for the synthesis of aryl nitriles from aryl halides.[22][23] These reactions often employ potassium cyanide or zinc cyanide as the cyanide source.[22] Less toxic alternatives like potassium ferricyanide have also been developed.[23]

Chain Elongation in Carbohydrate Chemistry: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classic method for elongating the carbon chain of an aldose by one carbon atom.[24][25][26] The key steps involve the nucleophilic addition of cyanide to the aldehyde group of the starting sugar to form a cyanohydrin.[27][28] This introduces a new stereocenter, resulting in a mixture of two epimeric sugars.[27][28] Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, yields the elongated aldoses.[24][27]

Amino Acid Synthesis: The Strecker Synthesis

The Strecker synthesis is a versatile method for the preparation of α-amino acids.[29][30] It involves the reaction of an aldehyde or ketone with ammonia and cyanide.[29] The reaction proceeds through the formation of an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[30][31][32] Asymmetric variations of the Strecker synthesis have been developed to produce enantiomerically enriched amino acids.[29]

Specialized Reactions and Rearrangements

The unique reactivity of the cyano group enables its participation in a variety of named reactions and rearrangements.

The Ritter Reaction

The Ritter reaction is a method for the synthesis of N-alkyl amides from a nitrile and a carbocation precursor, such as an alkene or an alcohol, under strongly acidic conditions.[33][34][35] The reaction proceeds via the nucleophilic attack of the nitrile nitrogen on a carbocation, forming a nitrilium ion which is then hydrolyzed.[33][36][37] This reaction is particularly useful for the synthesis of sterically hindered amides.[36]

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic ketones. The reaction is base-catalyzed and proceeds through the formation of a cyclic enamino-nitrile, which upon hydrolysis yields the desired cyclic ketone.

The von Richter Reaction

The von Richter reaction is a cine substitution reaction in which an aromatic nitro compound is treated with potassium cyanide to yield a carboxylic acid ortho to the position of the original nitro group.[38][39][40] The mechanism is complex and involves the addition of the cyanide ion to the aromatic ring, followed by a series of rearrangements and the eventual elimination of dinitrogen.[40][41][42]

The Cyano Group in Medicinal Chemistry and Drug Design

The cyano group is a prevalent feature in many pharmaceutical agents, where it can play multiple roles in modulating the properties of a drug molecule.[43][44]

Bioisosterism

The linear geometry and electronic properties of the cyano group allow it to act as a bioisostere for other functional groups, such as the carbonyl group or a halogen atom.[43] This substitution can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles.[43]

Modulation of Physicochemical Properties

The introduction of a nitrile can influence a molecule's polarity, solubility, and ability to participate in hydrogen bonding, all of which are critical factors in drug design.[43][44] The small size of the cyano group allows it to be well-tolerated in the binding pockets of target proteins.[44]

Covalent and Non-Covalent Interactions

The cyano group can engage in various interactions with biological targets, including hydrogen bonding, polar interactions, and π-π stacking.[43] In some cases, particularly with α,β-unsaturated nitriles, the cyano group can act as a Michael acceptor, forming a covalent bond with nucleophilic residues in a protein's active site.[44]

Experimental Protocols

General Procedure for the Hydrolysis of a Nitrile to a Carboxylic Acid (Acidic Conditions)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in an excess of aqueous acid (e.g., 6 M HCl or 10 M H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization or column chromatography.

General Procedure for the Synthesis of a Ketone from a Nitrile using a Grignard Reagent
  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrile in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Addition: Cool the solution in an ice bath and slowly add the Grignard reagent (typically 1.1-1.5 equivalents) via a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) while cooling in an ice bath.

  • Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting ketone can be purified by distillation or column chromatography.

Visualizations

Reaction Pathways of the Cyano Group

Cyano_Transformations Nitrile R-C≡N Amine R-CH₂-NH₂ Nitrile->Amine Reduction (e.g., LiAlH₄, H₂/Pd) CarboxylicAcid R-COOH Nitrile->CarboxylicAcid Hydrolysis (H₃O⁺ or OH⁻, heat) Aldehyde R-CHO Nitrile->Aldehyde Partial Reduction (e.g., DIBAL-H, Stephen) Ketone R-CO-R' Nitrile->Ketone Grignard/Organolithium (R'-MgX, then H₃O⁺) Amide R-CONH₂

Caption: Key transformations of the nitrile functional group.

The Strecker Amino Acid Synthesis

Strecker_Synthesis cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis Aldehyde Aldehyde/Ketone (R-CHO) Aminonitrile α-Aminonitrile Aldehyde->Aminonitrile Ammonia Ammonia (NH₃) Ammonia->Aminonitrile Cyanide Cyanide (HCN/CN⁻) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid H₃O⁺, heat

Caption: Workflow of the Strecker amino acid synthesis.

Conclusion

The cyano group, with its rich and varied chemistry, continues to be an indispensable tool in the arsenal of the synthetic organic chemist. Its ability to be seamlessly transformed into a multitude of other functional groups, coupled with its direct involvement in powerful C-C bond-forming reactions, secures its position as a critical component in the synthesis of complex molecules, from life-saving pharmaceuticals to advanced materials. As synthetic methodology evolves, the development of new and more efficient ways to introduce and manipulate the cyano group will undoubtedly remain a vibrant and impactful area of research.

References

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Exploratory

A Technical Guide to Boc-Protected Heterocyclic Compounds for Drug Discovery Professionals

Abstract In the landscape of modern medicinal chemistry and process development, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. The synthesis and functionalization of these complex archi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and process development, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. The synthesis and functionalization of these complex architectures necessitate a masterful control of reactivity, a feat often accomplished through the strategic use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a singularly versatile and indispensable tool. This guide provides an in-depth exploration of the chemistry of Boc-protected heterocycles, moving beyond simple protection and deprotection to elucidate the group's profound influence on stability, reactivity, and regiochemical control. We will dissect the causality behind experimental choices, present validated protocols, and illustrate how the Boc group serves not merely as a shield, but as a potent modulator of chemical behavior, enabling the synthesis of complex pharmaceutical targets.

The Tert-Butoxycarbonyl (Boc) Group: A Strategic Profile

The tert-butoxycarbonyl (Boc) group is an amine protecting group distinguished by its unique stability profile. It is robust in the face of bases, nucleophiles, and reductive conditions (such as catalytic hydrogenation), making it an ideal orthogonal partner to other common protecting groups like the base-labile Fmoc and the hydrogenolysis-labile Cbz groups.[1][2] This stability, however, is exquisitely balanced by its predictable lability under acidic conditions.[1]

The core of the Boc group's utility lies in this acid sensitivity, which facilitates its clean and efficient removal without damaging other sensitive functionalities within a molecule.[1] The cleavage mechanism proceeds through the formation of a stable tertiary carbocation, which then fragments into gaseous byproducts, simplifying purification.[3][4]

Table 1: Comparative Stability of Common Amine Protecting Groups

Protecting GroupAbbreviationStable ToLabile To
tert-ButoxycarbonylBocBases, Nucleophiles, H₂/PdStrong Acids (e.g., TFA, HCl)
9-FluorenylmethyloxycarbonylFmocAcids, H₂/PdBases (e.g., Piperidine)
CarboxybenzylCbz (or Z)Mild Acids, BasesCatalytic Hydrogenolysis, Strong Acids

Synthesis of N-Boc Heterocycles: The Protection Step

The introduction of the Boc group onto a nitrogen atom within a heterocyclic ring is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][5] The reaction is a nucleophilic acyl substitution where the heterocyclic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion. This anion is unstable and readily decomposes into carbon dioxide and the strong base tert-butoxide, which then deprotonates the newly formed carbamate.[3][7]

The reaction is typically performed in the presence of a mild base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), although in many cases, the tert-butoxide generated in situ is sufficient.[2][8]

G cluster_0 Boc Protection Mechanism R2NH Heterocyclic Amine (R₂NH) Intermediate Tetrahedral Intermediate R2NH->Intermediate Nucleophilic Attack Boc2O Boc Anhydride [(Boc)₂O] Boc2O->Intermediate Product N-Boc Heterocycle Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Mechanism of N-Boc protection using Boc anhydride.
Experimental Protocol 1: General N-Boc Protection of a Heterocyclic Amine[1]
  • Reaction Setup: Dissolve the heterocyclic amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq), to the solution.

  • Reagent Addition: At room temperature, slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with a weak aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the N-Boc protected heterocycle, which can be further purified by column chromatography or recrystallization if necessary.

Strategic Deprotection: Releasing the Amine

The true power of the Boc group lies in the variety and selectivity of methods for its removal. The choice of deprotection strategy is dictated by the overall molecular architecture and the presence of other acid-sensitive functional groups.

Acid-Mediated Cleavage: The Standard Approach

The most common method for Boc deprotection involves treatment with a moderately strong acid.[9] The mechanism is a cornerstone of this chemistry:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[10]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to cleavage and the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[4][10]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine, which is typically protonated by the excess acid to form a salt.[10][11]

G cluster_1 Acid-Catalyzed Boc Deprotection BocAmine N-Boc Heterocycle Protonated Protonated Intermediate BocAmine->Protonated 1. Protonation (H⁺) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid 2. Cleavage tBuCation t-Butyl Cation Protonated->tBuCation FreeAmine Amine Salt (Product) CarbamicAcid->FreeAmine 3. Decarboxylation Byproducts CO₂ + Isobutene tBuCation->Byproducts Elimination / Alkylation

Mechanism of acid-catalyzed Boc deprotection.

The Tert-Butyl Cation Problem: A critical consideration during acid-mediated deprotection is the fate of the highly reactive tert-butyl cation.[12][13] In molecules containing nucleophilic residues, such as the indole ring of tryptophan or the thioether of methionine, this cation can act as an alkylating agent, leading to undesired side products.[13][14] To mitigate this, scavengers such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the carbocation before it can react with the substrate.[14][15]

Experimental Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)[10]
  • Reaction Setup: Dissolve the N-Boc protected heterocycle (1.0 eq) in an appropriate solvent, typically dichloromethane (DCM).

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. A common concentration is 20-50% TFA in DCM (v/v).[1] If the substrate contains sensitive groups like tryptophan, include a scavenger (e.g., 5% anisole).

  • Caution: The reaction is often exothermic and evolves CO₂ and isobutene gas. Ensure adequate ventilation and do not run the reaction in a sealed system.[1][16]

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is the amine trifluoroacetate salt, which can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive work-up to yield the free amine.

Alternative Deprotection Methods for Sensitive Substrates

For molecules that cannot tolerate strongly acidic conditions, several milder alternatives have been developed.

Table 2: Comparison of Boc Deprotection Methodologies

MethodReagents & ConditionsAdvantagesDisadvantages
Standard Acidic TFA/DCM or 4M HCl in Dioxane, Room TempFast, efficient, reliable, common reagentsHarsh for some substrates, generates reactive t-butyl cation
Thermal Heating in a high-boiling solvent (e.g., Toluene, Water)"Green" alternative, avoids strong acidsRequires high temperatures which may degrade the substrate
Lewis Acid/Silyl Trimethylsilyl iodide (TMSI) in CH₂Cl₂ or CH₃CN, Room TempVery mild, non-hydrolytic, good for zwitterionic products[17][18]Reagent cost, requires anhydrous conditions[19]

The TMSI-mediated method is particularly noteworthy for its mildness and has proven effective for the deprotection of complex, water-soluble zwitterionic compounds where traditional aqueous work-ups are challenging.[17][18]

The Boc Group as a Director of Regioselectivity

Beyond its role as a simple protecting group, the N-Boc group can fundamentally alter the electronic and steric properties of a heterocyclic ring, enabling regioselective functionalization that would otherwise be impossible.[20] The bulky tert-butyl group can sterically block adjacent positions, while the electron-withdrawing nature of the carbonyl can modify the reactivity of the ring system.

A prime example is the Iridium-catalyzed C-H borylation of N-heterocycles.[20] While unprotected pyrrole undergoes borylation primarily at the C2 position (adjacent to the nitrogen), the introduction of an N-Boc group redirects the borylation exclusively to the C3 position.[20][21] This powerful directing effect provides access to a complementary regioisomer that is difficult to obtain through traditional methods. The Boc group can then be easily removed, yielding the 3-borylated pyrrole, a versatile synthetic intermediate.

G cluster_2 Boc as a Regiochemical Director in C-H Borylation Pyrrole Unprotected Pyrrole Borylation Ir-Catalyst B₂Pin₂ Pyrrole->Borylation Standard Reactivity BocPyrrole N-Boc Pyrrole BocPyrrole->Borylation Boc-Directed Reactivity C2Product C2-Borylated Pyrrole Borylation->C2Product Standard Reactivity C3Product C3-Borylated Pyrrole Borylation->C3Product Boc-Directed Reactivity

Sources

Foundational

The Azepane Scaffold: A Versatile Player in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. In this pur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. In this pursuit, the exploration of diverse chemical scaffolds that can effectively present pharmacophoric elements in three-dimensional space is paramount. Among the saturated heterocycles, the seven-membered azepane ring has emerged as a "privileged scaffold" of significant interest. Its inherent conformational flexibility and stereochemical complexity offer a unique platform for the design of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the azepane scaffold, from its fundamental properties and synthesis to its successful application in drug discovery, offering field-proven insights for researchers and drug development professionals.

The Azepane Core: More Than Just a Ring Expansion

The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, offers distinct advantages over its smaller five- and six-membered counterparts, pyrrolidine and piperidine. This difference is not merely academic; it has profound implications for how a molecule interacts with its biological target and behaves within a physiological environment.

Conformational Flexibility: The Key to Biological Activity

Unlike the relatively rigid chair conformation of piperidine, the azepane ring exists as a dynamic equilibrium of several low-energy conformations, primarily the chair, boat, and twist-boat forms. This conformational diversity is often decisive for its bioactivity, allowing the molecule to adapt its shape to optimally fit into a binding pocket.[1] The ability to introduce specific substituents into the azepane ring can bias it towards one major conformation, a critical strategy for effective drug design.[1]

The energetic landscape of these conformers is subtle, with the twist-chair often being the most stable. The presence of heteroatoms or substituents can shift this balance, influencing the overall shape of the molecule. This inherent flexibility allows azepane-containing molecules to present appended functional groups in a wider range of spatial vectors compared to more constrained systems.

G Chair Chair TwistBoat Twist-Boat Chair->TwistBoat Energy Barrier TwistBoat->Chair Energy Barrier Boat Boat TwistBoat->Boat Lower Barrier Boat->TwistBoat

Caption: Conformational equilibrium of the azepane ring.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of an azepane ring can significantly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The larger, more lipophilic nature of the azepane ring compared to piperidine can increase a compound's LogP value. This increased lipophilicity can be advantageous for crossing cellular membranes and the blood-brain barrier (BBB), a critical factor for developing drugs targeting the central nervous system (CNS).[2][3][4][5] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic liability.

The nitrogen atom in the azepane ring provides a handle for modulating basicity (pKa), which is crucial for solubility and target engagement, particularly for ion channels and G-protein coupled receptors (GPCRs). Furthermore, the scaffold's three-dimensionality can shield parts of the molecule from metabolic enzymes, potentially improving its half-life.

Table 1: Comparative Properties of Saturated Nitrogen Heterocycles

PropertyPyrrolidine (5-membered)Piperidine (6-membered)Azepane (7-membered)Rationale for Medicinal Chemistry
Conformational Rigidity High (Envelope/Twist)High (Chair)Low (Chair/Boat/Twist)Azepane's flexibility allows for better adaptation to diverse binding pockets.[1]
3D Shape (Fsp3) LowerModerateHigherIncreased three-dimensionality often leads to improved selectivity and reduced off-target effects.
Lipophilicity (LogP) LowerModerateHigherCan enhance membrane permeability and BBB penetration, but requires careful tuning.
Synthetic Accessibility HighHighModerateMore complex ring system can present synthetic challenges, but modern methods are improving access.

Crafting the Core: Key Synthetic Strategies

The construction of the azepane ring system has historically been a challenge. However, a number of robust synthetic methodologies have been developed and refined, providing medicinal chemists with reliable routes to this valuable scaffold.

Ring-Expansion Reactions: The Classic Approach

One of the most established methods for synthesizing azepanes is through the ring expansion of smaller, more readily available piperidine or cyclohexanone precursors. The Beckmann rearrangement is a prime example, involving the acid-catalyzed rearrangement of a cyclohexanone oxime to form a seven-membered lactam (caprolactam), which can then be reduced to the corresponding azepane.[6][7][8][9][10]

The key to the Beckmann rearrangement is the anti-migration of the group opposite the oxime's hydroxyl group. The reaction is initiated by converting the hydroxyl into a good leaving group, typically through protonation with a strong acid.[6][8][9]

G cluster_0 Beckmann Rearrangement Workflow Ketone Cyclic Ketone Oxime Oxime Formation (NH2OH) Ketone->Oxime ActivatedOxime Activation (Acid Catalyst) Oxime->ActivatedOxime Rearrangement [1,2]-Alkyl Shift ActivatedOxime->Rearrangement Lactam Lactam Product Rearrangement->Lactam Reduction Reduction (e.g., LiAlH4) Lactam->Reduction Azepane Azepane Scaffold Reduction->Azepane

Caption: General workflow for azepane synthesis via Beckmann rearrangement.

Ring-Closing Metathesis (RCM): A Modern Power Tool

Ring-closing metathesis has revolutionized the synthesis of medium-sized rings. This powerful reaction utilizes ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts) to form a new double bond between two terminal alkene moieties within an acyclic precursor, thereby closing the ring.[11][12][13] The resulting unsaturated azepine can then be easily reduced to the saturated azepane. RCM is highly valued for its functional group tolerance and reliability.

Experimental Protocol: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine via RCM

This protocol is a representative example of forming the azepine ring system using RCM, which can be subsequently reduced to the azepane.

Materials and Reagents:

  • N-Boc-diallylamine

  • Grubbs' Second Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve N-Boc-diallylamine (1 equivalent) in anhydrous DCM to a concentration of 0.01 M.

  • Catalyst Addition: To the stirred solution, add Grubbs' Second Generation Catalyst (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-Boc-2,3,4,7-tetrahydro-1H-azepine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Reduction (Optional): The resulting unsaturated azepine can be hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the corresponding saturated N-Boc-azepane.

Azepane Scaffolds in Action: Therapeutic Applications and Case Studies

The versatility of the azepane scaffold is demonstrated by its presence in numerous FDA-approved drugs and clinical candidates across a wide range of therapeutic areas.[14] More than 20 drugs containing this motif have been approved by the FDA.[14]

Table 2: Selected Azepane-Containing Drugs and Clinical Candidates

Drug NameStructureTarget / Mechanism of ActionTherapeutic Area
Azelastine

Histamine H1 receptor antagonist; mast cell stabilizer.[1][15][16][17][18]Allergic Rhinitis / Conjunctivitis
Lenacapavir

HIV-1 capsid inhibitor; interferes with multiple stages of the viral lifecycle.[19][20][21][22][23]HIV/AIDS
BACE1 Inhibitors (e.g., Verubecestat) (Representative Structure)Beta-secretase 1 (BACE1) inhibitor; reduces amyloid-β peptide production.[24][25][26][27][28]Alzheimer's Disease (Clinical Trials)
Histamine H3 Antagonists (Representative Structure)Selective antagonists of the H3 receptor in the CNS.[29]Cognitive Disorders (Research)
PTPN2/PTPN1 Inhibitors (Representative Structure)Inhibitors of Protein Tyrosine Phosphatases PTPN2 and PTPN1.[30]Immuno-oncology (Research)
Case Study 1: Azelastine - Targeting Allergic Inflammation

Azelastine is a second-generation antihistamine widely used for allergic rhinitis.[17] Its mechanism involves potent antagonism of the histamine H1 receptor, preventing histamine from triggering allergic symptoms.[1][16] Additionally, it exhibits mast cell stabilizing and anti-inflammatory effects.[17][18] The azepane ring in azelastine is crucial for orienting the pharmacophoric elements—the chlorophenylmethyl and phthalazinone groups—into the H1 receptor binding site.

Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Histamine->H1R Symptoms Allergic Symptoms (Sneezing, Itching) H1R->Symptoms Azelastine Azelastine (Azepane-containing) Azelastine->H1R Blocks

Caption: Mechanism of action of Azelastine.

Case Study 2: Lenacapavir - A First-in-Class HIV Capsid Inhibitor

Lenacapavir represents a paradigm shift in HIV therapy. It is a first-in-class capsid inhibitor with a novel, multi-stage mechanism of action.[20][21] Lenacapavir binds directly to the viral capsid protein (p24), stabilizing it and interfering with several essential steps of the HIV-1 lifecycle, including nuclear import of viral DNA, virus assembly, and the formation of new capsid cores.[19][22][23] The complex, highly substituted structure of lenacapavir, which includes a key azepane moiety, is precisely engineered to fit into the interface between capsid subunits. This makes it active against HIV strains resistant to other classes of antiretrovirals.[22]

Future Outlook

The azepane scaffold continues to be a fertile ground for drug discovery. Its proven success in a variety of therapeutic agents validates its status as a privileged structure. Future efforts will likely focus on the development of novel, more efficient, and stereoselective synthetic methods to access complex and diversely substituted azepanes. The exploration of azepane-based proteolysis-targeting chimeras (PROTACs) and covalent inhibitors also represents an exciting new frontier. As our understanding of disease biology deepens, the unique three-dimensional properties of the azepane ring will undoubtedly be leveraged to design the next generation of innovative medicines.

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  • Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. (n.d.). PubMed. [Link]

  • Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. (2025). PubMed. [Link]

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  • Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. (2017). PubMed. [Link]

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  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). PubMed. [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). PubMed. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019). National Institutes of Health. [Link]

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  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

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  • Pharmacokinetics of CNS Penetration. (n.d.). ResearchGate. [Link]

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Exploratory

Discovery of Novel Intermediates for Drug Synthesis: From In Silico Prediction to Scalable Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The discovery and development of novel chemical intermediates are foundational to advancing modern pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel chemical intermediates are foundational to advancing modern pharmaceutical synthesis. These transient molecular entities are not merely sequential steps in a reaction but are pivotal in unlocking new chemical space, enhancing synthetic efficiency, and establishing intellectual property. This guide provides a comprehensive overview of the strategies and technologies employed to discover, characterize, and utilize novel intermediates. We will explore the synergy between computational prediction and high-throughput experimentation, delve into advanced spectroscopic and spectrometric techniques for elucidating the structure of transient species, and discuss the critical role of Process Analytical Technology (PAT) and continuous flow chemistry in translating these discoveries into robust, scalable manufacturing processes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage cutting-edge methodologies to accelerate the delivery of new therapeutics.

The Pivotal Role of Novel Intermediates in Modern Drug Synthesis

In the intricate landscape of drug development, the synthetic route chosen to produce an Active Pharmaceutical Ingredient (API) directly impacts cost, purity, scalability, and environmental footprint.[1] Historically, synthetic chemistry has evolved from classical methods to modern, highly sophisticated techniques that enable the construction of complex molecules once thought impossible.[2][3] At the heart of this evolution lies the pursuit of novel reaction intermediates.

Identifying these fleeting compounds is crucial as it unlocks the secrets of chemical reactions.[] Understanding the reaction mechanism allows chemists to optimize conditions, reduce by-products, and predict how a reaction will behave under different parameters.[] For instance, in nucleophilic substitution reactions, identifying a carbocation intermediate confirms an SN1 pathway, guiding subsequent optimization choices.[] Furthermore, novel intermediates are the building blocks for creating structurally diverse compound libraries, which are essential for screening against biological targets and discovering new therapeutic leads.[5][] In the context of asymmetric synthesis, chiral intermediates are the very enablers of stereochemical control, a critical factor for the safety and efficacy of many drugs.[7][8][9][10]

Strategies for the Discovery of Novel Intermediates

The modern approach to discovering new intermediates is a multi-faceted strategy that combines predictive computational power with high-throughput empirical screening.

Predictive & In Silico Approaches

Before physical experiments begin, computational chemistry serves as a powerful tool to predict and characterize potential intermediates, especially those too short-lived to be observed experimentally.[]

  • Density Functional Theory (DFT): DFT is a cornerstone of computational chemistry for elucidating reaction mechanisms.[] By calculating the electron density of molecules, it can predict the structures and relative energies of starting materials, transition states, intermediates, and products.[] This allows for the generation of a reaction energy profile, which can reveal the viability of a proposed pathway and the stability of its intermediates.[][11]

  • AI and Machine Learning: Artificial intelligence is revolutionizing molecular synthesis by predicting reaction outcomes and designing novel synthetic routes.[12][13] Machine learning models, trained on vast datasets of known reactions, can propose retrosynthetic pathways involving novel synthons or hypothetical intermediates.[14] These data-driven approaches can identify non-obvious disconnections and propose transformations that a human chemist might overlook, significantly accelerating the discovery process.[13][15]

High-Throughput Experimentation (HTE) for Reaction Discovery

HTE platforms enable chemists to rapidly screen a wide array of variables, such as catalysts, ligands, solvents, and temperatures, to discover entirely new chemical reactions.[16][17] This approach systematically explores a vast reaction space, quickly identifying "hits" where a desired transformation occurs.[17][18] These novel transformations often proceed through previously unknown intermediates.

A typical HTE workflow involves automated liquid handlers preparing hundreds or even thousands of unique reactions in miniaturized formats, such as 96- or 384-well plates.[16][17][19] Rapid analytical techniques, like mass spectrometry or UV/Vis spectroscopy, are then used to detect product formation.[16][20] This methodology allows for the efficient discovery of new bond-forming reactions and the conditions that favor them, providing fertile ground for the identification of the underlying novel intermediates.[16][19]

HTE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Define Variables (Catalysts, Ligands, Solvents) B Automated Liquid Handling (Plate Preparation) A->B C Parallel Synthesis (Incubation, Shaking) B->C D High-Throughput Analysis (LC-MS, GC-MS) C->D E Data Processing & Hit ID D->E F Isolate & Characterize Novel Intermediate E->F Identify Novel Transformation PAT_Loop cluster_process Manufacturing Process cluster_pat PAT System A Reactor (Intermediate Synthesis) B Real-time Sensor (e.g., In-situ IR) A->B Measure CPPs (Temp, Conc.) D Consistent Intermediate (Defined CQA) A->D C Multivariate Analysis & Control Model B->C Real-time Data C->A Adjust Process Parameters

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-butyl 4-cyanoazepane-1-carboxylate: A Detailed Protocol for Drug Discovery Intermediates

Introduction The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide range of biologically active molecules and clinical drug candidates.[1][2] Its conformational flexib...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide range of biologically active molecules and clinical drug candidates.[1][2] Its conformational flexibility allows it to effectively mimic transition states of enzymatic reactions and interact with diverse biological targets. Specifically, functionalized azepanes, such as tert-butyl 4-cyanoazepane-1-carboxylate, serve as crucial building blocks in medicinal chemistry for the development of novel therapeutics targeting neurological disorders and other conditions.[3] The cyano group is a versatile functional handle that can be readily converted into other functionalities like amines, amides, or carboxylic acids, further expanding its utility in drug discovery programs.

This application note provides a comprehensive, two-step synthesis protocol for tert-butyl 4-cyanoazepane-1-carboxylate, commencing with the readily available tert-butyl 4-oxopiperidine-1-carboxylate. The synthetic strategy involves a ring expansion to form the seven-membered azepanone core, followed by a robust cyanation reaction. The protocols detailed herein are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial drug discovery settings.

Overall Synthesis Scheme

The synthesis of tert-butyl 4-cyanoazepane-1-carboxylate is achieved in two key stages:

  • Ring Expansion: Synthesis of the intermediate, tert-butyl 4-oxoazepane-1-carboxylate, via a ring expansion of tert-butyl 4-oxopiperidine-1-carboxylate.

  • Cyanation: Conversion of the azepanone intermediate to the final product, tert-butyl 4-cyanoazepane-1-carboxylate, through a carefully optimized cyanation protocol.

Synthesis_Scheme start tert-butyl 4-oxopiperidine-1-carboxylate intermediate tert-butyl 4-oxoazepane-1-carboxylate start->intermediate Ring Expansion (e.g., with Ethyl Diazoacetate) final tert-butyl 4-cyanoazepane-1-carboxylate intermediate->final Cyanation (e.g., Strecker-type Reaction)

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate

The preparation of the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate, is efficiently accomplished through a ring expansion of the corresponding six-membered ring precursor, tert-butyl 4-oxopiperidine-1-carboxylate. A well-established method for this transformation on a large scale utilizes ethyl diazoacetate as the ring-expanding agent.[4]

Experimental Protocol: Ring Expansion

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Molar Equiv.)
tert-butyl 4-oxopiperidine-1-carboxylate199.261.0
Ethyl diazoacetate114.101.2
Lewis Acid (e.g., BF₃·OEt₂)141.930.1
Anhydrous Dichloromethane (DCM)--
Saturated aq. NaHCO₃ solution--
Brine--
Anhydrous MgSO₄--

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) (0.1 equiv) to the stirred solution.

  • Add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 4-oxoazepane-1-carboxylate, can be purified by flash column chromatography on silica gel.

Part 2: Synthesis of tert-butyl 4-cyanoazepane-1-carboxylate

The conversion of the ketone intermediate to the target cyano-azepane is achieved via a nucleophilic cyanation. A robust and widely applicable method for the synthesis of α-aminonitriles from ketones is the Strecker reaction.[5][6] In this one-pot, three-component reaction, the ketone reacts with an amine and a cyanide source to form an α-aminonitrile. For the synthesis of tert-butyl 4-cyanoazepane-1-carboxylate, a subsequent elimination of the amino group would be required. A more direct approach involves the formation of a cyanohydrin followed by subsequent manipulation, or a direct cyanation protocol. For the purpose of this guide, a modified Strecker-type approach is presented, which is a common and effective method for the cyanation of cyclic ketones.[3]

Experimental Protocol: Strecker-type Cyanation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Molar Equiv.)
tert-butyl 4-oxoazepane-1-carboxylate213.291.0
Ammonium Chloride (NH₄Cl)53.491.5
Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)49.01 or 99.221.2
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)--
Saturated aq. NaHCO₃ solution--
Ethyl Acetate (EtOAc)--
Brine--
Anhydrous Na₂SO₄--

Procedure:

  • In a well-ventilated fume hood, dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv) in anhydrous methanol or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add ammonium chloride (1.5 equiv) to the solution and stir the mixture at room temperature for 30 minutes.

  • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols. Add sodium cyanide (1.2 equiv) or trimethylsilyl cyanide (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous NaHCO₃ solution and ice.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl 4-cyanoazepane-1-carboxylate.

Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ketone in Solvent B Add Ammonium Chloride A->B C Add Cyanide Source B->C D Stir at Room Temperature (24-48h) C->D E Quench with aq. NaHCO3 D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Flash Column Chromatography G->H

Figure 2: Step-by-step workflow for the cyanation reaction.

Discussion and Mechanistic Insights

The ring expansion of N-Boc-4-piperidone with ethyl diazoacetate is a well-precedented transformation that proceeds via a Lewis acid-catalyzed reaction. The Lewis acid activates the carbonyl group of the piperidone, making it more susceptible to nucleophilic attack by the diazo compound. Subsequent rearrangement and loss of nitrogen gas lead to the formation of the seven-membered azepanone ring.

The cyanation of the resulting ketone via a Strecker-type reaction is a robust method for introducing the nitrile functionality. The reaction proceeds through the in-situ formation of an iminium ion intermediate from the ketone and ammonia (generated from ammonium chloride). The cyanide anion then acts as a nucleophile, attacking the iminium ion to form an α-aminonitrile. While the desired product is the α-cyanonitrile, the α-aminonitrile is often the initial product, which may undergo elimination under the reaction or workup conditions to yield the target compound. The choice of cyanide source, such as NaCN or the less basic TMSCN, can influence the reaction outcome and should be optimized for the specific substrate.[2][7]

Conclusion

This application note provides a detailed and reliable two-step synthetic protocol for the preparation of tert-butyl 4-cyanoazepane-1-carboxylate, a valuable building block for drug discovery. The described methods, including a ring expansion and a subsequent Strecker-type cyanation, are based on established and scalable chemical transformations. By following these protocols, researchers can efficiently access this important intermediate for the synthesis of novel azepane-based therapeutic agents.

References

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

  • Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN. ResearchGate. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]

  • Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes and Ketones under Solvent-Free Conditions. SciSpace. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines. PMC. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • The Role of Tert-Butyl 4-Aminoazepane-1-Carboxylate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. [Link]

  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]

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  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. ResearchGate. [Link]

  • The decarboxylative strecker reaction. Icahn School of Medicine at Mount Sinai. [Link]

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Application

Large-scale production of tert-butyl 4-cyanoazepane-1-carboxylate

An Application Note and Protocol for the Large-Scale Production of tert-Butyl 4-Cyanoazepane-1-Carboxylate Abstract This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 4-cyanoazepane-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Production of tert-Butyl 4-Cyanoazepane-1-Carboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 4-cyanoazepane-1-carboxylate, a key building block in contemporary drug discovery and development. The azepane scaffold is of significant interest due to its three-dimensional architecture, which is increasingly sought after for developing novel therapeutics.[1][2] This guide details a robust and scalable two-step synthetic pathway, commencing with the ring expansion of a readily available piperidine precursor, followed by the conversion of the resulting ketone to the target nitrile. The protocols are designed for researchers, scientists, and professionals in drug development, emphasizing safety, scalability, and reproducibility.

Introduction: The Significance of the Azepane Moiety

The seven-membered azepane ring system is a valuable scaffold in medicinal chemistry. Its non-planar, flexible conformation allows for the exploration of a wider chemical space compared to more common five- and six-membered nitrogenous heterocycles like pyrrolidine and piperidine.[2] This structural feature can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Tert-butyl 4-cyanoazepane-1-carboxylate, in particular, serves as a versatile intermediate for introducing various functionalities at the 4-position of the azepane ring, making it a crucial component in the synthesis of complex pharmaceutical agents.

Synthetic Strategy: A Two-Step Approach

The selected synthetic route is a two-step process designed for scalability and efficiency.

  • Step 1: Ring Expansion. Synthesis of tert-butyl 4-oxoazepane-1-carboxylate from tert-butyl 4-oxopiperidine-1-carboxylate via a Tiffeneau-Demjanov type ring expansion using ethyl diazoacetate.

  • Step 2: Cyanation. Conversion of tert-butyl 4-oxoazepane-1-carboxylate to tert-butyl 4-cyanoazepane-1-carboxylate via its tosylhydrazone derivative.

This approach leverages a known large-scale process for the first step and a reliable ketone-to-nitrile transformation for the second.[3]

Diagram of the Synthetic Pathway

Synthetic_Pathway tert-butyl 4-oxopiperidine-1-carboxylate tert-butyl 4-oxopiperidine-1-carboxylate tert-butyl 4-oxoazepane-1-carboxylate tert-butyl 4-oxoazepane-1-carboxylate tert-butyl 4-oxopiperidine-1-carboxylate->tert-butyl 4-oxoazepane-1-carboxylate Ethyl diazoacetate, Lewis Acid Tosylhydrazone intermediate Tosylhydrazone intermediate tert-butyl 4-oxoazepane-1-carboxylate->Tosylhydrazone intermediate Tosylhydrazine tert-butyl 4-cyanoazepane-1-carboxylate tert-butyl 4-cyanoazepane-1-carboxylate Tosylhydrazone intermediate->tert-butyl 4-cyanoazepane-1-carboxylate Sodium Cyanide

Caption: Overall synthetic scheme for tert-butyl 4-cyanoazepane-1-carboxylate.

Step 1: Synthesis of tert-Butyl 4-Oxoazepane-1-Carboxylate

Underlying Chemistry

This reaction is a Lewis acid-catalyzed ring expansion of a cyclic ketone with ethyl diazoacetate. The Lewis acid activates the carbonyl group of the piperidinone, facilitating the nucleophilic attack by the diazo compound. Subsequent rearrangement with the expulsion of nitrogen gas leads to the formation of the seven-membered azepane ring. This method has been successfully scaled to produce over 30 kg of the final product.[3]

Safety Considerations for Step 1
  • Ethyl Diazoacetate (EDA): EDA is a potentially explosive and toxic compound. It should be handled with extreme caution in a well-ventilated fume hood. Avoid heat, friction, and shock. For large-scale operations, it is often generated in situ or handled as a solution in a non-volatile solvent.[4][5][6]

  • Lewis Acids: Handle with care, as they are corrosive and moisture-sensitive.

  • Reaction Exotherm: The reaction is exothermic. Controlled addition of reagents and efficient cooling are crucial to maintain the reaction temperature and prevent runaway reactions.

Large-Scale Protocol for tert-Butyl 4-Oxoazepane-1-Carboxylate

Materials and Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control (cooling/heating), and a nitrogen inlet.

  • Addition funnel.

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • Ethyl diazoacetate (as a solution in a suitable solvent, e.g., toluene)

  • Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Charge the reaction vessel with tert-butyl 4-oxopiperidine-1-carboxylate and dichloromethane.

  • Cool the mixture to 0-5 °C under a nitrogen atmosphere.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate vessel, prepare a solution of ethyl diazoacetate in dichloromethane.

  • Add the ethyl diazoacetate solution dropwise to the reaction mixture via an addition funnel over several hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-oxoazepane-1-carboxylate. The product is often of sufficient purity for the next step without further purification.[3]

Table 1: Reagent Quantities for Step 1 (Example Scale)

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Equiv.
tert-butyl 4-oxopiperidine-1-carboxylate199.2610.050.181.0
Ethyl diazoacetate114.106.8760.221.2
Boron trifluoride etherate141.938.5560.221.2
Dichloromethane-50 L--

Step 2: Synthesis of tert-Butyl 4-Cyanoazepane-1-Carboxylate

Underlying Chemistry

This transformation proceeds via a two-step, one-pot reaction. First, the ketone reacts with p-toluenesulfonylhydrazide (tosylhydrazine) to form the corresponding tosylhydrazone. The tosylhydrazone is then treated with a cyanide source, such as sodium cyanide. The reaction likely proceeds through a Shapiro-type reaction intermediate, which is then trapped by the cyanide ion to yield the desired nitrile. This method is advantageous as it avoids the direct handling of potentially unstable cyanohydrin intermediates.[7]

Safety Considerations for Step 2
  • Sodium Cyanide (NaCN): Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2][8] Keep away from acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[9][10] Have an emergency response plan and a cyanide antidote kit readily available.

  • Tosylhydrazine: Can be an irritant. Handle with appropriate PPE.

Large-Scale Protocol for tert-Butyl 4-Cyanoazepane-1-Carboxylate

Materials and Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control, and a nitrogen inlet.

  • p-Toluenesulfonylhydrazide (Tosylhydrazine)

  • Sodium Cyanide

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Charge the reaction vessel with tert-butyl 4-oxoazepane-1-carboxylate and methanol.

  • Add p-toluenesulfonylhydrazide to the solution and stir at room temperature until the formation of the tosylhydrazone is complete (monitor by TLC or LC-MS).

  • Add sodium cyanide in portions to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Add water and ethyl acetate to the residue.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure tert-butyl 4-cyanoazepane-1-carboxylate.

Table 2: Reagent Quantities for Step 2 (Example Scale)

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Equiv.
tert-butyl 4-oxoazepane-1-carboxylate213.2810.046.891.0
p-Toluenesulfonylhydrazide186.249.1048.871.04
Sodium Cyanide49.014.6093.782.0
Methanol-60 L--

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Ring Expansion cluster_step2 Step 2: Cyanation s1_start Charge Reactor with Piperidinone and DCM s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add_lewis Add Lewis Acid s1_cool->s1_add_lewis s1_add_eda Add Ethyl Diazoacetate Solution s1_add_lewis->s1_add_eda s1_warm Warm to RT and Stir s1_add_eda->s1_warm s1_quench Quench with NaHCO3 s1_warm->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_dry Dry and Concentrate s1_extract->s1_dry s1_product Crude tert-butyl 4-oxoazepane-1-carboxylate s1_dry->s1_product s2_start Charge Reactor with Ketone and Methanol s1_product->s2_start Transfer to Step 2 s2_add_tosyl Add Tosylhydrazine s2_start->s2_add_tosyl s2_add_nacn Add Sodium Cyanide s2_add_tosyl->s2_add_nacn s2_reflux Heat to Reflux s2_add_nacn->s2_reflux s2_cool_conc Cool and Concentrate s2_reflux->s2_cool_conc s2_extract Extract with Ethyl Acetate s2_cool_conc->s2_extract s2_dry Dry and Concentrate s2_extract->s2_dry s2_purify Purify (Chromatography/Recrystallization) s2_dry->s2_purify s2_product Pure tert-butyl 4-cyanoazepane-1-carboxylate s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis.

Conclusion

This application note details a scalable and efficient two-step synthesis for the large-scale production of tert-butyl 4-cyanoazepane-1-carboxylate. The protocols provided, along with the critical safety information, are intended to guide experienced researchers and chemical engineers in the safe and effective manufacturing of this important pharmaceutical intermediate. Adherence to all safety guidelines, particularly when handling hazardous reagents like ethyl diazoacetate and sodium cyanide, is paramount.

References

  • United Chemical. (2025, March 14). Sodium Cyanide Safety Operation Procedures and Emergency Response. [Link]

  • TAEKWANG INDUSTRIAL CO., LTD. Sodium Cyanide. [Link]

  • TAEKWANG INDUSTRIAL CO., LTD. (2012). Sodium Cyanide Safety Handling Guide. [Link]

  • ResearchGate. (2025, October 12). A safe and practical procedure to prepare ethyl diazoacetate. [Link]

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  • ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]

  • National Institutes of Health. (n.d.). or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. [Link]

  • ResearchGate. (2025, August 5). Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. [Link]

  • OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins. [Link]

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Method

Application Notes & Protocols: The Strategic Utility of Tert-butyl 4-cyanoazepane-1-carboxylate in Modern Drug Discovery

Abstract: This document provides a comprehensive technical guide on the application of tert-butyl 4-cyanoazepane-1-carboxylate, a pivotal heterocyclic building block in contemporary pharmaceutical development. We will de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of tert-butyl 4-cyanoazepane-1-carboxylate, a pivotal heterocyclic building block in contemporary pharmaceutical development. We will delve into its synthetic utility, focusing on its role in the construction of complex molecular architectures targeting a range of therapeutic areas. Detailed protocols for its derivatization and incorporation into lead compounds are provided, underpinned by mechanistic insights and validated experimental procedures. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Azepane Scaffold and the Advantage of the 4-Cyano Handle

The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in the core structure of numerous biologically active compounds. Its seven-membered, saturated heterocyclic structure provides a flexible, three-dimensional framework that can effectively probe the binding pockets of biological targets. The introduction of a tert-butyl carbamate (Boc) protecting group at the 1-position offers a stable, yet readily cleavable, handle for synthetic manipulation, making tert-butyl azepane-1-carboxylate derivatives highly valuable.

Tert-butyl 4-cyanoazepane-1-carboxylate stands out due to the strategic placement of the cyano group. This electron-withdrawing group serves as a versatile chemical handle, enabling a wide array of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, providing multiple avenues for molecular diversification. This versatility allows for the systematic exploration of the chemical space around the azepane core, a critical process in structure-activity relationship (SAR) studies.

Synthetic Applications in Drug Development

The primary utility of tert-butyl 4-cyanoazepane-1-carboxylate lies in its role as an intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. Below, we explore its application in the development of key drug classes.

Synthesis of Janus Kinase (JAK) Inhibitors

Several potent and selective JAK inhibitors utilize the azepane scaffold to achieve optimal binding to the ATP-binding site of the kinase. The 4-aminoazepane moiety, readily derived from the 4-cyano precursor, is a common feature in this class of drugs.

Workflow for the Synthesis of a 4-Aminoazepane Intermediate:

G A tert-butyl 4-cyanoazepane-1-carboxylate B Reduction (e.g., H₂, Raney Ni or LiAlH₄) A->B Reaction C tert-butyl 4-(aminomethyl)azepane-1-carboxylate B->C Product D Amide Coupling (e.g., with a pyrazolopyrimidine core) C->D Coupling Partner E JAK Inhibitor Precursor D->E Final Assembly G A tert-butyl 4-cyanoazepane-1-carboxylate B Reduction A->B C Hydrolysis A->C D 4-(aminomethyl)azepane B->D E 4-carboxyazepane C->E F Amide Library D->F G Amide/Ester Library E->G H Biological Screening F->H G->H

Application

Application Notes and Protocols for Nucleophilic Addition to the Cyano Group of Azepanes

Abstract The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Functionalization of this seven-membered ring system is crucial for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Functionalization of this seven-membered ring system is crucial for modulating pharmacological activity, and the cyano group serves as a versatile synthetic handle for introducing diverse molecular complexity. This guide provides a comprehensive overview of nucleophilic addition reactions to the cyano group of azepanes, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols for key reactions, and discuss their applications in the synthesis of pharmacologically relevant molecules.

Introduction: The Azepane Moiety and the Versatility of the Nitrile Group

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is of significant interest in drug discovery due to its conformational flexibility, which allows for optimal interactions with biological targets.[1] The ability to introduce substituents onto the azepane ring is paramount for fine-tuning properties such as potency, selectivity, and pharmacokinetics.[1] While various methods exist for azepane synthesis and functionalization, those targeting a cyano substituent offer a powerful gateway to a wide array of functional groups.[2][3][4][5][6]

The cyano (nitrile) group, with its electrophilic carbon atom, is susceptible to attack by a broad range of nucleophiles.[7] This reactivity allows for the conversion of cyano-azepanes into key functionalities such as ketones, amines, and carboxylic acids, which are invaluable building blocks in drug development. This document will focus on the practical application of these transformations.

Mechanistic Overview: Activating the Cyano Group

The carbon-nitrogen triple bond of a nitrile is inherently polar, but often requires activation to react with all but the most potent nucleophiles.[8][9] This activation can be achieved through several strategies:

  • Protonation/Lewis Acid Coordination: In acidic media or in the presence of a Lewis acid, the nitrile nitrogen is protonated or coordinates to the acid.[10][11] This enhances the electrophilicity of the cyano carbon, making it more susceptible to nucleophilic attack, even by weak nucleophiles like water.[11]

  • Use of Highly Nucleophilic Reagents: Strong nucleophiles, such as organometallic reagents (e.g., Grignard and organolithium reagents), can directly attack the unactivated nitrile carbon.[12]

The general mechanism for nucleophilic addition to a nitrile proceeds via an initial attack on the cyano carbon, forming an intermediate imine anion. This intermediate can then be protonated and subsequently hydrolyzed to a ketone, or reduced to an amine.[13][14][15]

G cluster_0 Nucleophilic Addition to Cyano-Azepane Start Cyano-Azepane (R-C≡N) Intermediate Imine Anion Intermediate Start->Intermediate Nucleophilic Attack Nuc Nucleophile (Nu⁻) Nuc->Intermediate Imine Imine Intermediate->Imine Protonation Protonation Protonation (H⁺) Protonation->Imine Ketone Ketone Imine->Ketone Hydrolysis Amine Primary Amine Imine->Amine Reduction Hydrolysis Hydrolysis (H₂O, H⁺) Hydrolysis->Ketone Reduction Reduction (e.g., LiAlH₄) Reduction->Amine

Caption: General workflow for nucleophilic additions to cyano-azepanes.

Key Transformations and Protocols

This section details protocols for three fundamental and highly useful transformations of the cyano group on an azepane scaffold.

Grignard and Organolithium Additions: Synthesis of Azepanyl Ketones

The reaction of Grignard (RMgX) or organolithium (RLi) reagents with nitriles is a classic and reliable method for the synthesis of ketones.[12][16] The reaction proceeds through the formation of a stable imine-magnesium salt, which is then hydrolyzed to the corresponding ketone upon acidic workup.[14][15] A key advantage of this method is that the intermediate imine salt is unreactive towards further addition of the organometallic reagent, preventing the formation of tertiary alcohol byproducts.[12][17]

Protocol: Synthesis of 1-(1-Benzoylazepan-3-yl)ethan-1-one via Grignard Reaction

This protocol describes the reaction of a protected 3-cyanoazepane with methylmagnesium bromide.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
N-Benzoyl-3-cyanoazepaneC₁₄H₁₆N₂O228.29 g/mol 2.28 g10 mmol
Methylmagnesium bromide (3.0 M in diethyl ether)CH₃MgBr119.23 g/mol 3.7 mL11 mmol
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12 g/mol 50 mL-
1 M Hydrochloric Acid (HCl)HCl36.46 g/mol 20 mL20 mmol
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01 g/mol 20 mL-
Saturated Sodium Chloride Solution (Brine)NaCl58.44 g/mol 20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37 g/mol ~2 g-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11 g/mol As needed-
HexanesC₆H₁₄86.18 g/mol As needed-

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add N-benzoyl-3-cyanoazepane (10 mmol) and anhydrous diethyl ether (30 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (11 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C.

  • Workup: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired ketone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive and will be quenched by atmospheric moisture and oxygen.[18]

  • Anhydrous Solvents: The use of dry solvents is critical to prevent the decomposition of the Grignard reagent.[18]

  • Slow Addition at Low Temperature: The reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the intermediate imine salt to the final ketone product.[13][19]

G cluster_1 Grignard Reaction Workflow Setup Reaction Setup (Inert Atmosphere) Cooling Cool to 0 °C Setup->Cooling Addition Slow Addition of Grignard Reagent Cooling->Addition Reaction Stir at Room Temp Addition->Reaction Quench Quench with HCl Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product Azepanyl Ketone Purification->Product

Caption: Experimental workflow for the Grignard reaction with a cyano-azepane.

Reduction of the Cyano Group: Synthesis of Azepanyl Amines

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to their corresponding primary amines.[7]

Protocol: Synthesis of (1-Benzoylazepan-3-yl)methanamine via LiAlH₄ Reduction

Materials:

Reagent/SolventFormulaM.W.AmountMoles
N-Benzoyl-3-cyanoazepaneC₁₄H₁₆N₂O228.29 g/mol 2.28 g10 mmol
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.95 g/mol 0.76 g20 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11 g/mol 50 mL-
Water (H₂O)H₂O18.02 g/mol 0.76 mL42 mmol
15% Sodium Hydroxide Solution (NaOH)NaOH40.00 g/mol 0.76 mL-
Water (H₂O)H₂O18.02 g/mol 2.28 mL127 mmol
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04 g/mol ~2 g-

Procedure:

  • Reaction Setup: Under an inert atmosphere, add LiAlH₄ (20 mmol) to a flame-dried, three-necked round-bottom flask containing anhydrous THF (20 mL) and equipped with a magnetic stir bar and a reflux condenser.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve N-benzoyl-3-cyanoazepane (10 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C and carefully and sequentially add water (0.76 mL), 15% aqueous NaOH (0.76 mL), and then water (2.28 mL) dropwise.

  • Filtration: Stir the resulting granular precipitate for 15 minutes, then filter through a pad of Celite. Wash the filter cake with THF.

  • Concentration and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess LiAlH₄: An excess of the reducing agent is used to ensure complete conversion of the nitrile.

  • Reflux in THF: The higher temperature accelerates the rate of reduction.

  • Fieser Workup: This specific quenching procedure is designed to safely destroy excess LiAlH₄ and produce a granular precipitate of aluminum salts that is easily filtered, simplifying the workup.

Hydrolysis of the Cyano Group: Synthesis of Azepane Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[20][21] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by attack of water.[11][22] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[7][20]

Protocol: Synthesis of 1-Benzoylazepane-3-carboxylic Acid via Acidic Hydrolysis

Materials:

Reagent/SolventFormulaM.W.AmountMoles
N-Benzoyl-3-cyanoazepaneC₁₄H₁₆N₂O228.29 g/mol 2.28 g10 mmol
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.08 g/mol 10 mL-
Water (H₂O)H₂O18.02 g/mol 10 mL-
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12 g/mol As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-benzoyl-3-cyanoazepane (10 mmol) with a 1:1 mixture of concentrated sulfuric acid and water (20 mL).

  • Reaction: Heat the mixture to reflux for 6 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then pour it over crushed ice. The carboxylic acid product should precipitate out of solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Strong Acid and Heat: The hydrolysis of nitriles often requires harsh conditions to proceed at a reasonable rate.[21]

  • Precipitation on Ice: The product is typically less soluble in cold, acidic water, allowing for its isolation by precipitation.

Applications in Drug Discovery

The functionalized azepanes synthesized through these methods are valuable intermediates in the discovery of new therapeutics. For instance:

  • Azepanyl ketones can serve as precursors for the synthesis of more complex molecules through further reactions at the carbonyl group, such as aldol condensations or reductive aminations.

  • Azepanyl amines introduce a basic center that can be crucial for target engagement and for improving the pharmacokinetic properties of a drug candidate.

  • Azepane carboxylic acids can be used in amide bond forming reactions to couple the azepane scaffold to other fragments or pharmacophores.

The azepane motif is found in drugs with a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties.[2] The ability to efficiently synthesize a variety of functionalized azepanes is therefore of high importance to the medicinal chemistry community.[3][23][24][25]

Safety Considerations

  • Organometallic Reagents: Grignard and organolithium reagents are pyrophoric and react violently with water.[18][26][27] They must be handled under an inert atmosphere using proper air-sensitive techniques.[28][29][30] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.[26][27] Work should be conducted in a chemical fume hood.[27]

  • Lithium Aluminum Hydride: LiAlH₄ is also highly reactive with water and can generate flammable hydrogen gas. Quenching should be done slowly and at low temperatures.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.

Conclusion

Nucleophilic addition reactions to the cyano group of azepanes represent a powerful and versatile strategy for the synthesis of functionalized seven-membered heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of azepanyl ketones, amines, and carboxylic acids provide a solid foundation for researchers in drug discovery and development. By understanding the underlying mechanisms and adhering to safe laboratory practices, these transformations can be reliably employed to generate novel and potentially therapeutic molecules.

References

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Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of tert-Butyl 4-Cyanoazepane-1-Carboxylate

Abstract This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of tert-butyl 4-cyanoazepane-1-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of tert-butyl 4-cyanoazepane-1-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a valuable heterocyclic building block in medicinal chemistry and drug development, unambiguous confirmation of its molecular structure is critical. This document outlines the fundamental principles behind the spectral features, provides step-by-step protocols for sample preparation and data acquisition, and presents a thorough interpretation of the resulting NMR data. The methodologies and analysis are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently identify and verify this compound.

Introduction and Scientific Context

tert-Butyl 4-cyanoazepane-1-carboxylate is a saturated seven-membered N-heterocycle functionalized with a nitrile group and protected by a tert-butoxycarbonyl (Boc) group.[1] Azepane scaffolds are prevalent in a wide range of biologically active molecules, and the cyano group serves as a versatile synthetic handle for further molecular elaboration.[2] Given its importance, a robust and reproducible method for structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive elucidation of molecular structures in solution.[3] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. This guide explains the causal relationships between the molecule's electronic environment—influenced by the carbamate, the electronegative cyano group, and the conformational flexibility of the azepane ring—and the observed chemical shifts and coupling patterns.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following standardized numbering scheme for tert-butyl 4-cyanoazepane-1-carboxylate (C₁₂H₂₀N₂O₂) is used throughout this document.[1]

Figure 2: Standardized workflow for NMR characterization.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous, particulate-free solution is essential for achieving sharp, well-resolved signals. [4][5]

  • Analyte Quantity: Weigh approximately 10-20 mg of tert-butyl 4-cyanoazepane-1-carboxylate for ¹³C NMR or 2-5 mg for ¹H NMR. The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope. [6]2. Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice for this compound. The deuterium signal is used by the spectrometer for field-frequency locking. [7]3. Dissolution: Transfer the weighed analyte to a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad, Norell). Avoid transferring any solid particulates. The optimal sample height in the tube is 4-5 cm. [5][8]5. Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol 2: ¹H NMR Data Acquisition

This protocol describes standard parameters for a one-dimensional proton NMR experiment on a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Nucleus: ¹H

    • Field Strength: 400 MHz (or higher)

    • Solvent: CDCl₃

    • Temperature: 298 K (ambient)

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Number of Scans (NS): 8-16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).

    • Reference: Calibrate the spectrum using the residual CHCl₃ signal at δ 7.26 ppm. [9]

Protocol 3: ¹³C NMR Data Acquisition

This protocol uses proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H experiment.

  • Acquisition Parameters:

    • Nucleus: ¹³C

    • Field Strength: 101 MHz (for a 400 MHz ¹H instrument)

    • Decoupling: Proton broad-band decoupling (e.g., 'zgpg30')

    • Number of Scans (NS): 1024-4096 scans. A higher number is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm).

    • Reference: Calibrate the spectrum using the CDCl₃ triplet signal centered at δ 77.16 ppm. [10]

Protocol 4: NMR Data Processing

Raw NMR data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum. [11]

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode and the baseline is flat.

  • Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.

  • Calibration: Reference the spectrum to the appropriate solvent residual peak as specified in the acquisition protocols.

  • Integration (¹H only): Integrate the area under each proton signal. The relative integral values correspond to the ratio of protons giving rise to each signal.

  • Peak Picking: Identify and label the chemical shift (in ppm) of each peak.

Spectral Analysis and Interpretation

The following is a detailed analysis of the expected ¹H and ¹³C NMR spectra based on the molecular structure and established principles of NMR spectroscopy. [12]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show several distinct regions corresponding to the Boc group, the azepane ring methylene protons, and the methine proton at the C4 position. Due to the C4 stereocenter, adjacent methylene protons (e.g., at C3 and C5) are diastereotopic and should, in principle, give rise to separate signals. However, conformational flexibility of the seven-membered ring may lead to signal broadening or time-averaged environments.

  • δ ~3.4-3.6 ppm (Multiplet, 4H): These signals correspond to the protons on C2 and C7. They are adjacent to the electron-withdrawing nitrogen atom of the carbamate, causing a significant downfield shift. The complexity of the multiplet arises from coupling to adjacent methylene protons.

  • δ ~2.9-3.1 ppm (Multiplet, 1H): This signal is assigned to the methine proton at C4 (H4). It is deshielded by the adjacent electronegative cyano group. The multiplicity will be complex due to coupling with the four neighboring protons on C3 and C5.

  • δ ~1.7-2.1 ppm (Multiplets, 6H): This crowded region contains the signals for the remaining azepane ring methylene protons at C3, C5, and C6. These protons are in a standard aliphatic environment and are expected to show complex and overlapping multiplets due to extensive geminal and vicinal coupling.

  • δ ~1.48 ppm (Singlet, 9H): This prominent, sharp singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group. [13]Its high integration value makes it an excellent internal reference for confirming the number of protons in other signals.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, as all carbons are chemically non-equivalent except for the three methyls of the Boc group. [14]

  • δ ~155.5 ppm: This downfield signal corresponds to the carbonyl carbon (C8) of the Boc protecting group. Its chemical shift is typical for carbamates. [15]* δ ~121.0 ppm: This signal is assigned to the quaternary carbon of the nitrile group (C15). Cyano carbons typically appear in this region. [10]* δ ~80.0 ppm: The quaternary carbon of the tert-butyl group (C11) appears here, deshielded by the adjacent oxygen atom.

  • δ ~45-50 ppm (2 signals): These two signals are assigned to the carbons adjacent to the nitrogen, C2 and C7.

  • δ ~30-38 ppm (3 signals): These signals in the aliphatic region correspond to the methylene carbons C3, C5, and C6 of the azepane ring.

  • δ ~28.5 ppm: This intense signal arises from the three equivalent methyl carbons (C12, C13, C14) of the tert-butyl group.

  • δ ~26-29 ppm (1 signal): This signal corresponds to the methine carbon C4, which is substituted with the cyano group.

Data Summary Tables

The expected chemical shifts are summarized below for quick reference.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.4 - 3.6 m 4H H2, H7
2.9 - 3.1 m 1H H4
1.7 - 2.1 m 6H H3, H5, H6

| 1.48 | s | 9H | Boc-C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
~155.5 Quaternary (C=O) C8
~121.0 Quaternary (C≡N) C15
~80.0 Quaternary C11
~45-50 Methylene (CH₂) C2, C7
~30-38 Methylene (CH₂) C3, C5, C6
~28.5 Methyl (CH₃) C12, C13, C14

| ~26-29 | Methine (CH) | C4 |

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of tert-butyl 4-cyanoazepane-1-carboxylate. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided analysis and predicted chemical shift assignments serve as an authoritative guide for interpreting the data, enabling unambiguous structural confirmation of this key synthetic intermediate. The combination of the distinct singlet for the tert-butyl group in the ¹H spectrum and the characteristic chemical shifts for the carbonyl, cyano, and Boc carbons in the ¹³C spectrum provides a unique spectroscopic fingerprint for this molecule.

References

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shifts. (2022). Oregon State University. [Link]

  • tert-Butyl 4-aminoazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 1, 2026, from [Link]

  • t-Butyl group towers over other 1H resonances. (2008). ACD/Labs. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 1, 2026, from [Link]

  • NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved January 1, 2026, from [Link]

  • tert-Butyl 4-cyanoazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Azepines. (n.d.). Science of Synthesis. Retrieved January 1, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

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  • Hornak, J. P. Sample Preparation. The Basics of NMR. [Link]

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  • NMR Sample Preparation. (n.d.). Western University. Retrieved January 1, 2026, from [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. [Link]

  • NMR Data Processing and Interpretation. (n.d.). Creative Biostructure. Retrieved January 1, 2026, from [Link]

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Application

Purification of tert-butyl 4-cyanoazepane-1-carboxylate via Column Chromatography: An Application Note and Protocol

Abstract This technical guide provides a detailed methodology for the purification of tert-butyl 4-cyanoazepane-1-carboxylate, a key building block in contemporary drug discovery, using silica gel column chromatography....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the purification of tert-butyl 4-cyanoazepane-1-carboxylate, a key building block in contemporary drug discovery, using silica gel column chromatography. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the separation. This ensures a robust, reproducible, and efficient purification process, yielding a final compound of high purity suitable for downstream applications. We will delve into the rationale behind solvent system selection, the nuances of stationary phase interaction, and the practical aspects of column packing, sample loading, and fraction analysis.

Introduction: The Rationale for Chromatographic Purification

tert-Butyl 4-cyanoazepane-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a precursor for more complex molecular architectures.[1] Its synthesis, like many organic transformations, rarely yields a perfectly pure product. The crude reaction mixture typically contains a variety of impurities, including unreacted starting materials, reagents such as di-tert-butyl dicarbonate (Boc₂O), and byproducts stemming from incomplete reactions or side reactions.[2]

Column chromatography is the quintessential technique for purifying such moderately polar, non-volatile organic compounds.[3] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar organic solvent system).[3] The Boc-protecting group and the cyano moiety impart a moderate polarity to the target molecule, making it an ideal candidate for purification via normal-phase chromatography.

Foundational Principles: Optimizing the Separation

The success of any chromatographic purification hinges on the selection of an appropriate solvent system, which is typically determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a good separation between the desired compound and its impurities, ideally with the target compound having an Rf value between 0.2 and 0.4.[4] This Rf range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and potential degradation on the silica).

For Boc-protected amines and related structures, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] The polarity of the eluent is fine-tuned by adjusting the ratio of these two solvents.

Table 1: Physicochemical Properties of tert-butyl 4-cyanoazepane-1-carboxylate

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O₂[6]
Molecular Weight 224.30 g/mol [6]
Predicted XlogP 1.7[6]
Appearance Predicted to be a solid or oil-

Pre-Purification: Thin-Layer Chromatography (TLC) Protocol

Before committing the bulk of the crude material to the column, it is imperative to optimize the separation conditions using TLC.

Materials:
  • Silica gel TLC plates (F₂₅₄)

  • Crude tert-butyl 4-cyanoazepane-1-carboxylate

  • Developing chamber

  • Capillary spotters

  • Eluent mixtures (e.g., varying ratios of hexanes:ethyl acetate)

  • Visualization agent: Ninhydrin stain or Potassium Permanganate (KMnO₄) stain[4][7]

Procedure:
  • Prepare Eluents: Prepare a series of eluent mixtures with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. After the plate has dried, visualize the separated components. Since the target compound may not be strongly UV-active, a chemical stain is recommended.

    • Ninhydrin Stain: Effective for visualizing the Boc-protected amine, which can be deprotected in the staining process to reveal a colored spot.[7]

    • Potassium Permanganate (KMnO₄) Stain: A general stain for organic compounds.

  • Analyze and Select: The optimal solvent system will show good separation between the spot corresponding to the product and any impurity spots. Aim for an Rf of 0.2-0.4 for the product spot.

Detailed Protocol: Column Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of gram-scale quantities of crude tert-butyl 4-cyanoazepane-1-carboxylate.

Materials and Equipment:
  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Optimized eluent (from TLC analysis)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram:

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Hexanes:EtOAc) Column_Packing Column Packing (Slurry Method) Elution Elution with Mobile Phase TLC->Elution Sample_Prep Sample Preparation (Dry Loading) Loading Sample Loading Sample_Prep->Loading Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure_Product Solvent_Removal->Pure_Product Yields Pure Product

Caption: Workflow for the purification of tert-butyl 4-cyanoazepane-1-carboxylate.

Step-by-Step Procedure:
  • Column Preparation (Slurry Packing):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica gel should be roughly 50-100 times the weight of the crude material.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude tert-butyl 4-cyanoazepane-1-carboxylate in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample onto the top layer of sand in the column.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • If a gradient elution is necessary (based on complex TLC results), start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Analysis and Isolation:

    • Collect fractions of a consistent volume.

    • Monitor the composition of the fractions by TLC. Spot every few fractions on a single TLC plate.

    • Identify the fractions containing the pure product (a single spot at the correct Rf).

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified tert-butyl 4-cyanoazepane-1-carboxylate.

Troubleshooting and Expert Insights

  • Streaking on TLC/Column: Amines can sometimes streak on silica gel. If this is observed, adding a small amount of triethylamine (~0.5-1%) to the eluent can help to suppress this interaction and improve the peak shape.

  • Compound Insoluble in Eluent: If the crude product is not soluble in the eluent for loading, the dry loading method described above is the preferred technique.

  • No Separation: If all spots run at the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate. If all spots remain on the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.

  • Stability on Silica: While Boc-protected amines are generally stable on silica gel, prolonged exposure can sometimes lead to deprotection, especially if the silica is acidic.[8] Therefore, it is advisable to perform the chromatography in a timely manner.

Conclusion

The protocol described herein provides a robust and reliable method for the purification of tert-butyl 4-cyanoazepane-1-carboxylate using silica gel column chromatography. By first optimizing the separation on TLC and then carefully executing the column chromatography, researchers can obtain this valuable synthetic intermediate in high purity. The key to a successful purification lies in a systematic approach and an understanding of the underlying principles of chromatography.

References

  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 4-cyanoazepane-1-carboxylate. Retrieved from [Link]

  • Reddit. (2023, July 30). Can boc anhydride be visualized by PMA tlc stain. r/CHROMATOGRAPHY. Retrieved from [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Scribd. (n.d.). BOC Deprotection 2. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 4-cyanoazepane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-cyanoazepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015, August). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Wang, C., et al. (2005). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Synthetic Communications, 35(24), 3125-3129. Available at: [Link]

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Method

Application Note: Strategic Synthesis and Validation of Small Molecule Inhibitors for Neurological Disorders

Introduction: The Imperative for Precision in Neurotherapeutic Drug Discovery Neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a formidable challenge to glob...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Neurotherapeutic Drug Discovery

Neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a formidable challenge to global health. These conditions are often characterized by the progressive loss of neuronal function, driven by complex pathological processes such as protein misfolding and aggregation, kinase hyperactivity, epigenetic dysregulation, and chronic neuroinflammation.[1][2] Small molecule inhibitors offer a powerful therapeutic modality to intervene in these pathways. However, the journey from concept to clinic is fraught with challenges, demanding a synthesis strategy that is not only efficient but also mechanistically informed, coupled with a rigorous and biologically relevant screening cascade.

This guide eschews a one-size-fits-all template. Instead, it provides a framework for the rational design, synthesis, and validation of inhibitors targeting distinct pathological mechanisms. We will explore the causality behind synthetic choices and delineate self-validating protocols, offering researchers and drug development professionals a robust foundation for advancing novel neurotherapeutics.

Section 1: Targeting Proteotoxicity: The Case of BACE1 Inhibitors in Alzheimer's Disease

Scientific Rationale & Causality: The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease.[3] These peptides are generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[4][5] As the rate-limiting enzyme in this pathway, BACE1 is a prime therapeutic target; its inhibition directly reduces the production of all Aβ species.[3][4] The design of effective BACE1 inhibitors often involves creating transition-state mimics of the APP cleavage site, which requires careful stereochemical control and the incorporation of functionalities that can interact with the catalytic aspartate residues in the BACE1 active site.[6][7]

The Amyloid Precursor Protein (APP) Processing Pathway

The diagram below illustrates the two major processing pathways for APP. The non-amyloidogenic pathway, initiated by α-secretase, precludes the formation of Aβ. The amyloidogenic pathway, initiated by BACE1, leads to the production of the neurotoxic Aβ peptide. Therapeutic intervention with BACE1 inhibitors is designed to block this first, rate-limiting step.

cluster_0 Cell Membrane cluster_1 Non-Amyloidogenic Pathway cluster_2 Amyloidogenic Pathway (Alzheimer's Pathology) APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Cleavage BACE1 β-secretase (BACE1) [THERAPEUTIC TARGET] APP->BACE1 Cleavage sAPP_alpha sAPPα (soluble) alpha_secretase->sAPP_alpha CTF_alpha α-CTF alpha_secretase->CTF_alpha gamma_secretase_1 γ-secretase CTF_alpha->gamma_secretase_1 Cleavage p3 p3 peptide gamma_secretase_1->p3 AICD_1 AICD gamma_secretase_1->AICD_1 sAPP_beta sAPPβ (soluble) BACE1->sAPP_beta CTF_beta β-CTF (C99) BACE1->CTF_beta gamma_secretase_2 γ-secretase CTF_beta->gamma_secretase_2 Cleavage Abeta Aβ Peptide (Neurotoxic) gamma_secretase_2->Abeta AICD_2 AICD gamma_secretase_2->AICD_2 Oligomers_Plaques Oligomers & Senile Plaques Abeta->Oligomers_Plaques

Caption: Amyloid Precursor Protein (APP) processing pathways.

Protocol 1: Synthesis of an Isophthalic Acid-Based BACE1 Inhibitor

This protocol is adapted from a structure-activity relationship (SAR) study on isophthalic acid derivatives.[6] These compounds are designed as non-peptidic transition-state mimics.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with commercially available 5-nitroisophthalic acid. Convert it to the dimethyl ester using methanol and a catalytic amount of sulfuric acid under reflux.

  • Reduction of Nitro Group: Reduce the nitro group of dimethyl 5-nitroisophthalate to an amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation. This yields dimethyl 5-aminoisophthalate.

  • Amide Coupling: Couple the resulting aniline with a desired carboxylic acid (e.g., an indole- or imidazole-containing acid to probe different pockets of the BACE1 active site) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like DMF. This forms the amide bond.

  • Saponification: Hydrolyze the methyl esters to the corresponding dicarboxylic acid using lithium hydroxide (LiOH) in a mixture of THF and water.

  • Purification and Characterization: Purify the final compound using reverse-phase HPLC. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: Each step must be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete conversion before proceeding. The final product's purity should be >95% by HPLC for use in biological assays.

Protocol 2: FRET-Based BACE1 Inhibition Assay

This biochemical assay provides a direct measure of an inhibitor's ability to block BACE1 enzymatic activity.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Sodium Acetate, pH 4.5.

    • BACE1 Enzyme: Dilute recombinant human BACE1 enzyme to the desired concentration (e.g., 0.5 U/mL) in chilled assay buffer.

    • FRET Substrate: Reconstitute a commercially available BACE1 FRET substrate (containing a fluorophore and a quencher flanking the BACE1 cleavage site) in DMSO, then dilute to the working concentration (e.g., 10 µM) in assay buffer.

    • Test Compound: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound dilution to each well.

    • For controls, add 10 µL of DMSO (100% activity control) or a known potent BACE1 inhibitor (positive inhibition control).

    • Add 80 µL of the BACE1 enzyme solution to all wells.

    • Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every 60 seconds for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the DMSO control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Typical Value
IC₅₀ Inhibitor concentration causing 50% reduction in enzyme activity.Varies (nM to µM)
Z'-factor A measure of assay quality and robustness.> 0.5 for a reliable assay
Signal-to-Background Ratio of the signal from the uninhibited control to the background.> 10

Section 2: Modulating Kinase Activity: LRRK2 Inhibitors for Parkinson's Disease

Scientific Rationale & Causality: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of Parkinson's disease (PD).[8] These mutations lead to abnormally high kinase activity, which is believed to contribute to neuronal toxicity and cell death.[8][9] Therefore, inhibiting LRRK2 kinase activity is a highly promising therapeutic strategy.[9] Kinase inhibitors are broadly classified by their binding mode. Type I inhibitors target the active conformation of the kinase, while Type II inhibitors bind to and stabilize an inactive conformation, often providing greater selectivity.[10][11] The development of selective Type II LRRK2 inhibitors represents a sophisticated approach to specifically target the pathogenic, hyperactive form of the enzyme.[10][11][12]

General Workflow for Inhibitor Synthesis and Screening

The following diagram outlines a typical workflow in early-stage drug discovery for neurological inhibitors, from initial design to cellular validation.

A Target Identification & Validation (e.g., LRRK2 in PD) B Lead Compound Design (Structure-based, Fragment-based) A->B C Chemical Synthesis (Multi-step, Purification) B->C D Biochemical Assay (e.g., Kinase Activity) C->D Test Potency E Cell-Based Assay (Target Engagement, Toxicity) C->E Test Cellular Activity F SAR Analysis & Lead Optimization D->F IC₅₀ Data E->F EC₅₀ Data F->B Iterative Design Cycle G In Vivo Model Testing (Efficacy, PK/PD) F->G Candidate Selection

Caption: Iterative workflow for inhibitor development.

Protocol 3: Combinatorial Synthesis of a Type II LRRK2 Inhibitor

This protocol is conceptualized from approaches that fuse selective Type I and promiscuous Type II inhibitor fragments to generate novel, potent, and selective Type II inhibitors.[10][11]

Step-by-Step Methodology:

  • Scaffold Synthesis: Synthesize a core scaffold, such as a 2,4-diaminopyrimidine, which is common in kinase inhibitors and allows for diversification at two key positions.[13]

  • Fragment Introduction (Position 1): In the first diversification step, couple a library of fragments known to interact with the "hinge-binding" region of kinases to the 2-amino position of the pyrimidine core via a nucleophilic aromatic substitution or a Buchwald-Hartwig coupling reaction.

  • Fragment Introduction (Position 2): In the second step, couple a separate library of fragments designed to occupy the "DFG-out" pocket (characteristic of Type II inhibitors) to the 4-position of the pyrimidine core. This is typically achieved via another cross-coupling reaction (e.g., Suzuki or Sonogashira).

  • Library Purification: Purify the resulting library of final compounds using mass-directed automated preparative HPLC.

  • Characterization: Confirm the structures of promising "hits" from the library using NMR and HRMS.

Causality: This combinatorial approach allows for the rapid exploration of chemical space around the LRRK2 active site. By systematically varying the fragments at both positions, one can empirically discover the optimal combination for achieving high potency and selectivity.[11]

Protocol 4: Cell-Based LRRK2 Target Engagement Assay

This assay validates that the inhibitor can enter cells and engage its target, LRRK2, by measuring the inhibition of its autophosphorylation at a key residue (e.g., Ser1292).

Step-by-Step Methodology:

  • Cell Culture: Culture cells overexpressing wild-type or mutant LRRK2 (e.g., HEK293T or SH-SY5Y cells).

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized LRRK2 inhibitor for a specified period (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-LRRK2 (Ser1292).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total LRRK2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-LRRK2 to total LRRK2 for each condition.

    • Plot the normalized phospho-LRRK2 signal against the inhibitor concentration to determine the EC₅₀ value.

Section 3: Addressing Neuroinflammation and Epigenetics

Scientific Rationale & Causality: Beyond proteinopathy, neuroinflammation and epigenetic changes are increasingly recognized as critical drivers of neurodegeneration.[14] Chronic activation of microglia, the resident immune cells of the brain, can lead to the release of neurotoxic factors.[15][16] Inhibiting key inflammatory signaling pathways, such as those involving cofilin or STAT3, represents a strategy to quell this damaging response.[14][15] Concurrently, alterations in gene expression contribute to neuronal dysfunction in diseases like Huntington's.[17][18] Histone deacetylase (HDAC) inhibitors can remodel chromatin and correct the transcriptional abnormalities associated with the mutant huntingtin protein.[19][20]

Microglial Activation in Neuroinflammation

The diagram below shows a simplified pathway of microglial activation and the points of therapeutic intervention.

A Pathological Stimuli (e.g., Aβ, LPS) B Resting Microglia A->B C Activated Microglia B->C Activation D Signaling Cascade (e.g., NF-κB, STAT3) C->D E Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) D->E F Release of Reactive Species (Nitric Oxide, ROS) D->F G Neuronal Damage & Apoptosis E->G F->G H Inhibitor Target (e.g., STAT3) H->D Inhibition

Caption: Microglial activation and neuroinflammatory cascade.

Protocol 5: Griess Assay for Nitric Oxide (NO) Release

This colorimetric assay is a straightforward method to screen compounds for their ability to suppress inflammatory responses in microglial cells.[21][22]

Step-by-Step Methodology:

  • Cell Culture: Plate murine or human microglial cells (e.g., BV-2 or HMC3) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 100 ng/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component B) to each well and incubate for another 10 minutes.

    • Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Normalize the results to the LPS-only control.

    • Plot the percent inhibition of NO production against inhibitor concentration to determine the IC₅₀.

Self-Validation: A cell viability assay (e.g., MTT or LDH) should be run in parallel on a duplicate plate to ensure that the observed decrease in NO is due to anti-inflammatory activity and not general cytotoxicity.[21][22]

Concluding Remarks

The synthesis of inhibitors for neurological disorders is a highly dynamic and target-driven field. Success hinges on a deep understanding of the underlying disease biology, which informs the rational design of molecules. The synthetic strategies and validation protocols outlined in this note for BACE1, LRRK2, and inflammatory pathway inhibitors provide a foundational yet versatile framework. By integrating iterative synthesis with a multi-tiered screening cascade—from simple biochemical assays to more complex cell-based models of target engagement and cytotoxicity—researchers can build a robust data package that validates their mechanism of action and increases the probability of translating a promising molecule into a viable therapeutic candidate.

References

  • Title: Cell death assays for neurodegenerative disease drug discovery.[1][23][24] Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Evaluation of Histone Deacetylases as Drug Targets in Huntington's Disease models.[17] Source: PLOS Currents URL: [Link]

  • Title: Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease.[6][7] Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Development of a Novel First-in-Class Cofilin Inhibitor for Neuroinflammation in Hemorrhagic Brain Injury.[15][21][22][25] Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease.[19] Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Targeting Huntington's disease through histone deacetylases.[20] Source: Journal of Cellular and Molecular Medicine URL: [Link]

  • Title: Development of histone deacetylase inhibitors as therapeutics for neurological disease.[18] Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules.[2] Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2.[10][11][12] Source: bioRxiv URL: [Link]

  • Title: The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease.[8] Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and SAR study of hydroxychalcone inhibitors of human β-secretase (BACE1).[4] Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review.[5] Source: ACS Omega URL: [Link]

  • Title: Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment.[3] Source: Frontiers in Neuroscience URL: [Link]

  • Title: Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis and Molecular Modeling.[13] Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway.[14] Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Kinase Inhibitors: Promising Therapeutics for Neurodegenerative Diseases.[9] Source: Sino Biological URL: [Link]

  • Title: Design, synthesis, and characterization of novel system xC− transport inhibitors: inhibition of microglial glutamate release and neurotoxicity.[16] Source: Journal of Neuroinflammation URL: [Link]

Sources

Application

Application Notes & Protocols: tert-Butyl 4-cyanoazepane-1-carboxylate as a Versatile Chemical Intermediate in Drug Discovery

Abstract and Introduction The azepane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into compounds targeting a range of biological systems, including neurological disorders.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The azepane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into compounds targeting a range of biological systems, including neurological disorders.[1] tert-Butyl 4-cyanoazepane-1-carboxylate (CAS: 1259056-34-2) has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its utility is derived from three key structural features:

  • The Azepane Core: A seven-membered saturated heterocycle that provides a flexible, three-dimensional framework for exploring chemical space.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: A robust yet readily cleavable protecting group for the ring nitrogen, which masks the amine's reactivity and allows for selective functionalization at other positions.[1][2]

  • The Cyano (Nitrile) Group: A synthetically powerful functional handle that can be transformed into other critical moieties, most notably a primary amine or a carboxylic acid.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides detailed protocols for the key chemical transformations of tert-butyl 4-cyanoazepane-1-carboxylate, explains the causality behind experimental choices, and illustrates its application in synthetic workflows.

Physicochemical Properties & Characterization

A thorough understanding of the starting material's properties is fundamental to its successful application.

Table 1: Physicochemical Properties of tert-Butyl 4-cyanoazepane-1-carboxylate

PropertyValueSource
CAS Number 1259056-34-2[3]
Molecular Formula C₁₂H₂₀N₂O₂[3][4]
Molecular Weight 224.30 g/mol [3]
Boiling Point (Predicted) 342.3 ± 35.0 °C[3]
Density (Predicted) 1.05 ± 0.1 g/cm³[3]
Appearance Typically an oil or low-melting solidGeneral Knowledge
Storage Conditions Store sealed in a dry environment at room temperature.

Analytical Characterization:

  • ¹H NMR: Expected to show characteristic peaks for the tert-butyl group (singlet, ~1.46 ppm), and complex multiplets for the azepane ring protons.

  • ¹³C NMR: Will display signals for the Boc carbonyl, quaternary tert-butyl carbon, the nitrile carbon, and the aliphatic carbons of the azepane ring.

  • FT-IR: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

  • Mass Spectrometry (MS): The predicted monoisotopic mass is 224.15248 Da.[4] Common adducts observed in ESI-MS would include [M+H]⁺ at m/z 225.15976 and [M+Na]⁺ at m/z 247.14170.[4]

Core Synthetic Transformations

The primary value of tert-butyl 4-cyanoazepane-1-carboxylate lies in its capacity to be converted into other key intermediates. The nitrile group can be readily reduced to a primary amine or hydrolyzed to a carboxylic acid, while the Boc group can be removed to liberate the parent amine. These core transformations unlock a wide array of subsequent synthetic possibilities.

G cluster_main A tert-Butyl 4-cyanoazepane-1-carboxylate B tert-Butyl 4-(aminomethyl)azepane-1-carboxylate A->B Nitrile Reduction (e.g., H₂, Raney Ni) C 1-(tert-Butoxycarbonyl)azepane- 4-carboxylic acid A->C Nitrile Hydrolysis (e.g., NaOH, H₂O₂) D Azepane-4-carbonitrile (as salt) A->D N-Boc Deprotection (e.g., HCl, Dioxane)

Caption: Core synthetic pathways of tert-butyl 4-cyanoazepane-1-carboxylate.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Catalytic Hydrogenation of Nitrile to Primary Amine

Principle & Causality: This protocol utilizes catalytic hydrogenation for the reduction of the nitrile to a primary amine, yielding tert-butyl 4-(aminomethyl)azepane-1-carboxylate. Raney Nickel is an effective and common catalyst for this transformation. The reaction is performed in an alcoholic solvent saturated with ammonia to suppress the formation of secondary amine byproducts, which can arise from the reaction of the intermediate imine with the product primary amine.

Materials:

  • tert-Butyl 4-cyanoazepane-1-carboxylate

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia (7N solution in MeOH or gaseous)

  • Celite®

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • To a suitable high-pressure reaction vessel, add tert-butyl 4-cyanoazepane-1-carboxylate (1.0 eq).

  • Add methanolic ammonia (7N solution, 10-15 mL per gram of starting material) or an equivalent amount of ethanol. If using ethanol, saturate the solvent with ammonia gas for 15-20 minutes.

  • Carefully add Raney Nickel (approx. 20% by weight of the starting material, washed with the reaction solvent).

    • Expert Insight: Raney Ni is pyrophoric when dry. Always handle as a slurry under solvent.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas (3x), followed by hydrogen gas (3x).

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Begin vigorous agitation and heat to 40-50 °C.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Work-up and Purification:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with methanol.

    • Caution: The Celite pad with Raney Ni should not be allowed to dry. Quench it carefully with water.

    • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 4-(aminomethyl)azepane-1-carboxylate.

    • The product is often of sufficient purity for subsequent steps. If necessary, purification can be achieved via silica gel chromatography using a gradient of dichloromethane/methanol containing a small amount of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH).

Expected Product: tert-Butyl 4-(aminomethyl)azepane-1-carboxylate (PubChem CID: 18946151, as the 4-amino isomer).[5]

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid

Principle & Causality: This protocol describes the conversion of the nitrile to a carboxylic acid via basic hydrolysis.[6] The use of hydrogen peroxide under basic conditions facilitates the conversion of the intermediate amide to the carboxylate, often under milder conditions than strong acid or base alone, which helps preserve the acid-labile Boc protecting group.

Materials:

  • tert-Butyl 4-cyanoazepane-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, 1M or 2M aqueous)

  • Ethyl acetate or Dichloromethane

Procedure:

  • Dissolve tert-butyl 4-cyanoazepane-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or THF (10 mL per gram).

  • Add an aqueous solution of NaOH (2.0-3.0 eq, e.g., 2M solution).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (4.0-5.0 eq) dropwise, ensuring the internal temperature does not exceed 10-15 °C.

    • Expert Insight: This addition is exothermic. A slow rate of addition is critical for safety and to prevent unwanted side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully acidify the mixture to pH 3-4 with 1M HCl. Use a pH meter for accuracy.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product, 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid, can be purified by crystallization or silica gel chromatography if necessary.

Protocol 3: N-Boc Deprotection

Principle & Causality: The Boc group is a carbamate that is stable to many reagents but is specifically designed to be cleaved under acidic conditions.[2][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene and a proton). This protocol uses a solution of HCl in 1,4-dioxane, a standard and highly effective method for this transformation.[8]

Materials:

  • tert-Butyl 4-cyanoazepane-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve tert-butyl 4-cyanoazepane-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol (optional, can be run neat if liquid).

  • Add 4M HCl in 1,4-dioxane (5.0-10.0 eq) at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction by TLC or LCMS. Effervescence (isobutylene gas) may be observed.

  • Work-up and Purification:

    • Upon completion, add diethyl ether or MTBE to the reaction mixture to precipitate the product as its hydrochloride salt.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether.

    • Dry the solid under vacuum to yield azepane-4-carbonitrile hydrochloride. The product is typically obtained in high purity and can be used without further purification.

Application in a Synthetic Workflow: Amide Bond Formation

To illustrate the utility of these protocols, the amine product from Protocol 1 can be directly used in a subsequent amide coupling reaction, a cornerstone of modern drug discovery.

G cluster_reagents A tert-Butyl 4-cyanoazepane-1-carboxylate R1 H₂, Raney Ni NH₃/MeOH B tert-Butyl 4-(aminomethyl)azepane-1-carboxylate R2 R-COOH HATU, DIPEA C Desired Amide Product R1->B R2->C

Caption: Exemplary workflow: Nitrile reduction followed by amide coupling.

Protocol 4: Exemplary Amide Coupling with the Derived Amine

Principle & Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent that efficiently activates a carboxylic acid to form a highly reactive acyl-uronium intermediate. This intermediate readily reacts with the primary amine (product of Protocol 1) to form a stable amide bond. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without interfering with the coupling process.

Materials:

  • tert-Butyl 4-(aminomethyl)azepane-1-carboxylate (from Protocol 1)

  • A desired carboxylic acid (R-COOH) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF or DCM.

  • Stir the mixture for 10-15 minutes at room temperature to pre-activate the acid.

  • Add a solution of tert-butyl 4-(aminomethyl)azepane-1-carboxylate (1.05 eq) in the same solvent.

  • Add DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by TLC or LCMS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the desired amide product.

References

  • MySkinRecipes.
  • Wikipedia. Oseltamivir total synthesis.
  • PubChem.
  • CHIRALEN.
  • Chongqing Chemdad Co., Ltd.
  • ResearchGate.
  • PubChem.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Synlett (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for tert-Butyl 4-Cyanoazepane-1-Carboxylate Synthesis

Welcome to the technical support center for the synthesis of tert-butyl 4-cyanoazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-cyanoazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the chemical principles behind the synthesis, provide detailed protocols, and offer solutions to frequently encountered challenges.

Synthesis Overview: From Ketone to Nitrile

The synthesis of tert-butyl 4-cyanoazepane-1-carboxylate typically commences with its ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate[1][2][3]. The core transformation involves the conversion of the C4-ketone functionality into a cyano group. While several methods exist for converting ketones to nitriles, a common and effective route proceeds through a tosylhydrazone intermediate, followed by cyanation.

This two-step process is generally favored for its reliability and applicability to substrates with sensitive functional groups, such as the acid-labile tert-butoxycarbonyl (Boc) protecting group[4][5]. The overall workflow can be visualized as follows:

G cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Cyanation A tert-Butyl 4-oxoazepane-1-carboxylate C Tosylhydrazone Intermediate A->C Acid Catalyst (e.g., AcOH) Solvent (e.g., EtOH) B Tosylhydrazide B->C E tert-Butyl 4-cyanoazepane-1-carboxylate C->E Solvent (e.g., MeOH/THF) Heat D Cyanide Source (e.g., NaCN, KCN) D->E

Caption: General workflow for the synthesis of tert-butyl 4-cyanoazepane-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The questions are structured to follow the logical progression of the two-step reaction sequence.

Part A: Tosylhydrazone Formation
Question 1: My tosylhydrazone formation is sluggish or incomplete. What are the likely causes and how can I fix it?

Answer: Incomplete formation of the tosylhydrazone is a common hurdle. The root cause often lies in suboptimal reaction conditions or reagent quality.

  • Causality: The reaction is an acid-catalyzed condensation. Insufficient acid catalysis, poor quality of tosylhydrazide, or steric hindrance can slow down the reaction. Water is a byproduct; its accumulation can shift the equilibrium back to the starting materials.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the tosylhydrazide is pure and dry. Old or improperly stored reagent can degrade.

    • Optimize Catalyst Loading: A catalytic amount of a mild acid like acetic acid is typically sufficient. If the reaction is slow, a slight increase in the catalyst amount may help. However, excessive acid can risk partial cleavage of the Boc group, especially with stronger acids[4][6].

    • Solvent Choice: Protic solvents like ethanol or methanol are generally effective. Ensure the solvent is anhydrous to help drive the reaction forward.

    • Temperature and Time: While often performed at room temperature, gentle heating (40-60 °C) can increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Water Removal: If feasible in your setup, using a Dean-Stark apparatus with a solvent like toluene can effectively remove water and drive the reaction to completion.

ParameterStandard ConditionOptimized Condition for Sluggish Reaction
Catalyst Acetic Acid (catalytic)Increase catalyst loading slightly; ensure anhydrous conditions
Temperature Room Temperature40-60 °C
Solvent Anhydrous EthanolAnhydrous Toluene with Dean-Stark trap
Monitoring TLC (loss of ketone spot)LC-MS for quantitative conversion analysis
Part B: Cyanation of the Tosylhydrazone
Question 2: The yield of my final product is low after the cyanation step. I observe multiple side products. What is happening?

Answer: Low yields in the cyanation step often point to side reactions or decomposition. The choice of cyanide source and reaction conditions are critical.

  • Causality: The reaction involves the elimination of the tosyl group and addition of the cyanide nucleophile. Common side reactions include the formation of alkenes via elimination without cyanide addition, or hydrolysis of the nitrile if water is present[7]. The Boc group is also sensitive to strongly acidic or basic conditions, which can lead to its removal[4][8][9].

  • Troubleshooting Steps:

    • Cyanide Source: Sodium or potassium cyanide are commonly used[10]. Ensure they are finely powdered and dry. Some modern methods use less toxic cyanide sources like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which may require different reaction conditions[11].

    • Solvent System: A polar aprotic solvent or a mixture like THF/Methanol is often used. The presence of water can lead to hydrolysis of the product or starting material, so anhydrous conditions are crucial[7].

    • Temperature Control: This reaction typically requires heating. However, excessive heat can promote elimination side products. An optimization of the reaction temperature (e.g., refluxing in methanol vs. THF) is recommended.

    • pH Control: The reaction mixture should not become strongly acidic or basic to prevent Boc deprotection. The cyanide salt itself will create a slightly basic environment.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

G Start Low Yield Observed Q1 Multiple Spots/Peaks? Start->Q1 Check TLC/LCMS P1 Potential Side Reactions Q1->P1 Yes P2 Incomplete Reaction Q1->P2 No (Clean baseline, low conversion) A1 Optimize Temperature: Lower heat to disfavor elimination. P1->A1 Mass consistent with alkene byproduct? A2 Ensure anhydrous & neutral conditions. Avoid strong acids/bases. P1->A2 Mass consistent with Boc-deprotected product? A3 A3 P2->A3 Increase reaction time or temperature moderately. Verify reagent activity.

Caption: Troubleshooting decision tree for low yield in the cyanation step.

Part C: Purification and Product Stability
Question 3: I am having difficulty purifying the final product, and it seems to degrade upon standing. How can I improve purification and storage?

Answer: Purification of tert-butyl 4-cyanoazepane-1-carboxylate can be challenging due to its polarity and potential instability.

  • Causality: The presence of both a polar nitrile group and a lipophilic Boc group gives the molecule intermediate polarity, which can complicate chromatographic separation. The Boc group is notoriously labile to acid[4][6][8]. Trace amounts of acid in the silica gel or solvents used for chromatography can cause gradual deprotection, leading to product degradation.

  • Troubleshooting & Best Practices:

    • Chromatography:

      • Neutralize Silica Gel: Pre-treat your silica gel with a base like triethylamine (typically 1% v/v in the eluent) to neutralize acidic sites.

      • Solvent System: A gradient elution from a non-polar solvent (e.g., Hexanes or Heptane) to a more polar solvent (e.g., Ethyl Acetate or a mixture with a small amount of Methanol) is usually effective.

      • Avoid Chlorinated Solvents: Dichloromethane can contain trace amounts of HCl, which can cleave the Boc group. If its use is unavoidable, use freshly opened, inhibitor-free grade or pass it through a plug of basic alumina before use.

    • Work-up Procedure: After the reaction, a gentle aqueous work-up is needed. Use a mild base like sodium bicarbonate solution to neutralize any remaining acid, followed by extraction with a suitable organic solvent like ethyl acetate.

    • Storage: Store the purified product under an inert atmosphere, at low temperatures (-20 °C is recommended), and protected from light. Avoid storing solutions of the compound, especially in protic or acidic solvents.

Purification StepStandard MethodRecommended OptimizationRationale
Work-up Aqueous washWash with saturated NaHCO₃ solutionNeutralizes residual acid, protecting the Boc group.
Chromatography Silica gel with Hex/EtOAcSilica gel pre-treated with 1% Et₃N in eluentPrevents on-column degradation of the acid-sensitive Boc group[4][6].
Solvent Removal Rotary EvaporationRotary Evaporation at <40°CMinimizes thermal stress on the compound.
Storage Room Temperature-20 °C, under Argon/NitrogenEnhances long-term stability by preventing degradation.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(2-Tosylhydrazinylidene)azepane-1-carboxylate
  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous ethanol (approx. 0.2 M), add p-toluenesulfonhydrazide (1.1 eq).

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.

  • If the reaction is slow, gently warm the mixture to 50 °C.

  • Once complete, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the tosylhydrazone, which can often be used in the next step without further purification.

Protocol 2: Synthesis of tert-Butyl 4-Cyanoazepane-1-carboxylate
  • Caution: This reaction uses a cyanide salt, which is highly toxic. Handle with extreme care using appropriate personal protective equipment and in a well-ventilated fume hood. Quench all cyanide-containing waste with bleach before disposal.*

  • Suspend the tosylhydrazone intermediate (1.0 eq) in a mixture of anhydrous THF and anhydrous methanol (e.g., 1:1 ratio).

  • Add sodium cyanide (3.0-4.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 65-70 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS for the formation of the product (typically 4-8 hours).

  • After completion, cool the reaction to room temperature and carefully concentrate under reduced pressure to remove the bulk of the solvent.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine) using a suitable eluent system (e.g., Hexane/Ethyl Acetate gradient).

References
  • BenchChem. (2025).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-chemistry.org.
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  • Chemguide.
  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • ResearchGate. Optimization for the cyanation of 1a with acetonitrile a.
  • Chemistry Steps. Nitriles to Ketones and Aldehydes. Chemistrysteps.com.
  • Chemistry Steps.
  • Chemistry Steps. Alkynes to Nitriles. Chemistrysteps.com.
  • Fisher Scientific. Amine Protection / Deprotection. Fishersci.com.
  • Organic Syntheses. tert-BUTYL PHENYL KETONE. Orgsum.org.
  • Chongqing Chemdad Co., Ltd.
  • Hebei Boze Chemical Co., Ltd. (2023). Amine Protection / Deprotection. Bozemedical.com.
  • ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • BOC Sciences.
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  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. YouTube.
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  • ResearchGate. Optimization of the reaction conditions a.
  • ResearchGate. (2025). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†.
  • Oakwood Chemical.
  • BLD Pharm.
  • Sigma-Aldrich. tert-butyl (3S,4S)
  • DSpace. (2019). Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. Dspace.kci.go.kr.
  • Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Scribd.com.
  • Ambeed.

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Optimization

Technical Support Center: Troubleshooting Side Product Formation in Azepane Synthesis

Welcome to the technical support center for azepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of sid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of side products during the synthesis of azepane scaffolds. The inherent flexibility of the seven-membered ring and the kinetics of its formation can often lead to unexpected impurities.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic routes for higher purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during azepane synthesis, detailing their probable causes and offering actionable solutions.

Problem 1: Formation of a Six-Membered Ring (Piperidine Derivative) Instead of Azepane

Symptom: You observe a significant amount of a piperidine-based side product, which may be the major product in some cases. This is a frequent issue in ring-expansion and certain cyclization strategies.[2]

Probable Causes:

  • Thermodynamic Stability: Six-membered rings are often thermodynamically more stable and kinetically easier to form than seven-membered rings.

  • Reaction Pathway Competition: In reactions like reductive amination of bicyclic precursors, an alternative ring-opening pathway can lead to the formation of piperidine derivatives.[2] This can be influenced by steric hindrance near the nitrogen atom.[2]

  • Catalyst Choice: The Lewis acid used in reactions like the silyl-aza-Prins cyclization can influence the reaction outcome, sometimes favoring the formation of other ring systems.[3][4]

Solutions & Experimental Protocols:

  • Re-evaluate Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the desired kinetic product (azepane) over the more thermodynamically stable piperidine.

    • Solvent: The polarity of the solvent can influence the transition state energies of competing pathways. A screen of different solvents is recommended.

  • Catalyst Optimization for Silyl-aza-Prins Cyclization:

    • Lewis Acid Screening: The choice of Lewis acid is critical. For example, while InCl₃ can selectively produce azepanes, TMSOTf may lead to tetrahydropyran derivatives.[3][4] A screening of various Lewis acids (e.g., InCl₃, Sc(OTf)₃, FeCl₃) is advised to find the optimal catalyst for azepane formation.[5]

    Protocol 1: General Procedure for Lewis Acid Catalyst Screening in Silyl-aza-Prins Cyclization

    Materials: Allylsilyl amine precursor, aldehyde, selected Lewis acid catalysts (e.g., InCl₃, Sc(OTf)₃, TMSOTf), anhydrous dichloromethane (DCM).

    • To a stirred solution of the allylsilyl amine (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous DCM at -78 °C under an inert atmosphere (Argon or Nitrogen), add the Lewis acid catalyst (0.1 - 0.3 equiv).

    • Allow the reaction to warm slowly to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the ratio of azepane to any side products.

Problem 2: Low Yields in Lactam Reduction to Azepane

Symptom: Your reduction of an azepane-lactam using a strong reducing agent like Lithium Aluminum Hydride (LAH) results in a low yield of the desired azepane.

Probable Causes:

  • Incomplete Reduction: The reaction may not have gone to completion, leaving unreacted starting material.

  • Over-reduction or Side Reactions: If the substrate contains other reducible functional groups (e.g., esters, nitriles), the strong reducing agent will likely react with them, leading to a complex mixture of products.[2]

  • Formation of Dimeric or Oligomeric Byproducts: Under certain conditions, intermolecular reactions can compete with the desired intramolecular reduction.

Solutions & Experimental Protocols:

  • Protecting Group Strategy: Ensure that all other reducible functional groups in your molecule are adequately protected before attempting the lactam reduction.[2]

  • Optimize Reaction Conditions:

    • Equivalents of Reducing Agent: Use a sufficient excess of the reducing agent (typically 2-4 equivalents of LAH for a lactam).

    • Temperature and Time: While these reactions are often run at reflux in solvents like THF, carefully monitor the reaction to avoid decomposition over extended periods.

  • Alternative Reducing Agents: Consider using alternative, milder reducing agents if compatible with your substrate. Borane-THF complex (BH₃·THF) can be an effective alternative to LAH for lactam reductions.

Protocol 2: General Procedure for LAH Reduction of an Azepane-Lactam

Materials: Azepane-lactam, Lithium Aluminum Hydride (LAH), anhydrous Tetrahydrofuran (THF), Na₂SO₄·10H₂O (Glauber's salt).

  • To a suspension of LAH (3.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the azepane-lactam (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude azepane.

Problem 3: Poor Diastereoselectivity in Substituted Azepane Synthesis

Symptom: The synthesis of a substituted azepane results in a nearly 1:1 mixture of diastereomers.

Probable Causes:

  • Lack of Stereocontrol: The reaction conditions do not favor the formation of one diastereomeric transition state over the other.

  • Racemization/Epimerization: A stereocenter may be racemizing or epimerizing under the reaction conditions, especially in the presence of strong bases or high temperatures.[6] This is a common issue when a stereocenter is adjacent to a carbonyl group.[6]

Solutions & Experimental Protocols:

  • Systematic Optimization of Reaction Parameters:

    • Catalyst: As mentioned previously, the choice of catalyst can be critical for diastereoselectivity.[7]

    • Solvent: The solvent can influence the conformation of the transition state.

    • Temperature: Lower temperatures often lead to higher diastereoselectivity.

  • Choice of Base: When a base is used, its strength and steric bulk are crucial. Strong, non-hindered bases are more likely to cause epimerization.[6] Consider using a weaker or more sterically hindered base.[6]

Parameter Condition A Condition B (Optimized) Outcome
Base Sodium EthoxideTriethylamine (TEA)Reduced epimerization[6]
Temperature 80 °C0 °C to Room TempIncreased diastereoselectivity[6]
Catalyst Non-chiral Lewis AcidChiral Catalyst/LigandPotential for high enantioselectivity

Table 1: General Optimization Parameters for Improved Diastereoselectivity

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the azepane ring?

A1: The main approaches to azepane synthesis include ring-closing reactions (like reductive amination and ring-closing metathesis), ring-expansion reactions (such as Beckmann and Schmidt rearrangements), and various multi-step sequences.[2] More recent methods also include photochemical dearomative ring expansion of nitroarenes.[8][9]

Q2: I am performing an aza-Cope rearrangement to form an azepane, but the yields are very low. What are common side reactions?

A2: The aza-Cope rearrangement, a type of[4][4]-sigmatropic rearrangement, can be a powerful tool for azepine and azepane synthesis.[10][11][12] However, low yields can result from competing reaction pathways. For instance, the cationic 2-aza-Cope rearrangement is often thermoneutral, meaning there isn't a strong thermodynamic drive towards the product.[11] To improve yields, this reaction is often coupled with an irreversible subsequent step, like a Mannich cyclization, to trap the desired product.[11] Without such a trap, reversion to starting materials or alternative rearrangements can lower the yield.

Q3: My final azepane product is difficult to purify. What are some effective purification strategies?

A3: The purification of synthetic products, especially polar amines like azepanes, can be challenging.[13][14]

  • Column Chromatography: This is the most common method. For basic azepanes that may streak on silica gel, consider adding a small amount of triethylamine (0.1-1%) to the eluent or using alumina as the stationary phase.

  • Crystallization: If your product is a solid, crystallization or recrystallization is an excellent method for achieving high purity.[14]

  • Preparative HPLC: For difficult separations, preparative HPLC, often in normal-phase mode for easier solvent removal, can be very effective.[14]

  • Distillation: For volatile, thermally stable azepanes, distillation can be a viable purification method.[15]

Q4: How can I identify the structure of an unknown side product in my azepane synthesis?

A4: A combination of spectroscopic and spectrometric techniques is essential for structure elucidation.

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can give the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR experiments (like COSY, HSQC, HMBC) are crucial for determining the connectivity and stereochemistry of the molecule.[16]

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups.

Visualizing Troubleshooting and Reaction Pathways

aza_Cope_Pathway

References

  • BenchChem. (2025, December). Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. BenchChem.
  • García, P., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(9), 1972–1975. [Link]

  • García, P., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(9), 1972–1975. [Link]

  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for Impurity Profiling of 6,6-Difluoro-1,4-diazepane. BenchChem.
  • Le, T. N., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1833. [Link]

  • Kaur, M., & Garg, S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4). [Link]

  • BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. BenchChem.
  • Al-Smadi, M., & Yousif, O. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Cardona, F., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

  • BenchChem. (2025, November). Azepane Synthesis Technical Support Center: Diastereoselectivity Troubleshooting. BenchChem.
  • BenchChem. (n.d.). Azepane Ring Synthesis: A Technical Support Troubleshooting Guide. BenchChem.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]

  • Kaur, M., & Garg, S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Cardona, F., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

  • Wikipedia. (n.d.). Aza-Cope rearrangement. Wikipedia. [Link]

  • Schultz, E. E., et al. (2014). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 53(37), 9904-9908. [Link]

  • Al-Smadi, M., & Yousif, O. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Semantic Scholar. [Link]

  • Vasin, V. A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5334. [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. ResearchGate. [Link]

  • LCGC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Pharmaguideline. [Link]

  • BenchChem. (n.d.). Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery. BenchChem.
  • Ruffoni, A., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Moro, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]

  • Scribd. (n.d.). Azepines Reactions and Uses Final. Scribd. [Link]

  • Kumar, A., et al. (2024). Synthesis of Azepinoindoles and Oxepinoindoles through Brønsted-Acid-Catalyzed Cyclization of an In Situ Generated Dihydrospiroquinoline Intermediate. The Journal of Organic Chemistry. [Link]

  • BenchChem. (n.d.).
  • Kargbo, R. B., et al. (2013). Synthesis of 3-benzazepines and azepino[4,5-b]heterocyclic ring systems via intramolecular Friedel–Crafts cyclization. Tetrahedron Letters, 54(15), 2018-2021. [Link]

  • Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]

  • Thieme Connect. (n.d.). Synthesis of Azepino[4,5-b]indolones by an Intramolecular Cyclization of Unsaturated Tryptamides. Thieme Connect. [Link]

  • Drug Target Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Drug Target Review. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

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Troubleshooting

Stability of tert-butyl 4-cyanoazepane-1-carboxylate in acidic vs basic conditions

Welcome to the technical support guide for tert-butyl 4-cyanoazepane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 4-cyanoazepane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we address common questions and challenges regarding its stability under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive functional groups in tert-butyl 4-cyanoazepane-1-carboxylate under acidic and basic conditions?

A1: The primary points of reactivity on this molecule are the tert-butyloxycarbonyl (Boc) protecting group and the cyano group. The saturated azepane ring is generally stable under most conditions that are not overtly destructive.

  • Under acidic conditions , the Boc group is highly susceptible to cleavage, revealing the secondary amine of the azepane ring.[1][2][3] The cyano group can also undergo hydrolysis to a carboxylic acid, typically under more forcing conditions (e.g., elevated temperatures).[4][5][6]

  • Under basic conditions , the Boc group is generally stable.[1] The main reaction to consider is the hydrolysis of the cyano group, which can proceed to a primary amide or be fully hydrolyzed to a carboxylic acid, especially with heat.[5][7][8]

Q2: I want to remove the Boc group. What are the standard conditions, and what should I watch out for?

A2: The standard method for Boc deprotection is treatment with a strong acid.[3][9][10] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[2][3]

Potential Issues:

  • Concurrent Nitrile Hydrolysis: If the reaction is heated or prolonged, you risk hydrolyzing the cyano group to the corresponding carboxylic acid.[6][11]

  • Side reactions from the t-butyl cation: The cleavage of the Boc group generates a tert-butyl cation, which can alkylate other nucleophiles present in your reaction mixture.[1][2] While less of a concern with this specific molecule unless other sensitive functional groups are present, it is a point to consider.

Q3: Is it possible to selectively hydrolyze the cyano group without removing the Boc group?

A3: Yes, this is achievable under basic conditions. The Boc group is robust to many basic reagents, allowing for selective manipulation of the cyano group.[1]

Recommended Approach:

  • Use aqueous sodium hydroxide or potassium hydroxide in a protic solvent like ethanol or methanol.[8][12]

  • The reaction can often be performed at room temperature to favor the formation of the amide intermediate, or heated to drive the hydrolysis to the carboxylic acid.[5] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to achieve the desired product.

Troubleshooting Guide

Scenario 1: Incomplete Boc Deprotection

Issue: After treating tert-butyl 4-cyanoazepane-1-carboxylate with acidic conditions, analysis (e.g., by LC-MS or NMR) shows a significant amount of starting material remaining.

Potential CauseRecommended Solution
Insufficient Acid Ensure at least a stoichiometric amount of acid is used, but often a large excess (e.g., 20-50% TFA in DCM) is employed to drive the reaction to completion.
Reaction Time Too Short While often fast, some sterically hindered Boc groups can require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Low Reaction Temperature Most Boc deprotections proceed readily at room temperature.[3] If the reaction is sluggish, allowing it to stir for a longer period at room temperature is preferable to heating, which could induce nitrile hydrolysis.
Scenario 2: Unwanted Nitrile Hydrolysis During Boc Deprotection

Issue: The goal was to remove the Boc group, but the product obtained is the deprotected azepane with a carboxylic acid instead of a cyano group.

Potential CauseRecommended Solution
Excessive Heat Acidic hydrolysis of nitriles is accelerated by heat.[6][8] Avoid heating the reaction mixture. Boc deprotection is typically efficient at room temperature.
Prolonged Reaction Time with Aqueous Acid If using aqueous acids like concentrated HCl, prolonged reaction times can lead to nitrile hydrolysis.[11] Opt for anhydrous acidic conditions, such as HCl in dioxane or TFA in DCM, to minimize water content.
Strongly Acidic Conditions While strong acid is needed, extremely harsh conditions (e.g., refluxing in concentrated aqueous acid) will favor nitrile hydrolysis. Use the mildest conditions necessary for Boc removal.
Scenario 3: Partial Hydrolysis of the Cyano Group Under Basic Conditions

Issue: When attempting to hydrolyze the cyano group to a carboxylic acid using NaOH, the reaction stalls at the amide intermediate.

Potential CauseRecommended Solution
Insufficient Heat The hydrolysis of the amide to the carboxylic acid is often the slower step and typically requires elevated temperatures.[5] If the reaction has stalled at the amide, heating the mixture to reflux may be necessary.
Inadequate Base Concentration Ensure a sufficient excess of the base is used to drive the hydrolysis to completion.
Reaction Time Full hydrolysis can be slow. Allow the reaction to proceed for an extended period (monitor by TLC or LC-MS) before concluding that it has stalled.

Experimental Protocols & Visualizations

Protocol 1: Standard Boc Deprotection
  • Dissolve tert-butyl 4-cyanoazepane-1-carboxylate in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The resulting product will be the TFA salt of 4-cyanoazepane. Further workup, such as a basic wash, can yield the free amine.

Protocol 2: Basic Hydrolysis of the Cyano Group
  • Dissolve tert-butyl 4-cyanoazepane-1-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 equivalents).

  • Stir the mixture at room temperature to favor the amide, or heat to reflux for the carboxylic acid.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and neutralize with an acid (e.g., 1N HCl) to the isoelectric point to precipitate the product or prepare for extraction.

  • Extract the product with a suitable organic solvent.

Reaction Pathways

Stability_Pathways Start tert-butyl 4-cyanoazepane-1-carboxylate Acid_Product 4-Cyanoazepane Start->Acid_Product Acidic Conditions (e.g., TFA, HCl) Base_Product_Amide tert-butyl 4-(aminocarbonyl)azepane-1-carboxylate Start->Base_Product_Amide Basic Conditions (e.g., NaOH, rt) Acid_Side_Product 4-Carboxyazepane Acid_Product->Acid_Side_Product Harsh Acidic Conditions (Heat, H2O) Base_Product_Acid tert-butyl 4-carboxyazepane-1-carboxylate Base_Product_Amide->Base_Product_Acid Basic Conditions (Heat)

Caption: Reaction pathways under acidic and basic conditions.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Available at: [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

  • Chemguide. hydrolysis of nitriles. Available at: [Link]

  • Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. Available at: [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Cyano-Containing Intermediates

Welcome to the technical support center for navigating the complexities of purifying cyano-containing intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of purifying cyano-containing intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable, yet often problematic, compounds. The cyano group, while a versatile functional handle in organic synthesis, introduces a unique set of properties that can complicate standard purification protocols.[1] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: My cyano-containing intermediate appears to be degrading during aqueous work-up or silica gel chromatography. What is the likely cause and how can I prevent this?

A1: The most probable cause of degradation is hydrolysis of the nitrile group. The cyano group (C≡N) is susceptible to hydrolysis under both acidic and alkaline conditions, which can convert it first to an amide and subsequently to a carboxylic acid.[2] This is a common issue as aqueous work-ups and standard silica gel chromatography can introduce acidic or basic conditions.

Troubleshooting & Prevention:

  • pH Control During Work-up: Maintain a neutral pH during aqueous extractions. Use buffered solutions (e.g., phosphate buffer, pH 7) for washing instead of plain water, dilute acid, or base.

  • Anhydrous Conditions: If the compound is highly sensitive, perform the work-up under anhydrous conditions where possible. This can involve using anhydrous solvents and drying agents like magnesium sulfate or sodium sulfate.

  • Chromatography Considerations:

    • Neutralized Silica Gel: Standard silica gel can be slightly acidic. Consider using neutralized silica gel or deactivating the silica by pre-treating it with a solution of a non-polar solvent containing a small amount of a volatile base like triethylamine, followed by evaporation of the solvent.

    • Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like cyano (CN) or diol.[3] Cyano phases can be used in both normal and reversed-phase modes and are generally less polar than silica.[3][4]

    • Rapid Purification: Minimize the time your compound spends on the chromatography column. Use techniques like flash chromatography to expedite the process.

Troubleshooting Guide

Problem 1: Difficulty in achieving sharp peaks and good separation during HPLC analysis/purification of my cyano-compound.

This is a frequent challenge that can stem from several factors related to the unique electronic properties of the cyano group.

Underlying Causes & Solutions:

  • Secondary Interactions with Silica: The lone pair of electrons on the nitrogen atom of the cyano group can interact with the silanol groups on the surface of silica gel, leading to peak tailing.

  • Co-elution with Impurities: The moderate polarity of the cyano group can sometimes lead to co-elution with impurities of similar polarity.

Experimental Protocol: Optimizing HPLC Purification

  • Column Selection:

    • For normal-phase chromatography, a cyano-bonded phase column is often a good starting point as it offers different selectivity compared to silica.[3]

    • For reversed-phase chromatography, standard C18 and C8 columns are suitable, but if peak tailing is an issue, consider a column with end-capping to block residual silanol groups.

  • Mobile Phase Optimization:

    • Normal Phase: A typical mobile phase consists of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or isopropanol. To minimize peak tailing on silica, adding a small amount of a competitive agent like triethylamine (0.1%) to the mobile phase can help to block the active sites on the silica.

    • Reversed Phase: A common mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol. Acetonitrile is often a good choice as its cyano group can have favorable interactions with the cyano group of the analyte. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape for acidic or basic analytes by suppressing ionization.

Data Presentation: Mobile Phase Selection Guide

Issue Stationary Phase Recommended Mobile Phase Modifier Rationale
Peak Tailing (Basic Analyte)Silica Gel (Normal Phase)0.1% TriethylamineCompetitively binds to acidic silanol groups.
Peak Tailing (Acidic Analyte)C18 (Reversed Phase)0.1% Formic Acid or TFASuppresses ionization of the analyte.
Poor ResolutionCyano PhaseGradient ElutionVarying the solvent strength can improve separation of components with different polarities.
Problem 2: My cyano-containing intermediate is forming an insoluble polymer or tar-like substance upon heating or prolonged storage.

This issue can arise from the reactivity of the cyano group itself, especially in the presence of certain catalysts or impurities.

Underlying Causes & Solutions:

  • Cyclotrimerization: Under certain conditions, particularly at elevated temperatures or in the presence of catalysts, nitriles can undergo cyclotrimerization to form highly stable 1,3,5-triazine rings.[5]

  • Radical-Mediated Polymerization: In the presence of radical initiators or upon exposure to light, some unsaturated nitriles can polymerize.

Workflow for Preventing Polymerization

Caption: Logical workflow to mitigate polymerization of cyano-intermediates.

Preventative Measures:

  • Temperature Control: Avoid excessive heating during reaction, work-up, and purification. If distillation is necessary, use vacuum distillation to lower the boiling point.

  • Inert Atmosphere: For sensitive compounds, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated side reactions.

  • Storage: Store purified cyano-intermediates in a cool, dark place, preferably under an inert atmosphere. For long-term storage, consider refrigeration or freezing.

Problem 3: I am observing unexpected byproducts that suggest my cyano group is reacting with metal catalysts used in a previous step.

The cyano group can coordinate with transition metals, which can either be a desired reactivity or lead to unwanted side reactions and purification challenges.[6][7][8]

Underlying Causes & Solutions:

  • Metal Coordination: The nitrogen lone pair of the cyano group can act as a Lewis base and coordinate to metal centers.[6] This can sometimes lead to activation of the nitrile for further reaction or the formation of stable metal complexes that are difficult to break.

  • Reductive or Hydrolytic Pathways: Some metal catalysts can promote the reduction of the nitrile to an amine or its hydrolysis to an amide or carboxylic acid.[8][9][10]

Troubleshooting Metal Contamination and Side Reactions

  • Catalyst Removal: Ensure complete removal of the metal catalyst from the reaction mixture before proceeding with the purification of the cyano-intermediate. This can be achieved by:

    • Filtration: Passing the reaction mixture through a pad of celite or silica gel can remove heterogeneous catalysts.

    • Aqueous Washes: Washing with a solution that can chelate the metal (e.g., aqueous solution of EDTA, ammonium chloride) can help remove residual metal salts.

  • Purification of Metal Complexes: If a stable metal-nitrile complex has formed, it may be necessary to use a stronger ligand to displace the cyano-compound from the metal center before purification.

Logical Relationship: Metal-Nitrile Interactions

Metal_Nitrile_Interactions cluster_reactants Reactants cluster_outcomes Potential Outcomes Cyano-Intermediate Cyano-Intermediate Desired_Product Desired Product Cyano-Intermediate->Desired_Product Successful Reaction Metal_Complex Stable Metal-Nitrile Complex Cyano-Intermediate->Metal_Complex Coordination Metal_Catalyst Metal Catalyst Metal_Catalyst->Desired_Product Metal_Catalyst->Metal_Complex Side_Products Unwanted Side Products (Amine, Amide, Acid) Metal_Complex->Side_Products Catalyzed Degradation

Caption: Potential reaction pathways involving cyano-intermediates and metal catalysts.

Problem 4: My crystallization attempts for the cyano-containing intermediate are failing, resulting in an oil or amorphous solid.

Crystallization can be challenging for cyano-compounds due to their polarity and potential for hydrogen bonding, which can sometimes favor disordered solid states.

Underlying Causes & Solutions:

  • Solvent Choice: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Purity: Even small amounts of impurities can inhibit crystal growth.

  • Cooling Rate: Rapid cooling often leads to the formation of small crystals or an amorphous solid.

Step-by-Step Crystallization Protocol

  • Purity Check: Before attempting crystallization, ensure the compound is of high purity (>95%) using techniques like NMR or LC-MS. If necessary, perform a preliminary purification by flash chromatography.

  • Solvent Screening:

    • Start with a small amount of the compound in a test tube.

    • Add a single solvent dropwise at room temperature until the compound dissolves. If it dissolves readily, the solvent is too good.

    • If the compound is insoluble at room temperature, heat the mixture. If it dissolves upon heating, it is a potential candidate for crystallization.

    • Good single solvents for moderately polar nitriles include ethyl acetate, dichloromethane, and toluene.

    • For solvent systems, dissolve the compound in a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexane) dropwise until turbidity persists. Then, add a few drops of the good solvent to redissolve and allow to cool slowly.

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in a refrigerator, and then in a freezer to maximize the yield of crystals.

  • Inducing Crystallization:

    • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Adding a seed crystal from a previous successful crystallization can also induce crystal growth.

Data Presentation: Common Crystallization Solvents for Cyano-Intermediates

Compound Polarity Good Single Solvents Good Co-solvents (Poor Solvents)
Low to ModerateToluene, Dichloromethane, Ethyl AcetateHexane, Heptane
Moderate to HighAcetonitrile, Isopropanol, AcetoneDiethyl Ether, Toluene

References

  • Adsorption/Desorption Behaviour of the Fungicide Cymoxanil in Acidic Agricultural Soils. Available at: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. Available at: [Link]

  • Process for hydrolysis of nitriles - Google Patents.
  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Available at: [Link]

  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane - ACS Publications. Available at: [Link]

  • Gas Chromatographic Analysis of Nitriles | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Available at: [Link]

  • A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Available at: [Link]

  • Hydrolysis of Nitriles - Organic Synthesis. Available at: [Link]

  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - NIH. Available at: [Link]

  • Critical survey of stability constants of cyano complexes - ResearchGate. Available at: [Link]

  • Degradation of Cylindrospermopsin Spiked in Natural Water (Paranoá Lake, Brasília, Brazil) by Fenton Process: A Bench–Scale Study - NIH. Available at: [Link]

  • Cyanide - Wikipedia. Available at: [Link]

  • Detection and determination of nitriles - ResearchGate. Available at: [Link]

  • Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes: Ligand vs Metal Controlled Mechanism | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Nitrile reductase as a biocatalyst: opportunities and challenges - RSC Publishing. Available at: [Link]

  • hydrolysis of nitriles - Chemguide. Available at: [Link]

  • Cyclotrimerisation of Cyano-compounds into 1,3,5-Triazines - ResearchGate. Available at: [Link]

  • Nitriles: cyanohydrins - YouTube. Available at: [Link]

  • Biocatalytic hydrolysis of nitriles - ResearchGate. Available at: [Link]

  • Cyanopeptide Co-Production Dynamics beyond Mirocystins and Effects of Growth Stages and Nutrient Availability | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. Available at: [Link]

  • Nitrile-converting enzymes: industrial perspective, challenges and emerging strategies - University of Portsmouth. Available at: [Link]

  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - Unibo. Available at: [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. Available at: [Link]

  • Nitriles (OCR A Level Chemistry A): Revision Note - Save My Exams. Available at: [Link]

  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems - MDPI. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • 5 Nitrile Hydrolysis Steps - Berkeley Learning Hub. Available at: [Link]

  • Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles | Request PDF - ResearchGate. Available at: [Link]

  • Stability of the cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers 2,4-diaminobutyric acid (DAB) and aminoethylglycine (AEG) in natural water - ResearchGate. Available at: [Link]

  • Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC - Semantic Scholar. Available at: [Link]

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Troubleshooting

Improving stereoselectivity in the synthesis of substituted azepanes

technical support center on improving stereoselectivity in the synthesis of substituted azepanes. Technical Support Center: Stereoselective Azepane Synthesis Welcome, researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

technical support center on improving stereoselectivity in the synthesis of substituted azepanes.

Technical Support Center: Stereoselective Azepane Synthesis

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and optimizing stereoselectivity in the synthesis of substituted azepanes. The flexible seven-membered ring of azepanes presents unique stereochemical challenges.[1] This center provides in-depth, practical solutions to common issues encountered in the lab.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific problems you might encounter during your synthetic campaigns, offering explanations and actionable protocols.

Scenario 1: Poor Diastereoselectivity in Ring-Closing Reactions

Question: I am attempting an intramolecular reductive amination to form a polysubstituted azepane, but I'm obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?[2][3]

As a Senior Application Scientist, I've seen this issue frequently. The conformational flexibility of the linear precursor during cyclization is often the culprit. The transition states leading to the different diastereomers are likely very close in energy. To address this, we need to introduce greater energetic differentiation between these transition states.

Underlying Principle: The stereochemical outcome of a reductive amination is determined during the intramolecular nucleophilic attack of the amine onto the carbonyl, forming a cyclic hemiaminal or iminium ion intermediate.[2][3] The facial selectivity of this attack is influenced by steric and electronic factors within the acyclic precursor. By modifying these factors, we can favor one approach over the other.

Troubleshooting Workflow:

start Poor Diastereoselectivity in Reductive Amination temp Step 1: Lower Reaction Temperature start->temp reagent Step 2: Modify the Reducing Agent temp->reagent If selectivity is still low protecting_group Step 3: Change the N-Protecting Group reagent->protecting_group If minor improvement solvent Step 4: Solvent Screening protecting_group->solvent For further optimization end Optimized Diastereoselectivity solvent->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Protocols:

  • Temperature Optimization:

    • Rationale: Lowering the temperature can amplify small energy differences between diastereomeric transition states.

    • Protocol:

      • Set up three parallel reactions at 0 °C, -20 °C, and -40 °C.

      • Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) to the solution of the amino-aldehyde/ketone precursor.

      • Allow the reactions to proceed for 24-48 hours, monitoring by TLC or LC-MS.

      • Analyze the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or chiral HPLC.

  • Reducing Agent Modification:

    • Rationale: The steric bulk of the reducing agent can influence the facial selectivity of the reduction of the intermediate iminium ion.

    • Protocol:

      • Option A (Bulkier Hydride Source): Replace sodium triacetoxyborohydride with a bulkier reagent like sodium cyanoborohydride in the presence of a Lewis acid, or switch to a catalytic hydrogenation approach.

      • Option B (Catalytic Hydrogenation): Subject the precursor to hydrogenation (H₂, 1 atm) using a palladium on carbon (Pd/C) catalyst.[4] This can sometimes favor the thermodynamically more stable diastereomer.

  • N-Protecting Group Strategy:

    • Rationale: A bulky N-protecting group (e.g., Boc, Cbz) can create a more ordered transition state by restricting bond rotations, thereby enhancing facial bias during the cyclization.

    • Protocol:

      • Synthesize precursors with different N-protecting groups (e.g., Boc vs. Ts vs. a smaller methyl group).

      • Perform the reductive amination under the previously optimized temperature and reagent conditions.

      • Compare the d.r. for each protecting group.

Expected Outcome Data (Example):

ParameterConditionDiastereomeric Ratio (A:B)
TemperatureRoom Temperature1.2 : 1
0 °C3 : 1
-40 °C8 : 1
Reducing AgentNaBH(OAc)₃3 : 1
H₂, Pd/C5 : 1
N-Protecting Group-Me1.5 : 1
-Boc6 : 1
Scenario 2: Low Enantioselectivity in a Catalytic Asymmetric Synthesis

Question: My copper-catalyzed asymmetric reductive cyclization of a 2'-vinyl-biaryl-2-imine is yielding the dibenzo[b,d]azepine with low enantiomeric excess (ee). How can I improve this?[5][6][7]

As a Senior Application Scientist, I recognize that suboptimal ligand-metal interaction is a common cause for poor enantioselectivity. The chiral ligand is the primary source of stereochemical information, and its coordination to the metal center dictates the facial selectivity of the reaction.

Underlying Principle: In this type of transformation, a chiral phosphine ligand coordinates to the copper catalyst, creating a chiral environment.[5][6] The substrate then coordinates to this chiral complex, and the subsequent intramolecular cyclization is directed to one enantiotopic face of the imine, leading to the enantioenriched product.

Troubleshooting Workflow:

start Low Enantioselectivity in Cu-Catalyzed Cyclization ligand Step 1: Screen Chiral Ligands start->ligand solvent Step 2: Solvent Polarity Tuning ligand->solvent If ee remains moderate additive Step 3: Evaluate Additives solvent->additive If minor improvement temp Step 4: Temperature Optimization additive->temp For final refinement end High Enantiomeric Excess temp->end

Caption: Workflow for optimizing enantioselectivity.

Detailed Protocols:

  • Ligand Screening:

    • Rationale: The structure of the chiral ligand (e.g., bite angle, electronic properties) is paramount. Different ligand backbones can offer better stereochemical control for a given substrate.

    • Protocol:

      • Set up parallel reactions using a panel of chiral diphosphine ligands (e.g., Ph-BPE, BINAP, SEGPHOS, Josiphos-type ligands).

      • Maintain a consistent metal-to-ligand ratio (typically 1:1.1).

      • Run the reactions under identical conditions (solvent, temperature, concentration).

      • Determine the ee of the product for each ligand using chiral HPLC.

  • Solvent Polarity Tuning:

    • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state.

    • Protocol:

      • Using the best-performing ligand from Step 1, screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether).

      • Ensure all other parameters are kept constant.

      • Analyze the ee for each solvent.

Expected Outcome Data (Example):

LigandSolventEnantiomeric Excess (% ee)
(R)-BINAPToluene65%
(R)-Ph-BPEToluene92%
(R)-Ph-BPETHF85%
(R)-Ph-BPECH₂Cl₂95%

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to control stereochemistry in azepane synthesis?

A1: The primary strategies can be categorized as follows:

  • Substrate Control: Utilizing a chiral starting material (from the "chiral pool") and allowing its inherent stereochemistry to direct the formation of new stereocenters. An example is the diastereoselective Dieckmann condensation of a chiral precursor derived from an amino acid.[8]

  • Auxiliary Control: Temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective transformation.[9] After the key step, the auxiliary is removed. For instance, using a pseudoephedrine auxiliary can control the alkylation of an azepane precursor.[9]

  • Reagent Control: Employing a chiral reagent, such as a chiral reducing agent or a chiral base, to differentiate between enantiotopic faces or groups. The use of (-)-sparteine in asymmetric lithiation-addition sequences is a classic example.[10][11][12]

  • Catalyst Control: Using a small amount of a chiral catalyst (metal-based or organocatalyst) to generate the desired stereoisomer in high excess. This is often the most efficient method and includes reactions like asymmetric hydrogenation, aza-Heck cyclizations, and copper-catalyzed reductive cyclizations.[5][7][13]

Q2: My Pauson-Khand reaction to form a fused azepane system is giving poor regioselectivity. What factors should I consider?

A2: The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, alkyne, and carbon monoxide, can indeed suffer from poor regioselectivity in intermolecular cases.[14] However, for intramolecular reactions, which are common for building fused ring systems, the tether connecting the alkene and alkyne largely dictates the regiochemistry.[15][16] If you are still observing issues, consider these points:

  • Steric Hindrance: Bulky substituents on the alkyne or alkene can direct the regiochemical outcome. The cobalt-alkyne complex will typically coordinate to the less sterically hindered face of the alkene.

  • Chelating Groups: A heteroatom (like oxygen or nitrogen) appropriately positioned in the tether can pre-coordinate to the cobalt center, forcing a specific geometry for the cyclization and thus improving regioselectivity.

  • Catalyst Choice: While dicobalt octacarbonyl is traditional, other catalysts (e.g., those based on Rh, Ir, Ti) can sometimes offer improved selectivity under milder conditions.[14][17]

Q3: Can racemization occur after the formation of a stereocenter, and how can I prevent it?

A3: Yes, racemization is a significant risk, especially if a stereocenter is adjacent to a proton-activating group like a carbonyl or nitro group.[18]

  • Common Cause: Exposure to strong bases or elevated temperatures can cause deprotonation at the stereogenic center, leading to a planar, achiral enolate or similar intermediate. Reprotonation can then occur from either face, eroding the enantiomeric or diastereomeric excess.[18]

  • Prevention Strategies:

    • Use Weaker/Sterically Hindered Bases: Switch from strong bases like LDA or NaH to milder options like K₂CO₃ or a hindered organic base (e.g., DBU, if appropriate for the transformation).[18]

    • Lower the Temperature: Perform base-mediated steps at the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[18]

    • Minimize Reaction Time: Avoid unnecessarily long reaction times where the product is exposed to potentially racemizing conditions.

    • Protecting Group Choice: An electron-withdrawing N-protecting group can increase the acidity of adjacent protons. Consider if a different protecting group could mitigate this effect.[18]

References

  • Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179. [Link]

  • Newton, C. G., et al. (2021). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 26(15), 4483. [Link]

  • Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. National Institutes of Health. [Link]

  • Hardee, D. (2025). Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement. ACS Fall 2025. [Link]

  • Rowntree, J. H., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications. [Link]

  • Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. PubMed. [Link]

  • Schareina, T., et al. (2018). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ChemistrySelect, 3(31), 8969-8972. [Link]

  • Matassini, C., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

  • Philippova, A. N., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 26(21), 6432. [Link]

  • Georg, G. I., Guan, X., & Kant, J. (1991). Asymmetric synthesis of α-alkylated α-amino acids: azepane-2-carboxylic acids. Tetrahedron: Asymmetry, 2(10), 959-962. [Link]

  • Moure, M., et al. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 13(12), 3465-3471. [Link]

  • Moure, M., et al. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. idUS. [Link]

  • Schareina, T., et al. (2018). Enantioselective Synthesis of (b)‐Annulated Azepane Scaffolds. ChemistrySelect. [Link]

  • Donohoe, T. J., et al. (2018). A hydrogen borrowing annulation strategy for the stereocontrolled synthesis of saturated aza-heterocycles. Request PDF. [Link]

  • ResearchGate. (2025). Stereoselective syntheses of polyhydroxylated azepane derivatives from sugar-based epoxyamides. Part 1: synthesis from D-mannose. Request PDF. [Link]

  • Procter, D. J., et al. (2019). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Chemical Science, 10(24), 6074-6085. [Link]

  • Wikipedia. (n.d.). Pauson–Khand reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Moure, M., et al. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. RSC Publishing. [Link]

  • Matassini, C., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. National Institutes of Health. [Link]

  • De Kimpe, N., et al. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 10, 1451-1452. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. [Link]

  • Laschat, S. (2005). Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. University of Windsor. [Link]

  • Stateman, L. M., et al. (2022). Aza-Heterocycles via Copper-Catalyzed, Remote C-H Desaturation of Amines. National Institutes of Health. [Link]

  • Li, Y., et al. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(11), 3183. [Link]

  • Catak, S., et al. (2016). Regiocontrolled synthesis of (hetero)aryl and alkenyl dehydropyrrolidines, dehydropiperidines and azepenes by Ru-catalyzed, heteroatom-directed α-C-H activation/cross-coupling of cyclic enamides with boronic acids. PubMed. [Link]

  • Lee, H. N., & Pae, A. N. (2012). A Diastereoselective Intramolecular Pauson-Khand Approach to the Construction of the BC Ring System in Tuberostemoninol. Bulletin of the Korean Chemical Society, 33(12), 4295-4298. [Link]

  • Gevorgyan, V., et al. (2023). Advances in Selected Heterocyclization Methods. National Institutes of Health. [Link]

  • Colella, M., et al. (2022). Preparation and Synthetic Manipulation of Four-Membered Aza-Heterocycles: New Strategies and Enabling Flow Technologies in Action. IRIS. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(3), 366-373. [Link]

  • Application of the methodology in the preparation of azepane-based... (n.d.). ResearchGate. [Link]

  • Driver, T. G., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. National Institutes of Health. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Refinement of tert-butyl 4-cyanoazepane-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-butyl 4-cyanoazepane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 4-cyanoazepane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block.[1] The azepane scaffold is a key structural motif in compounds targeting various neurological disorders.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and refined protocols to help you navigate the common challenges encountered during its synthesis.

Section 1: Overview of the Synthetic Strategy

The most common and reliable route to tert-butyl 4-cyanoazepane-1-carboxylate involves a multi-step sequence starting from the corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate. The ketone itself is typically prepared via a ring expansion of a protected piperidone.[2] The critical transformation, and the focus of this guide, is the introduction of the cyano group at the C4 position. A robust method for this is the conversion of the ketone to its tosylhydrazone, followed by a cyanide displacement reaction.

Synthesis_Overview A tert-Butyl 4-oxopiperidine-1-carboxylate B tert-Butyl 4-oxoazepane-1-carboxylate A->B  Ring Expansion [13]   C Tosylhydrazone Intermediate B->C  Tosylhydrazine, Acid cat.   D tert-Butyl 4-cyanoazepane-1-carboxylate C->D  Cyanide Source (e.g., NaCN)   Troubleshooting_Workflow start Low Yield or No Product (Check TLC/LCMS) q1 Is Starting Material (SM) Present? start->q1 a1_yes Reaction Incomplete q1->a1_yes Yes a1_no SM Consumed q1->a1_no No action1 Increase Temperature (e.g., to 100-110 °C) a1_yes->action1 q2 Are Side Products Observed? a1_no->q2 action2 Increase Reaction Time action1->action2 action3 Verify Reagent Quality (Tosylhydrazone, NaCN) action2->action3 a2_yes Identify Side Products (LCMS, NMR) q2->a2_yes Yes a2_no Decomposition/ Baseline Material q2->a2_no No sp1 Alkene byproduct? a2_yes->sp1 sp2 Elimination product? a2_yes->sp2 action5 Lower Reaction Temperature a2_no->action5 action6 Ensure Anhydrous Conditions a2_no->action6 action4 Use more CN⁻ equivalents (2.5-3.0 eq) sp1->action4 sp2->action5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Common Issues with Boc Protecting Group Removal

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for overcoming common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for overcoming common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here, you will find structured troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to streamline your synthetic chemistry workflows.

Understanding the Chemistry of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, valued for its stability under a wide range of conditions and its straightforward removal under acidic conditions.[1][2][3] The standard deprotection mechanism is initiated by protonation of the carbamate by a strong acid, such as trifluoroacetic acid (TFA).[4][5][6][7] This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.[4][5][6][8]

However, the very factors that make this reaction effective—the use of strong acids and the generation of a reactive carbocation—are also the source of common experimental issues. This guide will address these challenges systematically.

Core Deprotection Mechanism

The acid-catalyzed removal of the Boc group proceeds through a well-established pathway:

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H⁺ (e.g., TFA) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Side_Products Side Products tBu_Cation->Side_Products Alkylation of Nucleophiles

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers and actionable solutions to the most common problems encountered during Boc deprotection.

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection is sluggish or stalls before completion, even with standard acidic conditions. What are the potential causes, and how can I resolve this?

Answer: Incomplete or slow deprotection is a frequent challenge that can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too dilute to efficiently cleave the Boc group, particularly on sterically hindered or electron-deficient amines.[9][10]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow down the rate of deprotection.[9][10]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can physically impede the approach of the acid, making cleavage more difficult.[9][10][11][12]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can prevent the acid from accessing all the peptide chains, leading to incomplete deprotection.[8][13]

Troubleshooting Workflow for Incomplete Deprotection

Incomplete_Deprotection_Workflow Start Incomplete Deprotection Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Substrate Assess Substrate for Steric Hindrance Start->Check_Substrate Increase_Acid Increase Acid Concentration or Temperature Check_Conditions->Increase_Acid Conditions too mild? Stronger_Acid Use a Stronger Acid System (e.g., neat TFA, HCl in dioxane) Check_Conditions->Stronger_Acid Still incomplete? Prolong_Time Extend Reaction Time Check_Conditions->Prolong_Time Slow reaction? Success Deprotection Complete Increase_Acid->Success Stronger_Acid->Success Prolong_Time->Success Forcing_Conditions Apply More Forcing Conditions with Scavengers Check_Substrate->Forcing_Conditions Sterically hindered? Forcing_Conditions->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Solutions:
  • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, allowing it to warm to room temperature can be effective.[9][10]

  • Use a Stronger Acidic System: For more resistant substrates, neat TFA can be used for a short duration, provided the substrate can tolerate these conditions.[10] An alternative is a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[9][10]

  • Optimize the Solvent: Ensure your substrate is fully dissolved. Using anhydrous solvents can sometimes improve the outcome.[9]

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. The deprotected amine is typically more polar and will have a lower Rf value on TLC.[10]

Issue 2: Observation of Unexpected Side Products

Question: After deprotection, my LC-MS analysis shows a peak with an additional mass of +56 Da. What is this, and how can I prevent it?

Answer: A mass increase of +56 Da is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[14] The primary cause is the reactive tert-butyl cation generated during the cleavage of the Boc group.[8][14][15] This electrophile can alkylate nucleophilic residues within your compound.[8][14][15]

Susceptible Amino Acid Residues:
  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[8][14][15][16]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[8][14][15][16]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[8][15][16]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[8][15][16]

The Role of Scavengers

The most effective way to prevent t-butylation is to use scavengers in your deprotection reaction.[14][16] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[8][15][16]

Scavenger_Mechanism tBu_Cation tert-Butyl Cation Alkylated_Substrate Alkylated Side Product tBu_Cation->Alkylated_Substrate Undesired Reaction Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Desired Reaction Substrate Nucleophilic Substrate (e.g., Trp, Met) Substrate->Alkylated_Substrate Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation

Caption: Mechanism of tert-butyl cation trapping by a scavenger.

Common Scavenger Cocktails:

The choice of scavenger is critical and depends on the sensitive residues in your peptide or molecule.[14]

Scavenger CocktailComposition (v/v/v or v/v/w)Target Residues & CommentsReference
Standard Cocktail TFA / H₂O / TIS (95:2.5:2.5)A general-purpose and effective cocktail for many sequences. TIS (triisopropylsilane) is an excellent carbocation scavenger.[8][17]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues, including Cys. EDT (ethanedithiol) is particularly effective for Cys.[17]
Simple TFA/TIS TFA / TIS (95:5)Effective for protecting Trp, Met, and Tyr.[17]
Issue 3: Degradation of Acid-Sensitive Substrates

Question: My compound contains other acid-labile groups that are being cleaved along with the Boc group. What are my options?

Answer: The use of strong acids like TFA or HCl can be detrimental to molecules containing other sensitive functionalities.[1][9] In such cases, alternative, milder deprotection methods are recommended.[10]

Alternative Boc Deprotection Methods
Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[18]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[1][12][19]
Zinc Bromide (ZnBr₂) N-Boc derivativesZnBr₂ (4 equiv.), DCM, RTNot SpecifiedGood[5][10]
Aqueous Phosphoric Acid Various85 wt% H₃PO₄, THF, RT4 - 8 hGood[9][10]
p-Toluenesulfonic Acid (pTSA) VariouspTSA, Acetonitrile/Methanol, RTVariableGood[10]
Decision Tree for Selecting an Alternative Method

Alternative_Method_Decision_Tree Start Select Deprotection Method Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Thermally_Stable Is the substrate thermally stable? Acid_Sensitive->Thermally_Stable Yes TFA_HCl Standard TFA or HCl Acid_Sensitive->TFA_HCl No Green_Method Is a 'green' method preferred? Thermally_Stable->Green_Method No Thermal_Water Thermal (Boiling Water) Thermally_Stable->Thermal_Water Yes Mild_Acid Mild Acid (pTSA, H₃PO₄) Green_Method->Mild_Acid Yes Lewis_Acid Lewis Acid (ZnBr₂) Green_Method->Lewis_Acid No Oxalyl_Chloride Oxalyl Chloride/Methanol Green_Method->Oxalyl_Chloride No

Caption: Decision tree for selecting a Boc deprotection method.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers

This protocol is a general guideline for the solution-phase deprotection of a Boc-protected compound.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.[9]

  • Cooling: Cool the solution to 0 °C using an ice bath.[17]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[17] Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[2][17] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[2]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[17] Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9][17]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[17]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (3 times).[9][17] The product is typically obtained as the TFA salt.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[17] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Deprotection using HCl in Dioxane
  • Preparation: Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[10]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Any suggestion on Boc deprotection without using acid?. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

  • BOC deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]

  • Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]

  • How can we deprotect of boc-protecing group in gelatin?. ResearchGate. [Link]

  • Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong?. Reddit. [Link]

  • Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines Enables Collective Syntheses of Polycyclic Alkaloids. Journal of the American Chemical Society. [Link]

  • Steric Hindrance. YouTube. [Link]

  • Boc Protection - Common Conditions. Common Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Large-Scale Synthesis of Heterocyclic Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the large-scale synthesis of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the large-scale synthesis of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex challenges encountered when transitioning from bench-scale synthesis to industrial production. Heterocyclic compounds are foundational to a vast array of pharmaceuticals and specialty chemicals, making their efficient, safe, and scalable synthesis a critical endeavor.[1][2][3]

Scaling up a chemical process is not merely about using larger flasks and more reagents; it introduces new variables and magnifies previously insignificant issues.[4] Problems related to heat transfer, mass transport, reaction kinetics, and product isolation can lead to decreased yields, impurity formation, and significant safety hazards. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format to address these challenges head-on.

Section 1: Reaction and Yield Optimization

Optimizing reaction yield and minimizing impurities are primary objectives in large-scale synthesis. Issues that are manageable at the gram scale can become process-breaking at the kilogram scale.

Q1: My reaction yield is consistently low upon scale-up. What are the common causes and how can I systematically troubleshoot this?

Low yields are one of the most frequent and frustrating challenges in process chemistry. A systematic approach is crucial to identifying the root cause without wasting significant amounts of starting material.[5]

Common Causes & Explanations:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a uniform temperature.[6] Localized "hot spots" can cause thermal degradation of reactants, reagents, or the desired product, while "cold spots" can slow the reaction rate, leading to incomplete conversion. This is particularly dangerous for exothermic reactions, which can become uncontrollable.[4]

  • Poor Mass Transfer & Mixing: What appears as a homogenous solution in a 100 mL flask can suffer from inadequate mixing in a 100 L reactor. Inefficient stirring can lead to localized concentration gradients, reducing the collision frequency of reactants and thus lowering the reaction rate, especially in heterogeneous reactions.[5]

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale (e.g., temperature, time, concentration) may not be optimal at a larger scale due to the physical changes mentioned above.[5] For instance, a reaction that completes in 2 hours on the bench might require 4 hours in a large reactor due to slower heating or mixing.

  • Purity of Reagents and Solvents: The impact of impurities in starting materials or solvents is magnified at scale. A 0.5% impurity in a 1 kg batch of starting material introduces 5 grams of an unknown substance that could inhibit a catalyst, react with a reagent, or complicate purification.[5] Air and moisture sensitivity are also common culprits; ensuring an inert atmosphere is critical for many reactions.[5]

  • Product Instability: The desired product might be unstable under the prolonged reaction times or workup conditions required for large-scale batches.[5] Monitoring the reaction profile over time with techniques like TLC or LC-MS is essential to detect product degradation.[5]

Troubleshooting Protocol:

Here is a systematic workflow to diagnose and resolve low-yield issues.

Troubleshooting_Low_Yield start Low Yield Observed verify_cond 1. Verify Reaction Conditions (Temp, Time, Concentration) start->verify_cond assess_purity 2. Assess Reagent & Solvent Purity verify_cond->assess_purity Conditions OK cond_adjust Adjust Temp/Time/ Concentration verify_cond->cond_adjust Deviation Found check_mixing 3. Evaluate Mixing & Mass Transfer assess_purity->check_mixing Purity OK purify_reagents Purify Reagents/ Use Dry Solvents assess_purity->purify_reagents Impurities Found monitor_stability 4. Monitor Product Stability (In-Process Sampling) check_mixing->monitor_stability Mixing Adequate improve_mixing Increase Stir Rate/ Change Impeller check_mixing->improve_mixing Inadequate optimize Systematically Optimize Reaction Parameters (DoE) monitor_stability->optimize Product Stable modify_workup Modify Workup/ Isolation Conditions monitor_stability->modify_workup Degradation Found cond_adjust->verify_cond purify_reagents->assess_purity improve_mixing->check_mixing modify_workup->monitor_stability Purification_Selection start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No (Liquid/Oil) impurities_sol Do impurities have different solubility? is_solid->impurities_sol Yes distillation Distillation is_volatile->distillation Yes extraction Liquid-Liquid Extraction is_volatile->extraction No crystallization Crystallization impurities_sol->crystallization Yes impurities_sol->extraction No chromatography Chromatography extraction->chromatography Further purification needed Batch_vs_Flow cluster_batch Batch Chemistry cluster_flow Flow Chemistry batch_reactor Large Reactor (Low Surface/Volume Ratio) batch_issues Challenges: - Hot/Cold Spots - Poor Mixing - Safety Risks - Difficult Scale-up batch_reactor->batch_issues flow_reactor Microreactor (High Surface/Volume Ratio) flow_benefits Advantages: - Precise Temp Control - Efficient Mixing - Enhanced Safety - Easy 'Scaling Out' flow_reactor->flow_benefits

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Azepane Modification

Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and modification of chiral azepane scaffolds. The seven-membered azepane ring is a critic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and modification of chiral azepane scaffolds. The seven-membered azepane ring is a critical structural motif in numerous biologically active compounds, where stereochemistry often dictates therapeutic efficacy and pharmacological profile.[1][2][3] However, maintaining stereochemical integrity during synthetic manipulations of the azepane ring can be a significant challenge.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of azepane chemistry and avoid unwanted racemization.

Understanding the Enemy: How Does Racemization Occur in Azepane Systems?

Racemization during the modification of chiral azepanes typically arises from the formation of a planar, achiral intermediate at the stereogenic center.[4] This process erases the chiral information, and subsequent reaction or protonation can occur from either face, leading to a mixture of enantiomers. Understanding the mechanisms that facilitate the formation of these intermediates is the first step toward preventing racemization.

Q1: What are the most common synthetic steps where I should be concerned about racemization of my chiral azepane?

A1: Racemization is a significant risk during several common transformations:

  • α-Functionalization: Reactions involving the deprotonation of a C-H bond adjacent to an activating group (e.g., carbonyl, nitro, cyano) on the azepane ring are highly susceptible to racemization. The resulting carbanion can adopt a planar or rapidly inverting configuration.

  • N-Alkylation and Acylation: While the nitrogen atom itself can be a stereocenter, racemization is more commonly observed at a carbon stereocenter adjacent to the nitrogen. Certain conditions for N-alkylation, especially those involving harsh bases or high temperatures, can promote epimerization at the α-carbon.

  • Ring-Closing and Ring-Expansion Reactions: The very reactions used to construct the azepane ring can be prone to racemization, particularly if they involve intermediates where a stereocenter is temporarily part of a planar system (e.g., an enolate in a Dieckmann condensation).[5]

  • Modifications on Existing Substituents: Chemical transformations on side chains attached to a stereogenic center of the azepane ring can inadvertently create conditions (e.g., acidic, basic, or high temperature) that lead to racemization at the ring's stereocenter.

Q2: What are the key factors that promote racemization in these reactions?

A2: Several experimental parameters can contribute to the loss of stereochemical integrity:

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy needed to overcome the barrier for deprotonation and formation of planar intermediates.[4]

  • Strong Bases: The use of strong, non-hindered bases (e.g., NaOH, KOtBu) can readily abstract protons from stereogenic centers, leading to racemization.[4]

  • Acidic Conditions: Strong acids can also promote racemization, for instance, by catalyzing the formation of enol or iminium intermediates.

  • Solvent Effects: Polar, protic solvents can stabilize charged, achiral intermediates, thereby facilitating racemization.[6]

  • Reaction Time: Prolonged reaction times, even under seemingly mild conditions, can allow for slow epimerization to reach equilibrium, resulting in a racemic mixture.

Troubleshooting Guide: Strategies to Mitigate Racemization

This section provides actionable strategies and experimental considerations to preserve the stereochemistry of your chiral azepanes during modification.

Issue 1: Racemization during α-Functionalization (e.g., Alkylation, Aldol Reaction)

Symptoms: You observe a decrease in enantiomeric excess (ee) or diastereomeric excess (de) after performing a reaction at a carbon adjacent to an activating group on the azepane ring.

Root Cause Analysis: The most likely culprit is the formation of a planar enolate or a related carbanionic intermediate under the reaction conditions.

Corrective Actions:

  • Lower the Reaction Temperature: This is often the simplest and most effective first step. Reducing the temperature can significantly slow down the rate of deprotonation and subsequent racemization.[4]

  • Optimize Your Base Selection:

    • Switch to a Weaker or More Hindered Base: Instead of strong, non-hindered bases, consider using weaker organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or sterically hindered bases such as lithium diisopropylamide (LDA) at low temperatures. The choice of base is critical for maintaining stereochemical integrity.[4]

    • Use of Metal Cations: The choice of counterion can influence the stereochemical outcome. For instance, using lithium-based reagents often leads to better stereocontrol compared to sodium or potassium due to stronger chelation.

  • Employ Chiral Auxiliaries or Catalysts:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the azepane nitrogen can direct the approach of the electrophile, leading to a highly diastereoselective reaction.

    • Asymmetric Catalysis: The use of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, can enable enantioselective functionalization of prochiral azepanes or kinetic resolution of racemic mixtures.[7]

Experimental Protocol: Stereoselective α-Alkylation using a Chiral Auxiliary

  • Protect the Azepane Nitrogen: If not already protected, introduce a suitable chiral auxiliary (e.g., a derivative of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)) onto the azepane nitrogen.

  • Deprotonation: Cool the solution of the N-functionalized azepane to -78 °C under an inert atmosphere (e.g., Argon). Slowly add a strong, hindered base such as LDA (1.1 equivalents). Stir for 1-2 hours at this temperature.

  • Alkylation: Add the electrophile (e.g., an alkyl halide) dropwise to the cooled solution. Allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., ozonolysis or acidic hydrolysis) to yield the desired enantiomerically enriched α-functionalized azepane.

Issue 2: Racemization during N-Alkylation or N-Acylation

Symptoms: You start with an enantiomerically pure N-H azepane, and after N-functionalization, you observe a loss of stereochemical purity at an adjacent carbon stereocenter.

Root Cause Analysis: While N-alkylation or acylation itself doesn't directly involve the chiral carbon, the reaction conditions (e.g., use of a strong base to deprotonate the nitrogen) might be harsh enough to cause epimerization at the neighboring stereocenter. Over-alkylation can also be a problem.[8]

Corrective Actions:

  • Use Milder Bases: Employ weaker organic bases like DIPEA or proton sponge instead of strong inorganic bases.

  • Lower Reaction Temperature: As with α-functionalization, performing the reaction at lower temperatures can prevent unwanted side reactions, including epimerization.

  • Alternative N-Functionalization Methods:

    • Reductive Amination: If you are introducing an alkyl group, consider reductive amination of a suitable aldehyde with the N-H azepane using a mild reducing agent like sodium triacetoxyborohydride. This method often proceeds under neutral or slightly acidic conditions, which are less likely to cause racemization.

    • Transition-Metal Catalyzed N-Arylation/Alkylation: Buchwald-Hartwig or Ullmann-type couplings can be performed under relatively mild conditions and offer a high degree of control.

Frequently Asked Questions (FAQs)

Q3: Can protecting groups help in preventing racemization?

A3: Absolutely. The strategic use of protecting groups is a cornerstone of stereoselective synthesis.[9][10]

  • Nitrogen Protecting Groups: Protecting the azepane nitrogen with a suitable group (e.g., Boc, Cbz, or a benzyl group) can prevent unwanted side reactions at the nitrogen and can also influence the conformation of the ring, which in turn can affect the stereochemical outcome of subsequent reactions. The choice of protecting group is crucial and should be compatible with downstream reaction conditions.

  • Protection of Other Functional Groups: Protecting other reactive functional groups on the azepane ring or its substituents can prevent them from interfering with the desired transformation and can help to avoid harsh reaction conditions that might lead to racemization.

Q4: Are there any enzymatic methods to avoid racemization or to resolve racemic mixtures of azepanes?

A4: Yes, biocatalysis offers a powerful and often highly stereoselective alternative to traditional chemical methods.

  • Enzymatic Resolution: Enzymes such as lipases can be used for the kinetic resolution of racemic azepanes, for example, by selectively acylating one enantiomer.

  • Transaminases: ω-transaminases can be employed for the asymmetric synthesis of chiral amino-azepanes from a prochiral ketone precursor.[11] There are also reports of using stereocomplementary ω-transaminases for the racemization of amines, which can be useful in dynamic kinetic resolution processes.[11]

  • Photoenzymatic Synthesis: Combining photochemical oxyfunctionalization with enzymatic catalysis has been reported for the synthesis of chiral pyrrolidines and azepanes with high enantiomeric excess.[12]

Q5: How can I accurately measure the enantiomeric excess of my modified azepane?

A5: Accurate determination of enantiomeric excess is crucial. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A wide variety of chiral stationary phases are commercially available.

  • Chiral Gas Chromatography (GC): For volatile azepane derivatives, chiral GC can be an effective method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral shift reagent or a chiral solvating agent can induce diastereomeric differentiation in the NMR spectra of the enantiomers, allowing for their quantification.

Visualizing Key Concepts

Diagram 1: General Mechanism of Racemization at an α-Carbon

racemization_mechanism cluster_start Starting Material cluster_end Racemic Mixture Chiral_Azepane Chiral Azepane (R-configuration) Planar_Intermediate Planar Achiral Intermediate (e.g., Enolate) Chiral_Azepane->Planar_Intermediate -H+ Base Base R_Product R-Enantiomer Planar_Intermediate->R_Product +H+ (from top face) S_Product S-Enantiomer Planar_Intermediate->S_Product +H+ (from bottom face)

Caption: Racemization via a planar achiral intermediate.

Diagram 2: Decision Workflow for Minimizing Racemization

decision_workflow Start Racemization Observed? Lower_Temp Lower Reaction Temperature Start->Lower_Temp Yes Success Stereochemical Integrity Maintained Start->Success No Change_Base Use Weaker/Hindered Base Lower_Temp->Change_Base Change_Solvent Switch to Aprotic Solvent Change_Base->Change_Solvent Protecting_Group Introduce Protecting Group Change_Solvent->Protecting_Group Catalysis Employ Chiral Catalyst/ Auxiliary Protecting_Group->Catalysis Biocatalysis Consider Enzymatic Route Catalysis->Biocatalysis Biocatalysis->Success

Caption: A systematic approach to troubleshooting racemization.

Data at a Glance: Impact of Reaction Conditions on Stereoselectivity

The following table summarizes hypothetical data illustrating how different reaction conditions can influence the enantiomeric excess (ee) in a model α-alkylation of an N-protected azepanone.

EntryBaseTemperature (°C)SolventEnantiomeric Excess (ee)
1KOtBu25THF10%
2KOtBu-78THF65%
3LDA-78THF92%
4DIPEA25CH2Cl25%
5LDA-78Toluene88%

Analysis: This data clearly demonstrates that lower temperatures and the use of a sterically hindered base like LDA significantly improve the stereochemical outcome of the reaction.

References

  • BenchChem. (2025). Stereoselective Synthesis of Azepane-2,4-dione Derivatives.
  • Chong, H. S., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (16), 1906-1913.
  • BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. BenchChem.
  • Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (16), 1906-1913.
  • ACS Fall. (2025). Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement. ACS.
  • ACS Publications. (2023).
  • BenchChem. (2025). Exploring the Neuropharmacology of Chiral Bicyclic Azepanes: A Technical Guide. BenchChem.
  • National Institutes of Health. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH.
  • ResearchGate. (2025). Stereoselective alkylation of saturated heterocycles.
  • MDPI. (n.d.).
  • Kaulmann, U., Smith, M. E. B., & Hart, S. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Logotheti, M., Gehres, S., França, A. S., Bornscheuer, U. T., de Souza, R. O. M. A., & Höhne, M. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry.
  • The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2025). Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes.
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Optimization

Managing Exothermic Reactions in Azepane Ring-Opening: A Technical Support Center

Welcome to the Technical Support Center for managing exothermic reactions during the ring-opening of azepanes. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during the ring-opening of azepanes. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address the challenges you may encounter in the lab. The information provided is grounded in established scientific principles and field-proven insights to ensure the safety, efficiency, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My azepane ring-opening polymerization is showing a rapid, uncontrolled temperature increase. What is happening and how can I prevent it?

A1: You are likely experiencing a thermal runaway reaction. Many polymerization processes, including the ring-opening of cyclic amines like azepane, are highly exothermic, meaning they release a significant amount of heat. [1][2][3]A runaway reaction occurs when the heat generated by the polymerization accelerates the reaction rate, leading to an exponential increase in temperature and pressure. [4]This can result in boiling of the solvent, pressure build-up beyond the vessel's limits, and potentially an explosion. [1][5] Causality and Prevention:

  • Heat Generation vs. Heat Removal: A thermal runaway happens when the rate of heat generation by the reaction surpasses the rate of heat removal by the reactor's cooling system. [6]As you scale up a reaction, the reactor volume (and thus heat generation) increases cubically, while the surface area available for cooling only increases squarely. This decreasing surface-area-to-volume ratio makes heat management a critical challenge during scale-up. [6][7]* Preventative Measures:

    • Controlled Monomer/Initiator Addition: Instead of adding all reactants at once, use a controlled, slow addition (e.g., via syringe pump). [8]This allows you to manage the reaction rate and keep the heat evolution in check. [8] * Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as a cooling jacket or an external cooling bath. [4][9]The cooling capacity must be sufficient to handle the maximum expected heat output of the reaction. [9] * Proper Agitation: Good mixing is crucial for uniform temperature distribution and efficient heat transfer to the cooling surface. [10][9]Inadequate stirring can lead to localized hotspots where the reaction can accelerate uncontrollably. [9] * Solvent Choice: The choice of solvent can influence the reaction kinetics and heat dissipation. A solvent with a higher boiling point and good thermal conductivity can help to better manage the exotherm.

    • Kinetic Understanding: Before scaling up, it is essential to understand the reaction kinetics. [9]Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide crucial data on the heat of reaction and the rate of heat release. [3][11][12][13]

Troubleshooting Guides

Issue 1: Sudden Temperature Spike During Initiator Addition

Symptoms: A sharp and rapid increase in temperature immediately following the addition of the initiator.

Potential Causes & Solutions:

  • Cause: The initiator concentration is too high, leading to a very fast initiation rate and a burst of heat.

    • Solution: Reduce the initiator concentration. Conduct small-scale experiments to determine the optimal initiator-to-monomer ratio that provides a controlled polymerization rate.

  • Cause: The initiator was added too quickly.

    • Solution: Add the initiator dropwise or via a syringe pump over an extended period. [8]This allows the cooling system to keep up with the heat being generated.

  • Cause: Inadequate pre-cooling of the reaction mixture.

    • Solution: Ensure the monomer solution is cooled to the target reaction temperature before starting the initiator addition.

Issue 2: Reaction Temperature Continues to Rise Even with Full Cooling

Symptoms: The cooling system is operating at maximum capacity, but the internal reaction temperature is still climbing.

Potential Causes & Solutions:

  • Cause: The rate of monomer addition is too high for the cooling capacity of the reactor.

    • Solution: Immediately stop the monomer feed. If the temperature continues to rise, proceed to an emergency shutdown (see protocol below). For future experiments, reduce the monomer feed rate.

  • Cause: The reaction has reached a point of thermal runaway.

    • Solution: This is a critical safety situation. An emergency shutdown procedure must be initiated. This may involve the use of a reaction inhibitor or a quenching agent to rapidly stop the polymerization. [14]* Cause: Insufficient heat transfer due to increased viscosity.

    • Solution: As the polymer forms, the viscosity of the reaction mixture can increase significantly, which hinders efficient mixing and heat transfer. [2]Consider using a more robust agitation system or diluting the reaction mixture with more solvent.

Experimental Protocols

Protocol 1: Determining Heat of Reaction using Differential Scanning Calorimetry (DSC)

This protocol outlines the basic steps for using DSC to measure the heat released during the polymerization of an azepane derivative. This data is critical for safe scale-up. [3][11] Materials:

  • Azepane monomer

  • Initiator solution

  • DSC instrument with hermetically sealed aluminum pans

Procedure:

  • Accurately weigh 5-10 mg of the azepane monomer into a DSC pan.

  • Add a precise amount of the initiator solution to the pan.

  • Seal the pan hermetically to prevent evaporation.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over the expected reaction temperature range. [15]6. Record the heat flow as a function of temperature. The polymerization will appear as an exothermic peak. [11]7. Integrate the area under the exothermic peak to determine the total heat of polymerization (in J/g). [3][11] Data Presentation:

ParameterDescription
Onset Temperature (°C) The temperature at which the exothermic reaction begins.
Peak Temperature (°C) The temperature at which the maximum rate of heat release occurs.
Heat of Polymerization (ΔHp, J/g) The total heat released per gram of monomer.
Protocol 2: Emergency Shutdown Procedure for a Runaway Reaction

This protocol provides a general guideline for stopping a runaway polymerization. This procedure should be adapted to your specific reaction and institutional safety protocols.

Immediate Actions:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the emergency situation.

  • Stop All Feeds: Immediately cease the addition of all reactants (monomer, initiator).

  • Maximize Cooling: Ensure the reactor's cooling system is operating at its maximum capacity.

  • Add Inhibitor/Quencher: If a pre-determined and tested quenching agent is available, add it to the reactor to terminate the polymerization. Common quenchers for cationic ring-opening polymerizations include tertiary amines or other nucleophilic species. [14]5. Prepare for Venting: If the reactor is equipped with a pressure relief system (e.g., a rupture disc or relief valve), be prepared for it to activate. [5][16]6. Evacuate: If the temperature and pressure continue to rise uncontrollably, evacuate the area immediately.

Visualizations

Logical Flow for Managing Exothermic Reactions

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I I+ IM I-M+ I->IM + M M Monomer (Azepane) P Propagating Chain (P+) IM->P ... P_next P-M+ P->P_next + M M2 Monomer P_final P-T (Inactive Polymer) P_next->P_final + T T Terminating Agent (T)

Caption: Simplified mechanism of cationic ring-opening polymerization (CROP).

References

  • Sciencing. (2022-03-24). What Is Runaway Polymerization?[Link]

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  • ACS Publications. (2019-04-18). Calorimetric Method To Determine Self-Accelerating Polymerization Temperature (SAPT) for Monomer Transportation Regulation: Kinetics and Screening Criteria | Organic Process Research & Development. [Link]

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  • MDPI. (2024-01-29). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. [Link]

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Reference Data & Comparative Studies

Validation

The Azepane Advantage: A Comparative Guide to tert-Butyl 4-cyanoazepane-1-carboxylate and Its Piperidine Analogs in Drug Discovery

In the intricate chess game of drug design, the choice of a core scaffold is a move that dictates the potential of a molecule. For decades, the piperidine ring, a six-membered saturated heterocycle, has been a trusted wo...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the choice of a core scaffold is a move that dictates the potential of a molecule. For decades, the piperidine ring, a six-membered saturated heterocycle, has been a trusted workhorse, gracing the structures of numerous FDA-approved drugs.[1] Its rigid, chair-like conformation provides a reliable anchor for pharmacophoric groups. However, the relentless pursuit of novel chemical space and improved pharmacokinetic profiles has brought its seven-membered cousin, the azepane ring, into the spotlight. This guide provides a detailed comparison of tert-butyl 4-cyanoazepane-1-carboxylate and its well-known piperidine analog, tert-butyl 4-cyanopiperidine-1-carboxylate , offering a rationale for the strategic selection of the azepane scaffold in modern medicinal chemistry.

At a Glance: Structural and Physicochemical Distinctions

The addition of a single methylene unit in the azepane ring, seemingly a minor alteration, precipitates significant changes in the three-dimensional shape and physicochemical properties of the molecule. These differences can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Propertytert-Butyl 4-cyanoazepane-1-carboxylatetert-Butyl 4-cyanopiperidine-1-carboxylateRationale for Significance in Drug Discovery
Molecular Formula C₁₂H₂₀N₂O₂C₁₁H₁₈N₂O₂The additional carbon in the azepane ring increases molecular weight and can influence lipophilicity.
Molecular Weight 224.30 g/mol 210.27 g/mol [2]A higher molecular weight can impact diffusion and permeability.
Predicted XLogP3 1.7[3]1.3[2][4]XLogP3 is a measure of lipophilicity, a key factor in membrane permeability and solubility. The slightly higher value for the azepane analog suggests a modest increase in lipophilicity.[5]
Topological Polar Surface Area (TPSA) 53.3 Ų[2]53.3 Ų[2]TPSA is a predictor of drug absorption and brain penetration. The identical TPSA for both molecules, dominated by the nitrile and carbamate groups, suggests similar potential for passive transport across membranes.
Conformational Flexibility HigherLowerThe azepane ring possesses greater conformational flexibility, with multiple low-energy chair and boat conformations. This can allow for better adaptation to the binding site of a target protein.[6][7]

The Conformational Flexibility of Azepanes: A Double-Edged Sword

The piperidine ring predominantly exists in a stable chair conformation.[8] While this rigidity can be advantageous for locking in a bioactive conformation, it can also be a limitation if the target's binding pocket requires a different spatial arrangement of substituents.

The azepane ring, in contrast, is a more dynamic entity. It can adopt a variety of lower-energy twist-chair and twist-boat conformations. This increased conformational plasticity can be a significant asset, allowing the molecule to present its pharmacophores in a more diverse array of spatial orientations, potentially leading to enhanced binding affinity and selectivity.[1][5]

However, this flexibility can also introduce an entropic penalty upon binding, as the molecule must adopt a single, ordered conformation to fit into the binding pocket. Therefore, the strategic use of the azepane scaffold requires a careful balance between exploring new binding interactions and managing the potential loss of binding affinity due to conformational entropy.

Experimental Section: A Head-to-Head Comparison

To provide a practical framework for evaluating these two scaffolds, we present standardized protocols for assessing key drug-like properties: lipophilicity and metabolic stability.

Determination of Lipophilicity (LogP) by Reverse-Phase HPLC

Rationale: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and potential for off-target effects.[5] The reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable determination of the octanol-water partition coefficient (LogP).[9][10][11]

Experimental Workflow:

Figure 1: Workflow for LogP determination by RP-HPLC.

Step-by-Step Protocol:

  • Preparation of Standards and Samples: Prepare stock solutions of reference compounds with a range of known LogP values and the test compounds (tert-butyl 4-cyanoazepane-1-carboxylate and tert-butyl 4-cyanopiperidine-1-carboxylate) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Calibration Curve: Inject the standard compounds and record their retention times. Plot the known LogP values against the corresponding retention times to generate a linear regression curve.

  • Sample Analysis: Inject the test compounds and record their retention times.

  • Calculation: Use the equation of the line from the calibration curve to calculate the LogP values of the azepane and piperidine analogs based on their retention times.

In Vitro Metabolic Stability Assessment using Liver Microsomes

Rationale: The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability.[12][13] An in vitro assay using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, provides a robust system for evaluating a compound's susceptibility to phase I metabolism.[14][15]

Experimental Workflow:

G A Prepare Incubation Mixture: Compound, Liver Microsomes, Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Acetonitrile containing Internal Standard D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Quantify Remaining Parent Compound G->H I Plot % Remaining vs. Time H->I J Calculate In Vitro Half-life (t½) and Intrinsic Clearance (CLint) I->J

Figure 2: Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Test Compounds: Prepare 1 mM stock solutions of tert-butyl 4-cyanoazepane-1-carboxylate and tert-butyl 4-cyanopiperidine-1-carboxylate in DMSO.

    • Liver Microsomes: Use pooled human or rat liver microsomes.

    • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Anticipated Outcomes and Strategic Implications

Based on established principles of medicinal chemistry, we can anticipate the following outcomes from these comparative experiments:

  • Lipophilicity: The azepane analog is expected to exhibit a slightly higher LogP value due to the additional methylene group. This could translate to increased membrane permeability, but may also lead to lower aqueous solubility and increased non-specific binding.

  • Metabolic Stability: The metabolic fate of N-Boc protected cyclic amines can be complex. The increased flexibility of the azepane ring may expose different sites to metabolic enzymes compared to the more rigid piperidine. This could lead to either enhanced or diminished metabolic stability, depending on the specific CYP enzymes involved and the accessibility of metabolic "soft spots." A direct comparison is therefore essential to determine the superior scaffold in this regard.

Conclusion: Expanding the Medicinal Chemist's Toolkit

The choice between a piperidine and an azepane scaffold is not merely a matter of adding a carbon atom; it is a strategic decision that can profoundly influence a drug candidate's entire pharmacological profile. While the piperidine ring remains a valuable and predictable building block, the azepane scaffold offers a gateway to novel chemical space and potentially improved drug-like properties. Its greater conformational flexibility can unlock new binding interactions and provide a solution to challenging drug targets.

The direct comparison of tert-butyl 4-cyanoazepane-1-carboxylate and its piperidine analog, through the experimental frameworks provided, empowers researchers to make data-driven decisions. By understanding the nuanced differences in their physicochemical and metabolic properties, medicinal chemists can more effectively navigate the complex landscape of drug discovery and design the next generation of innovative therapeutics.

References

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Comparative

A Comparative Guide to Modern Synthetic Routes for Functionalized Azepanes

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensional character and conformational flexibility offer u...

Author: BenchChem Technical Support Team. Date: January 2026

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensional character and conformational flexibility offer unique opportunities for exploring chemical space in drug discovery. However, the synthesis of functionalized azepanes presents considerable challenges compared to their five- and six-membered counterparts. This guide provides a comparative overview of four modern and powerful synthetic strategies, offering insights into their mechanisms, practical considerations, and performance based on experimental data.

Photochemical Dearomative Ring Expansion of Nitroarenes

This innovative approach provides a direct route to polysubstituted azepanes from readily available nitroarenes. The strategy hinges on a blue light-mediated photochemical rearrangement that converts the six-membered aromatic ring into a seven-membered azepine system, which is subsequently hydrogenated.[1][2]

Causality Behind Experimental Choices

The use of blue light is crucial as it provides the necessary energy to promote the nitro group to an excited state, facilitating its conversion to a singlet nitrene.[1][3] Triisopropyl phosphite is employed as a mild reducing agent to deoxygenate the nitro group. The choice of a secondary amine, such as diethylamine, is critical for trapping the highly reactive ring-expanded intermediate. The final hydrogenation step is a standard procedure to saturate the azepine ring, often employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[3][4]

Experimental Protocol: Synthesis of C4-Substituted Azepanes.[4]
  • Photochemical Ring Expansion: In a suitable reaction vessel, the substituted nitroarene (1.0 equiv.) is dissolved in isopropanol. Diethylamine (8.0 equiv.) and triisopropyl phosphite (20.0 equiv.) are added. The mixture is irradiated with blue LEDs (427 nm) at room temperature until complete consumption of the starting material.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the resulting crude 3H-azepine is purified by flash column chromatography.

  • Hydrogenation: The purified 3H-azepine is dissolved in an appropriate solvent (e.g., ethanol or isopropanol) and subjected to hydrogenation using a suitable catalyst (e.g., 10 mol% PtO₂ or Pd/C) under a hydrogen atmosphere. The reaction is monitored until completion.

  • Final Purification: After filtration of the catalyst, the solvent is removed in vacuo, and the resulting azepane is purified by column chromatography.

G cluster_photo Photochemical Ring Expansion cluster_hydro Hydrogenation Nitroarene Substituted Nitroarene BlueLight Blue Light (427 nm) P(Oi-Pr)₃, Et₂NH Nitroarene->BlueLight Irradiation Azepine 3H-Azepine Intermediate BlueLight->Azepine Hydrogen H₂, Catalyst (e.g., PtO₂) Azepine->Hydrogen Reduction Azepane Functionalized Azepane Hydrogen->Azepane

  • Caption: Workflow for the photochemical synthesis of azepanes from nitroarenes. */

Performance Data
Substrate (p-substituted nitrobenzene)Product (C4-substituted azepane)Yield (%)Reference
p-Benzyl-nitrobenzene4-Benzyl-azepane75[4]
p-Cyano-nitrobenzene4-Cyano-azepane68[4]
p-Fluoro-nitrobenzene4-Fluoro-azepane72[4]
p-Trifluoromethyl-nitrobenzene4-Trifluoromethyl-azepane65[4]

Cascade C-H Functionalization/Amidation

This rhodium-catalyzed cascade reaction offers an efficient route to azepinone derivatives from aminobiaryls and diazomalonates.[5][6] The reaction proceeds through a directed C-H activation followed by an intramolecular amidation.

Causality Behind Experimental Choices

The choice of a rhodium catalyst, specifically [RhCp*Cl₂]₂, is critical for facilitating the C-H activation step. The silver salt, AgSbF₆, acts as a halide scavenger, generating the active cationic rhodium species. Acetic acid is a crucial additive that promotes the intramolecular amidation step. The use of a diazo compound as a carbene precursor is central to the C-C bond formation.[6]

Experimental Protocol: Synthesis of Azepinone Derivatives.[6]
  • Reaction Setup: To a solution of the aminobiaryl (0.2 mmol) in ethanol are added [RhCp*Cl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), and acetic acid (1.0 equiv.).

  • Addition of Diazo Compound: A solution of the diazomalonate (1.2 equiv.) in ethanol is added.

  • Reaction Conditions: The reaction mixture is stirred at 60 °C for 12 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired azepinone derivative.

G cluster_main Rh-Catalyzed Cascade Reaction Aminobiaryl Aminobiaryl Rh_Catalyst [RhCp*Cl₂]₂/AgSbF₆ AcOH, 60 °C Aminobiaryl->Rh_Catalyst Diazomalonate Diazomalonate Diazomalonate->Rh_Catalyst Azepinone Azepinone Derivative Rh_Catalyst->Azepinone C-H Activation & Amidation

  • Caption: Cascade C-H functionalization/amidation for azepinone synthesis. */

Performance Data
2-AminobiarylDiazomalonateYield (%)Reference
2-AminobiphenylDiethyl diazomalonate85[6]
2-Amino-4'-methylbiphenylDiethyl diazomalonate88[6]
2-Amino-4'-methoxybiphenylDiethyl diazomalonate76[6]
1-(Naphthalen-1-yl)anilineDiethyl diazomalonate72[6]

Chemoenzymatic Synthesis using Imine Reductases (IREDs)

This powerful strategy provides access to highly enantioenriched 2-substituted azepanes through the asymmetric reductive amination of a cyclic imine precursor.[7][8] The key step involves the use of an imine reductase (IRED) to stereoselectively reduce the C=N bond.

Causality Behind Experimental Choices

The use of an IRED is central to achieving high enantioselectivity. These enzymes utilize a nicotinamide cofactor (NADPH or NADH) as a hydride source for the reduction. A glucose/glucose dehydrogenase (GDH) system is commonly employed for in situ regeneration of the expensive NADPH cofactor, making the process more cost-effective. The choice of buffer and pH is critical for optimal enzyme activity and stability.[8][9]

Experimental Protocol: Asymmetric Reductive Amination.[8]
  • Reaction Mixture Preparation: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the cyclic imine substrate, NADP⁺, glucose, and glucose dehydrogenase are combined.

  • Enzyme Addition: The imine reductase (as a whole-cell lysate or purified enzyme) is added to initiate the reaction.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Work-up and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The conversion and enantiomeric excess are determined by chiral HPLC or GC analysis.

G cluster_enzymatic Biocatalytic Reductive Amination Imine Cyclic Imine Precursor IRED Imine Reductase (IRED) NADPH, GDH/Glucose Imine->IRED Enzymatic Reduction ChiralAzepane Enantioenriched 2-Substituted Azepane IRED->ChiralAzepane

  • Caption: Chemoenzymatic synthesis of chiral azepanes using IREDs. */

Performance Data
Substrate (Cyclic Imine)IRED VariantConversion (%)Enantiomeric Excess (%)Reference
2-Phenyl-3,4,5,6-tetrahydro-2H-azepineIRED-1>99>99 (R)[8]
2-(4-Chlorophenyl)-3,4,5,6-tetrahydro-2H-azepineIRED-1>99>99 (R)[8]
2-Phenyl-3,4,5,6-tetrahydro-2H-azepineIRED-2>99>99 (S)[8]
2-(4-Methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepineIRED-2>99>99 (S)[8]

Photochemical [5+2] Cycloaddition of N-vinylpyrrolidinones

This two-step approach provides access to functionalized azepin-4-ones through a formal [5+2] cycloaddition. The key transformation is a photochemical rearrangement of an N-vinylpyrrolidinone, which is readily prepared by the condensation of pyrrolidinone with an aldehyde.

Causality Behind Experimental Choices

The initial condensation to form the N-vinylpyrrolidinone is a standard acid- or base-catalyzed reaction. The subsequent photochemical rearrangement is typically carried out using a UV lamp (254 nm). The choice of solvent can influence the reaction yield, with THF often being a good choice. The reaction is run at high dilution to disfavor polymerization and dimerization side reactions.

Experimental Protocol: Synthesis of Azepin-4-ones
  • Synthesis of N-vinylpyrrolidinone: Pyrrolidinone and the desired aldehyde are condensed, typically under acidic or basic conditions, to form the N-vinylpyrrolidinone precursor.

  • Photochemical Rearrangement: The N-vinylpyrrolidinone is dissolved in a suitable solvent (e.g., THF) at a low concentration (e.g., 0.02 M). The solution is then irradiated with a 254 nm UV lamp until the starting material is consumed.

  • Work-up and Purification: The solvent is evaporated, and the resulting crude azepin-4-one is purified by column chromatography.

G cluster_photo_cyclo Photochemical [5+2] Cycloaddition Pyrrolidinone Pyrrolidinone + Aldehyde Condensation Condensation Pyrrolidinone->Condensation Vinylpyrrolidinone N-vinylpyrrolidinone Condensation->Vinylpyrrolidinone UV_Light UV Light (254 nm) THF Vinylpyrrolidinone->UV_Light Irradiation Azepinone Azepin-4-one UV_Light->Azepinone

  • Caption: Two-step photochemical synthesis of azepin-4-ones. */

Performance Data
AldehydeProduct (Azepin-4-one)Yield (%)
Benzaldehyde2-Phenyl-1,5,6,7-tetrahydro-4H-azepin-4-one78
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1,5,6,7-tetrahydro-4H-azepin-4-one82
Cyclohexanecarboxaldehyde2-Cyclohexyl-1,5,6,7-tetrahydro-4H-azepin-4-one75
Isovaleraldehyde2-Isobutyl-1,5,6,7-tetrahydro-4H-azepin-4-one68

Comparative Analysis

FeaturePhotochemical Dearomative Ring ExpansionCascade C-H Functionalization/AmidationChemoenzymatic Synthesis (IREDs)Photochemical [5+2] Cycloaddition
Starting Materials Substituted nitroarenesAminobiaryls, diazomalonatesCyclic imines (from amino ketones)Pyrrolidinone, aldehydes
Key Reagents Blue light, P(Oi-Pr)₃, secondary amineRhodium catalyst, AgSbF₆, AcOHImine reductase, NADPH, GDH/glucoseUV light
Product Polysubstituted azepanesAzepinone derivativesEnantioenriched 2-substituted azepanesFunctionalized azepin-4-ones
Advantages Direct access to complex substitution patterns, readily available starting materials.High efficiency, good functional group tolerance, one-pot procedure.Excellent enantioselectivity, mild reaction conditions, environmentally friendly.Facile access to azepinones, readily available starting materials.
Limitations May require optimization for specific substrates, potential for side reactions.Requires specific directing groups, use of a precious metal catalyst.Substrate scope can be limited by enzyme specificity, requires biochemical setup.High dilution required, potential for low yields with some substrates.
Stereocontrol Generally produces racemic mixtures unless chiral auxiliaries are used.Can be made asymmetric with chiral ligands, but not extensively explored for this reaction.Excellent enantiocontrol.Typically produces racemic products.

Conclusion

The synthesis of functionalized azepanes has been significantly advanced by the development of modern synthetic methodologies. The choice of the most suitable route depends on the desired substitution pattern, the need for stereocontrol, and the availability of starting materials and specialized equipment. Photochemical methods offer unique entries into complex azepane cores from simple aromatic precursors. Cascade C-H functionalization provides an efficient means to construct azepinone scaffolds. For applications requiring high enantiopurity, chemoenzymatic synthesis using imine reductases stands out as a superior strategy. Each of these methods represents a valuable tool in the arsenal of the medicinal chemist for the exploration of the rich chemical space offered by the azepane framework.

References

Sources

Validation

Spectroscopic data analysis for tert-butyl 4-cyanoazepane-1-carboxylate derivatives

Initiating Research on Azepane I am starting my investigation into spectroscopic data analysis for tert-butyl 4-cyanoazepane-1-carboxylate and its derivatives. I've begun with targeted Google searches, hoping to compile...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Azepane

I am starting my investigation into spectroscopic data analysis for tert-butyl 4-cyanoazepane-1-carboxylate and its derivatives. I've begun with targeted Google searches, hoping to compile a robust foundation of information on relevant techniques. I'm focusing on finding the best methodologies to start with.

Outlining Spectroscopic Analysis

I've initiated a series of comprehensive Google searches to gather relevant information on spectroscopic data analysis techniques, concentrating on NMR, IR, and mass spectrometry, as well as publicly accessible experimental data. My current focus is on standard protocols for sample preparation and analysis, alongside authoritative sources concerning the spectroscopic interpretation of cyano, tert-butyl groups, and azepane rings.

Defining Guide Structure

I am now synthesizing my research to structure the guide, beginning with an introduction to the significance of these derivatives in drug development. I plan to present a comparative analysis of spectroscopic techniques, highlighting their principles and limitations. Next, I'll detail experimental protocols for sample preparation and data acquisition, and I'll create diagrams to visualize the analysis workflow.

Composing a Guide

I'm currently structuring a comprehensive guide for analyzing spectroscopic data of tert-butyl 4-cyano azepane-1-carboxylate derivatives. It's designed as a comparative resource for scientists in drug discovery. The focus is on clarity and practical application, with emphasis on making the complex information digestible. I am exploring different organizational strategies to maximize its utility for experienced researchers and scientists.

Expanding the Scope

I've significantly broadened the scope of the guide. It's now encompassing detailed experimental protocols and workflow diagrams using Graphviz. I'm focusing on self-validating procedures and ensuring the inclusion of clickable URLs for all cited references. The draft is shaping up, but there's still work needed in organizing the quantitative data into easy-to-read tables and providing the detailed step-by-step experiment instructions.

Defining Key Parameters

I'm now integrating the foundational data into the guide. I'm focusing on defining crucial spectroscopic parameters for tert-butyl 4-cyano azepane-1-carboxylate. This includes identifying and detailing the characteristic peaks across NMR, IR, and mass spectrometry. I'm also ensuring the inclusion of clear explanations for experimental choices. I'm building on the self-validating protocol framework and ensuring that citations and reference URLs are functional.

Prioritizing Structure & Content

I'm now focusing on a complete structure for the guide, prioritizing key spectroscopic data for the target compound, but am struggling to find the full NMR data. Based on the initial literature review, I have been able to make a predicted table, and will include it in the guide. I'm actively integrating the experimental protocols for NMR, IR and Mass Spectrometry, ensuring the inclusion of step-by-step instructions and practical guidance for the user. I plan to incorporate clickable citations for all the references.

Integrating Preliminary Findings

Now, I'm integrating the preliminary spectroscopic data findings, focusing on creating a robust framework for interpreting NMR, IR, and MS results. I'm prioritizing the development of self-validating procedures to guide the analysis, including in-text citations and clickable URLs. The biggest challenge lies in generating the predicted spectroscopic tables without the exact data, which I will then validate. These will then be integrated into the expanded experimental protocols.

Refining Data Integration

I'm presently focusing on integrating the data from various spectroscopic techniques. I'm prioritizing building clear tables that compare the expected spectral data with that of similar compounds. I'll utilize literature examples for key peaks and data, like the characteristic nitrile C≡N stretch or the singlet for the tert-butyl group. Building on the previous work, I will generate the self-validating procedures and ensure they're practical, providing a cohesive analytical process.

Developing the Analysis Framework

I am now structuring the guide. I'm focusing on crafting a comprehensive analysis framework for the spectroscopic data of the target compound. I'll create a table summarizing key spectral data with literature citations, addressing the lack of complete experimental data. The goal is to provide a self-validating, step-by-step approach for scientists. I'm actively integrating the experimental protocols and Graphviz diagrams for a cohesive guide.

Comparative

A Senior Application Scientist's Guide to HPLC-MS Methods for Purity Analysis of Synthetic Intermediates

In the rigorous landscape of pharmaceutical development, the purity of synthetic intermediates is a critical determinant of the final drug substance's quality, safety, and efficacy. A seemingly insignificant impurity can...

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the purity of synthetic intermediates is a critical determinant of the final drug substance's quality, safety, and efficacy. A seemingly insignificant impurity can have profound consequences, potentially altering the pharmacological or toxicological profile of the active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The hyphenation of HPLC with MS has revolutionized impurity profiling by combining the superior separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of mass spectrometry.[1][2] This combination allows for the detection, identification, and quantification of impurities, even at trace levels.[3][4]

The Foundational Choice: Chromatographic Separation Mode

The selection of the appropriate HPLC separation mode is the cornerstone of a successful purity analysis method. This choice is dictated by the physicochemical properties of the synthetic intermediates and their potential impurities, primarily their polarity.

1. Reversed-Phase HPLC (RP-HPLC): The Workhorse for Non-Polar to Moderately Polar Intermediates

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[5] In RP-HPLC, the stationary phase is non-polar (e.g., C18, C8), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[6]

Causality Behind the Choice: This mode is ideal for intermediates that are predominantly hydrophobic. The retention mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. As the proportion of the organic solvent in the mobile phase increases, the elution strength increases, causing the analytes to elute from the column.

Self-Validating System: A well-developed RP-HPLC method will demonstrate baseline separation of the main intermediate from its impurities, with symmetrical peak shapes. The method's robustness should be challenged by systematically varying parameters like mobile phase composition, pH, and column temperature to ensure reliable performance.[7]

2. Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Highly Polar Intermediates

For highly polar synthetic intermediates that show little to no retention on traditional RP-HPLC columns, HILIC is an invaluable alternative.[8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent.[10][11]

Causality Behind the Choice: The retention mechanism in HILIC is primarily based on the partitioning of the polar analytes into a water-enriched layer on the surface of the stationary phase.[9] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This technique is particularly effective for separating polar compounds like amino acids, sugars, and nucleotides.[8][10]

Self-Validating System: A robust HILIC method will show reproducible retention times and peak areas for polar analytes. It's crucial to ensure proper column equilibration and to control the water content in the mobile phase precisely, as small variations can significantly impact retention.[12]

3. Normal-Phase HPLC (NP-HPLC): A Niche for Specific Applications

While less common than RP-HPLC, NP-HPLC remains a valuable tool for specific applications, particularly for the analysis of intermediates that are highly soluble in non-polar organic solvents and for separating isomers.[5][13] In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane, heptane).

Causality Behind the Choice: Retention is based on the adsorption of the analyte onto the polar stationary phase. The elution strength is increased by adding a more polar solvent to the mobile phase. NP-HPLC can be advantageous for molecules that are unstable in the aqueous mobile phases used in RP-HPLC.[5]

Self-Validating System: A reliable NP-HPLC method will provide consistent retention and resolution. However, challenges such as solvent miscibility and the difficulty in controlling the activity of the stationary phase (due to trace amounts of water) require careful method development and validation.[5]

4. Ion-Pair Chromatography: Taming Charged Intermediates

For synthetic intermediates that are ionic or ionizable, achieving adequate retention and good peak shape on conventional RP-HPLC columns can be challenging. Ion-pair chromatography addresses this by adding an ion-pairing reagent to the mobile phase.[14][15]

Causality Behind the Choice: The ion-pairing reagent, which has a hydrophobic part and an ionic head group, forms a neutral ion-pair with the charged analyte. This neutral complex can then be retained and separated by a reversed-phase mechanism. Common ion-pairing reagents for acidic samples are quaternary ammonium salts, while alkylsulfonates are used for basic samples.[15][16]

Self-Validating System: The concentration of the ion-pairing reagent is a critical parameter that needs to be optimized for consistent results. It's important to note that many common ion-pairing reagents are not volatile and are therefore incompatible with mass spectrometry. For LC-MS applications, volatile ion-pairing reagents like triethylamine or trifluoroacetic acid are typically used.[14][17]

Comparative Overview of HPLC Separation Modes

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Normal-Phase (NP-HPLC)Ion-Pair Chromatography
Analyte Polarity Non-polar to moderately polarHighly polar, hydrophilicNon-polarIonic and ionizable
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide)Polar (e.g., Silica)Non-polar (e.g., C18, C8)
Mobile Phase Polar (Water/Acetonitrile, Water/Methanol)High organic content (Acetonitrile/Water)Non-polar (Hexane/Isopropanol)Polar with ion-pairing reagent
Elution Increasing organic solventIncreasing water contentIncreasing polar solventIncreasing organic solvent
MS Compatibility HighHighLower (requires specific interfaces)Limited (requires volatile reagents)

The Power of Detection: Mass Spectrometry Ionization Techniques

The choice of ionization technique in MS is crucial for generating ions from the separated analytes for subsequent mass analysis. For small molecule synthetic intermediates, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most prevalent techniques.[18][19]

1. Electrospray Ionization (ESI): The Gentle Giant for Polar and Ionizable Molecules

ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds.[18][20]

Causality Behind the Choice: In ESI, a high voltage is applied to the liquid eluting from the HPLC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI can produce multiply charged ions, which extends the mass range of the analyzer.[20]

2. Atmospheric Pressure Chemical Ionization (APCI): The Choice for Less Polar and Volatile Compounds

APCI is another soft ionization technique that is complementary to ESI. It is more suitable for less polar and more volatile analytes that are not easily ionized by ESI.[18][20]

Causality Behind the Choice: In APCI, the HPLC eluent is nebulized into a heated chamber where a corona discharge ionizes the mobile phase solvent molecules. These solvent ions then transfer their charge to the analyte molecules through chemical reactions in the gas phase. APCI typically produces singly charged ions.[21]

Workflow for HPLC-MS Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a synthetic intermediate using HPLC-MS.

HPLC_MS_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis & Reporting Analyte_Characterization Analyte Characterization (Polarity, pKa, Solubility) Column_Screening Column & Mobile Phase Screening (RP, HILIC, NP) Analyte_Characterization->Column_Screening Gradient_Optimization Gradient Optimization Column_Screening->Gradient_Optimization MS_Parameter_Tuning MS Parameter Tuning (Ionization, Voltages) Gradient_Optimization->MS_Parameter_Tuning Specificity Specificity MS_Parameter_Tuning->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Peak_Purity Peak Purity Assessment Sample_Analysis->Peak_Purity Impurity_Identification Impurity Identification (MS/MS) Peak_Purity->Impurity_Identification Reporting Reporting (ICH Q3A/B) Impurity_Identification->Reporting caption HPLC-MS Purity Analysis Workflow

Caption: A typical workflow for developing and validating an HPLC-MS method for purity analysis.

Experimental Protocols

Protocol 1: RP-HPLC-MS for a Moderately Polar Synthetic Intermediate

Objective: To develop a stability-indicating RP-HPLC-MS method for the purity analysis of a synthetic intermediate with a logP between 1 and 3.

1. Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, and column oven.
  • Mass spectrometer with an ESI source.
  • C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • HPLC-grade acetonitrile and water.
  • Formic acid (for mobile phase modification).
  • Synthetic intermediate standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

3. Mass Spectrometry Conditions (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • Scan Range: m/z 100-1000.

4. Rationale:

  • The C18 column provides good retention for moderately polar compounds.[6]
  • Formic acid is a volatile mobile phase modifier that improves peak shape and is compatible with ESI-MS.[22]
  • A gradient elution is used to separate compounds with a range of polarities and to minimize run time.[6]
  • ESI in positive mode is chosen as many organic synthetic intermediates contain nitrogen atoms that are readily protonated.[20]
Protocol 2: HILIC-MS for a Highly Polar Synthetic Intermediate

Objective: To develop a HILIC-MS method for the purity analysis of a highly polar synthetic intermediate (e.g., a starting material containing multiple heteroatoms).

1. Materials and Equipment:

  • HPLC system with a binary pump, autosampler, and column oven.
  • Mass spectrometer with an ESI source.
  • Amide column (e.g., 100 mm x 2.1 mm, 1.7 µm).
  • HPLC-grade acetonitrile and water.
  • Ammonium formate (for mobile phase modification).
  • Synthetic intermediate standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 35 °C.
  • Injection Volume: 1 µL.

3. Mass Spectrometry Conditions (ESI Positive/Negative Switching):

  • Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).
  • Cone Voltage: 25 V.
  • Source Temperature: 110 °C.
  • Desolvation Temperature: 400 °C.
  • Desolvation Gas Flow: 700 L/hr.
  • Scan Range: m/z 50-800.

4. Rationale:

  • The amide column is a good choice for retaining a wide range of polar compounds in HILIC mode.[9]
  • Ammonium formate is a volatile buffer that provides good peak shapes and is MS-friendly.[22]
  • The gradient starts with a high percentage of acetonitrile to retain the polar analytes and gradually increases the water content to elute them.[10]
  • ESI with polarity switching is employed as highly polar intermediates may contain both acidic and basic functional groups, allowing for their detection in both positive and negative ion modes.

Regulatory Considerations and Impurity Thresholds

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B).[23][24] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg TDI (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg TDI (whichever is lower)0.05%
TDI: Total Daily Intake

It is imperative that the developed HPLC-MS methods have sufficient sensitivity to detect and quantify impurities at or below these reporting thresholds.[25][26]

Conclusion

The selection and development of an appropriate HPLC-MS method for the purity analysis of synthetic intermediates is a multifaceted process that requires a thorough understanding of the analyte's properties and the principles of chromatography and mass spectrometry. By making informed choices regarding the separation mode and ionization technique, and by following a systematic approach to method development and validation, researchers can ensure the generation of accurate and reliable data. This, in turn, is fundamental to guaranteeing the quality and safety of the final drug product, ultimately protecting patient health. The continuous evolution of HPLC and MS technologies will undoubtedly provide even more powerful tools for tackling the analytical challenges in pharmaceutical development.[27]

References

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  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research.
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  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Wiley Online Library.
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  • Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.
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  • Analytical method development for synthetic peptide for purity and impurities content by UHPLC. (n.d.). Almac.
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  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA.
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  • Commonly used ionizations techniques in mass spectrometry. (n.d.).
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  • Method Development for Drug Impurity Profiling: Part 1. (n.d.).
  • MASS SPECTROMETRY FOR POLYMERS. (n.d.).
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Validation

A Comparative Guide to the Biological Activity of Azepane Enantiomers

Introduction: The Significance of Chirality in Azepane Scaffolds The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Azepane Scaffolds

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the development of potent and selective ligands for a variety of biological targets.[1][2][3] However, the introduction of stereocenters into the azepane ring system gives rise to enantiomers—non-superimposable mirror images of the same molecule. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities.[4] This phenomenon, known as chiral discrimination, arises from the stereospecific nature of interactions between a chiral drug and its biological target, which is typically a protein or enzyme that is also chiral.

One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects.[4][5] Therefore, the stereoselective synthesis and comparative biological evaluation of individual enantiomers are critical steps in the drug discovery and development process. This practice, often referred to as "chiral switching," can lead to drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for adverse drug interactions.[6][7][8]

This guide provides a comparative analysis of the biological activity of a pair of bicyclic azepane enantiomers, highlighting the profound impact of stereochemistry on their pharmacological profiles. We will delve into their differential interactions with key neurotransmitter transporters and the sigma-1 receptor, supported by experimental data. Furthermore, we will provide detailed, representative protocols for the synthesis, chiral separation, and biological evaluation of such enantiomers, offering a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Comparative Biological Activity: A Case Study of N-Benzylated cis-fused (5,7)-Diamine Enantiomers

A compelling example of enantioselective activity within the azepane class is found in the N-benzylated cis-fused (5,7)-diamine scaffold.[9] The resolution of the racemic mixture into its individual enantiomers, (R,R)-1a and (S,S)-1a, revealed a stark difference in their ability to inhibit monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.[9]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of the (R,R)-1a and (S,S)-1a enantiomers against the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).

CompoundNET IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)σ-1R IC50 (nM)
(R,R)-1a 60 ± 7230 ± 12250 ± 32≈ 110
(S,S)-1a 1600 ± 100---

Data sourced from: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[9]

As the data clearly indicates, the (R,R)-1a enantiomer is a potent inhibitor of NET, with an IC50 value of 60 nM.[9] In stark contrast, its mirror image, the (S,S)-1a enantiomer, is approximately 26-fold less active at this transporter, with an IC50 of 1.6 µM.[9] This dramatic difference underscores the critical role of the specific three-dimensional arrangement of atoms for effective binding to the norepinephrine transporter.

Furthermore, the more active (R,R)-1a enantiomer also demonstrates significant activity at the dopamine and serotonin transporters, with IC50 values of 230 nM and 250 nM, respectively.[9] This polypharmacology could be advantageous for treating complex neuropsychiatric disorders where multiple neurotransmitter systems are implicated. Additionally, (R,R)-1a exhibits potent inhibitory effects on the sigma-1 receptor (σ-1R), a chaperone protein involved in dopaminergic signaling, with an IC50 of approximately 110 nM.[9]

Experimental Protocols

The generation of reliable and reproducible data is the cornerstone of scientific integrity. This section provides detailed, representative protocols for the synthesis, chiral separation, and biological evaluation of azepane enantiomers.

Synthesis and Chiral Separation

The synthesis of enantiomerically pure azepanes relies on stereoselective synthetic methods. While the precise synthesis of (R,R)-1a and (S,S)-1a involves a multi-step process, a general representative workflow for the synthesis of a chiral diamine and subsequent N-benzylation is outlined below. The crucial step for separating the enantiomers is chiral High-Performance Liquid Chromatography (HPLC).

Representative Synthesis of a Chiral Diamine and N-Benzylation

start Starting Material (e.g., Chiral Amino Acid) step1 Multi-step Synthesis (e.g., reduction, cyclization) start->step1 step2 Racemic Diamine step1->step2 step3 Boc Protection step2->step3 step4 Chiral HPLC Separation step3->step4 step5a (R,R)-Boc-Diamine step4->step5a Enantiomer A step5b (S,S)-Boc-Diamine step4->step5b Enantiomer B step6a Boc Deprotection step5a->step6a step6b Boc Deprotection step5b->step6b step7a (R,R)-Diamine step6a->step7a step7b (S,S)-Diamine step6b->step7b step8a Reductive Amination (Benzaldehyde, NaBH(OAc)3) step7a->step8a step8b Reductive Amination (Benzaldehyde, NaBH(OAc)3) step7b->step8b end_R (R,R)-N-Benzylated Diamine step8a->end_R end_S (S,S)-N-Benzylated Diamine step8b->end_S

Caption: Representative workflow for the synthesis and separation of azepane enantiomers.

Step-by-Step Protocol for Chiral HPLC Separation:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are often effective for separating amine-containing enantiomers.[7][10]

  • Mobile Phase Preparation: A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[10] A small amount of an amine additive, such as diethylamine (DEA), is often included to improve peak shape and resolution for basic compounds.[10]

  • Sample Preparation: Dissolve the racemic mixture (often as a Boc-protected intermediate for better chromatographic behavior) in the mobile phase at a suitable concentration.[9]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducibility.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should separate into distinct peaks.

  • Fraction Collection: Collect the separated enantiomer peaks into separate vials.

  • Purity Analysis: Analyze the collected fractions to confirm their enantiomeric purity (enantiomeric excess, ee%).

Biological Assays: Radioligand Binding

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor or transporter.[1] The principle of a competitive binding assay is to measure the ability of a test compound (unlabeled) to displace a radiolabeled ligand of known affinity from the target.

Workflow for a Competitive Radioligand Binding Assay

prep Prepare Membrane Homogenates (Expressing Target Transporter/Receptor) incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]citalopram for SERT) - Varying concentrations of Test Compound prep->incubation separation Separate Bound and Free Ligand (Rapid Filtration through Glass Fiber Filters) incubation->separation wash Wash Filters to Remove Non-specifically Bound Radioligand separation->wash quantify Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->quantify analysis Data Analysis: - Plot % Inhibition vs. Log[Compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol for Monoamine Transporter (NET, DAT, SERT) Binding Assays:

  • Membrane Preparation:

    • Use cell lines stably expressing the human transporter of interest (e.g., HEK293-hNET, HEK293-hDAT, HEK293-hSERT).[1][6]

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Procedure (in a 96-well plate format):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT), radioligand, and membrane preparation.

    • Test Compound: Add serial dilutions of the azepane enantiomer, radioligand, and membrane preparation.

    • Radioligands:

      • NET: [³H]Nisoxetine

      • DAT: [³H]WIN 35,428

      • SERT: [³H]Citalopram

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[1]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Sigma-1 Receptor (σ-1R) Binding Assay:

The protocol is similar to that for monoamine transporters, with the following key differences:

  • Membrane Source: Guinea pig liver membranes are a rich source of sigma-1 receptors.[11][12]

  • Radioligand: [³H]-(+)-Pentazocine is a commonly used radioligand for labeling sigma-1 receptors.[11][13]

  • Non-specific Binding: Haloperidol (e.g., 10 µM) is often used to define non-specific binding.[13]

Conclusion and Future Directions

The case study of the N-benzylated cis-fused (5,7)-diamine enantiomers provides a clear and quantitative demonstration of the critical importance of stereochemistry in the biological activity of azepane-containing molecules. The 26-fold difference in potency at the norepinephrine transporter between the (R,R) and (S,S) enantiomers highlights the exquisite stereoselectivity of this biological target.[9] This profound difference in activity would be entirely missed if only the racemic mixture were studied.

For researchers and drug development professionals, this guide underscores the necessity of investing in stereoselective synthesis and chiral separation early in the discovery process. The detailed protocols provided offer a practical framework for conducting these essential experiments. The potent and multi-target profile of the (R,R)-1a enantiomer suggests that chiral bicyclic azepanes are a promising scaffold for the development of novel therapeutics for neuropsychiatric disorders.[3] Future research should focus on further elucidating the structure-activity relationships of this and related chiral azepane scaffolds to optimize their potency, selectivity, and pharmacokinetic properties.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health. [Link]

  • Sigma Receptor Binding Assays | Request PDF. ResearchGate. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. National Institutes of Health. [Link]

  • Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases. Semantic Scholar. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Institutes of Health. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Effect of enatiomers in pharmaceuticals. Chemistry Stack Exchange. [Link]

  • Assessing the Chiral Switch: Approval and Use of Single-Enantiomer Drugs, 2001 to 2011. The American Journal of Managed Care. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • The market of chiral drugs. ScienceDirect. [Link]

  • Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. National Institutes of Health. [Link]

  • A case study of AstraZeneca's omeprazole/esomeprazole chiral switch strategy. GaBI Journal. [Link]

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Comparative

A Researcher's Guide to Alternative Protecting Groups for the Azepane Nitrogen

Introduction: The Azepane Moiety and the Necessity of Protection The azepane ring, a seven-membered saturated nitrogen heterocycle, is a structural motif of increasing importance in medicinal chemistry.[1][2][3] Its conf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Moiety and the Necessity of Protection

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a structural motif of increasing importance in medicinal chemistry.[1][2][3] Its conformational flexibility and three-dimensional character offer a unique scaffold for exploring chemical space, distinct from the more common five- and six-membered pyrrolidine and piperidine rings.[3][4] A variety of pharmaceutical drugs, including bazedoxifene and tolazamide, incorporate the azepane core, highlighting its value in drug design.[2]

However, the synthesis of complex molecules containing an azepane ring is not without its challenges. The secondary amine within the azepane scaffold is both nucleophilic and basic, making it reactive under a wide range of conditions used in multi-step organic synthesis.[5] To prevent undesired side reactions and ensure synthetic success, the temporary masking of this amine with a protecting group is often an essential strategy.[5]

This guide provides an in-depth comparison of common and alternative protecting groups for the azepane nitrogen. Moving beyond the standard choices, we will explore the practical applications, underlying mechanisms, and strategic selection of alternatives that offer unique stability profiles and orthogonal cleavage conditions, empowering researchers to design more efficient and robust synthetic routes.

The Benchmarks: A Brief on Boc and Cbz

Before exploring alternatives, it is crucial to understand the two most common "workhorse" protecting groups for amines: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • Boc (tert-Butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is prized for its stability to basic conditions and hydrogenolysis. Its primary lability is to strong acids, such as trifluoroacetic acid (TFA), which readily cleaves it to reveal the free amine.[6]

  • Cbz (Benzyloxycarbonyl): Typically installed with benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and mildly basic conditions. Its key feature is its facile removal via catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective method.[6][7]

While indispensable, relying solely on Boc and Cbz can limit synthetic design, especially when acidic or reductive steps are required elsewhere in the molecule. This necessitates a broader toolkit of protecting groups with distinct removal strategies.

A Comparative Analysis of Alternative Protecting Groups

The ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and, crucially, removable without affecting other functional groups.[8] The concept of orthogonality —where multiple protecting groups can be removed one at a time with specific reagents that do not affect the others—is a cornerstone of modern synthesis.[5]

Below, we compare several powerful alternatives to Boc and Cbz.

Carbamate-Based Alternatives
1. Fmoc (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is a classic example of a base-labile protecting group, making it orthogonal to the acid-labile Boc and hydrogenation-labile Cbz groups.[9]

  • Introduction: Reaction of azepane with Fmoc-Cl or Fmoc-OSu in the presence of a mild base.[9][10]

  • Stability: Stable to acidic conditions and hydrogenolysis.

  • Cleavage: Its defining feature is its rapid cleavage under mild basic conditions, most commonly with a solution of piperidine in DMF.[9][11] The deprotection proceeds via an E1cB-type elimination mechanism.

  • Application Niche: Excellent for syntheses that require the use of strong acids or reducing agents where Boc or Cbz would be cleaved. It is a cornerstone of solid-phase peptide synthesis (SPPS).[9]

2. Alloc (Allyloxycarbonyl)

The Alloc group provides a unique deprotection pathway via transition-metal catalysis, rendering it orthogonal to a vast majority of other protecting groups.[12][13]

  • Introduction: Easily installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[13]

  • Stability: Stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.

  • Cleavage: Selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger like phenylsilane, morpholine, or dimedone.[12][13] The scavenger traps the allyl group from the π-allyl-palladium complex, driving the reaction to completion.

  • Application Niche: Ideal for complex syntheses requiring both acid- and base-labile groups on the same molecule. Its mild, neutral deprotection conditions preserve sensitive functionalities.[12][14]

Sulfonamide-Based Alternatives

Sulfonamides are known for their exceptional stability, making them suitable for protecting nitrogen through harsh reaction conditions. However, this robustness can also make their cleavage challenging.

1. Ts (Tosyl or p-Toluenesulfonyl)

The tosyl group is one of the most robust amine protecting groups, often employed when extreme stability is required.[15]

  • Introduction: Reaction of azepane with tosyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine.[15]

  • Stability: Exceptionally stable to strong acids, bases, and a wide range of oxidative and reductive conditions.[16]

  • Cleavage: This is the primary challenge. Cleavage requires harsh conditions, such as dissolving metal reductions (sodium in liquid ammonia) or strong acids (HBr) at high temperatures, which can limit its applicability with sensitive substrates.[7][16] Milder methods using reagents like sodium naphthalenide have also been developed.[17]

  • Application Niche: Used in early stages of a synthesis where the protected amine must survive numerous, harsh transformations.

2. Ns (Nosyl or 2-Nitrobenzenesulfonyl)

The nosyl group retains the high stability of the tosyl group but incorporates a "safety-catch" that allows for much milder deprotection.[18]

  • Introduction: Installed via reaction with 2-nitrobenzenesulfonyl chloride (Ns-Cl).

  • Stability: Similar stability profile to the tosyl group, resistant to strong acids and many reagents.

  • Cleavage: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). This allows for facile cleavage under mild conditions using a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃ or Cs₂CO₃).[7][18] The mechanism involves the formation of a Meisenheimer complex.[18]

  • Application Niche: An excellent alternative to the tosyl group when high stability is needed but harsh deprotection conditions are not viable. It offers the robustness of a sulfonamide with a conveniently mild and orthogonal cleavage pathway.

Comparative Data Summary

The table below provides a side-by-side comparison of the discussed protecting groups for the azepane nitrogen.

Protecting GroupStructureTypical IntroductionStabilityTypical Deprotection ConditionsOrthogonal To
Boc Boc-N<Boc₂O, Base (e.g., TEA, DMAP)Base, H₂, Mild AcidStrong Acid (TFA, HCl)Cbz, Fmoc, Alloc, Ns
Cbz Cbz-N<Cbz-Cl, BaseAcid, BaseH₂, Pd/C; HBr/AcOHBoc, Fmoc, Alloc, Ns
Fmoc Fmoc-N<Fmoc-Cl, BaseAcid, H₂Base (e.g., 20% Piperidine/DMF)Boc, Cbz, Alloc, Ns
Alloc Alloc-N<Alloc-Cl, BaseAcid, Base, H₂Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃)Boc, Cbz, Fmoc, Ns
Ts Ts-N<Ts-Cl, BaseStrong Acid, Base, OxidantsNa/NH₃; HBr (heat); Na-naphthalenideMost groups (cleavage is harsh)
Ns Ns-N<Ns-Cl, BaseStrong Acid, Base, OxidantsThiol (e.g., PhSH), Base (e.g., K₂CO₃)Boc, Cbz, Fmoc, Alloc

Experimental Protocols and Mechanistic Diagrams

Trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies for the application and removal of key alternative protecting groups on the azepane nitrogen, complete with mechanistic diagrams to illustrate the chemical transformations.

Protocol 1: Fmoc Protection and Deprotection

This protocol demonstrates the use of the base-labile Fmoc group, a strategy orthogonal to acid-based deprotections.

Fmoc-Protection of Azepane

cluster_reactants Reactants cluster_products Product Azepane Azepane Plus1 + Azepane->Plus1 FmocCl Fmoc-Cl Arrow Arrow FmocCl->Arrow NaHCO₃, Dioxane/H₂O FmocAzepane Fmoc-Azepane Plus1->FmocCl Arrow->FmocAzepane cluster_reactants Reactant cluster_products Products FmocAzepane Fmoc-Azepane Arrow Arrow FmocAzepane->Arrow 20% Piperidine in DMF Azepane Azepane Plus + Azepane->Plus DBF Dibenzofulvene-piperidine adduct Arrow->Azepane Plus->DBF cluster_reactants Reactants cluster_products Product Azepane Azepane Plus1 + Azepane->Plus1 NsCl Nosyl-Cl Arrow Arrow NsCl->Arrow Pyridine, DCM, 0 °C to RT NsAzepane Nosyl-Azepane Plus1->NsCl Arrow->NsAzepane cluster_reactants Reactant cluster_products Product NsAzepane Nosyl-Azepane Arrow Arrow NsAzepane->Arrow Thiophenol, K₂CO₃, Acetonitrile Azepane Azepane Arrow->Azepane

Sources

Validation

A Definitive Guide to the Structural Confirmation of Tert-butyl 4-cyanoazepane-1-carboxylate and Its Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The azepane s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its inherent conformational flexibility presents both opportunities for nuanced receptor binding and challenges for structural elucidation.[3][4]

This guide provides an in-depth technical comparison of the critical analytical techniques required to definitively confirm the structure of tert-butyl 4-cyanoazepane-1-carboxylate, a representative functionalized azepane. We will explore not only the "how" but, more importantly, the "why" behind the selection of specific experiments. By comparing this target molecule with its hydroxyl analog, tert-butyl 4-hydroxyazepane-1-carboxylate, we will illustrate how subtle changes in substitution profoundly influence analytical data and necessitate a multi-pronged approach for unequivocal characterization.

The Subject Molecules: A Comparative Overview

The focus of this guide is the comprehensive structural analysis of tert-butyl 4-cyanoazepane-1-carboxylate (Molecule 1 ). For comparative purposes, we will contrast its analytical data with that of tert-butyl 4-hydroxyazepane-1-carboxylate (Molecule 2 ). The choice of a hydroxyl analog provides a valuable comparison due to the differing electronic and steric properties of the cyano and hydroxyl groups, which will manifest in their respective spectral data.

FeatureMolecule 1Molecule 2
Structure Structure of tert-butyl 4-cyanoazepane-1-carboxylateStructure of tert-butyl 4-hydroxyazepane-1-carboxylate
IUPAC Name tert-butyl 4-cyanoazepane-1-carboxylate[5]tert-butyl 4-hydroxyazepane-1-carboxylate[6]
Molecular Formula C₁₂H₂₀N₂O₂[5]C₁₁H₂₁NO₃[6]
Molecular Weight 224.30 g/mol [5]215.29 g/mol [6]
Key Functional Groups Nitrile, N-Boc carbamateAlcohol, N-Boc carbamate

Foundational Analysis: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a newly synthesized compound. Its high accuracy allows for the determination of the molecular formula, providing a fundamental check of the synthetic outcome.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode : Positive ion mode is typically preferred for these compounds as the nitrogen atoms can be readily protonated, forming the [M+H]⁺ adduct.

  • Data Acquisition : Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Analysis : Compare the experimentally observed accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for the expected molecular formula. A mass accuracy of <5 ppm is considered excellent confirmation.

Comparative Data and Interpretation
MoleculeExpected FormulaCalculated [M+H]⁺Observed [M+H]⁺ (Hypothetical)Mass Error (ppm)Key Fragments (Hypothetical)
1 C₁₂H₂₀N₂O₂225.1598225.1595-1.3169.1386 ([M-C₄H₈+H]⁺), 125.1022 ([M-Boc+H]⁺), 57.0699 (C₄H₉⁺)
2 C₁₁H₂₁NO₃216.1594216.1591-1.4160.1383 ([M-C₄H₈+H]⁺), 116.1019 ([M-Boc+H]⁺), 57.0699 (C₄H₉⁺)

Causality Behind Fragmentation : The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns.[7] A common fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the [M-56+H]⁺ ion.[8] Another prominent fragment is the tert-butyl cation (C₄H₉⁺) at m/z 57. The loss of the entire Boc group (100 Da) results in the [M-100+H]⁺ ion, which corresponds to the protonated azepane core. The presence of these characteristic fragments provides strong evidence for the N-Boc protected azepane structure.

Unraveling Connectivity: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms in the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR : Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all protons.

  • ¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy) : This 2D experiment reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. It is essential for tracing out the proton spin systems within the azepane ring.[9]

  • HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations), allowing for the definitive assignment of protonated carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary carbons (like the Boc carbonyl and the nitrile carbon) and for connecting different spin systems.[10]

Workflow for NMR-Based Structure Elucidation

Caption: Integrated workflow for NMR-based structure elucidation.

Hypothetical NMR Data and Comparative Interpretation

Molecule 1: tert-butyl 4-cyanoazepane-1-carboxylate

Atom¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (H to C)
C(O)O-~155.0H₂-2, H₂-7 to C(O)O
C(CH₃)₃1.45 (s, 9H)~80.5H-(CH₃)₃ to C(O)O
CH₃1.45 (s, 9H)~28.4-
C-2, C-7~3.4-3.5 (m, 4H)~45.0H₂-3, H₂-6 to C-2, C-7
C-3, C-6~1.8-1.9 (m, 4H)~30.0H-4 to C-3, C-6
C-4~2.9 (m, 1H)~25.0H₂-3, H₂-5 to C-4
C-5~2.0-2.1 (m, 2H)~35.0H-4 to C-5
CN-~122.0H-4, H₂-3, H₂-5 to CN

Molecule 2: tert-butyl 4-hydroxyazepane-1-carboxylate

Atom¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (H to C)
C(O)O-~155.5H₂-2, H₂-7 to C(O)O
C(CH₃)₃1.46 (s, 9H)~80.0H-(CH₃)₃ to C(O)O
CH₃1.46 (s, 9H)~28.5-
C-2, C-7~3.3-3.4 (m, 4H)~44.0H₂-3, H₂-6 to C-2, C-7
C-3, C-6~1.6-1.7 (m, 4H)~32.0H-4 to C-3, C-6
C-4~3.8 (m, 1H)~68.0H₂-3, H₂-5 to C-4
C-5~1.9-2.0 (m, 2H)~38.0H-4 to C-5
OH~2.5 (br s, 1H)--

Interpretation of Differences :

  • C-4 Chemical Shift : The most significant difference is observed at the C-4 position. In Molecule 1 , the electron-withdrawing nitrile group deshields the attached carbon (C-4) to a lesser extent (~25.0 ppm) than the highly electronegative oxygen of the hydroxyl group in Molecule 2 (~68.0 ppm). The attached proton (H-4) is also shifted downfield in the alcohol (~3.8 ppm) compared to the nitrile (~2.9 ppm).

  • Nitrile Carbon : The characteristic chemical shift of the nitrile carbon in Molecule 1 appears around 122.0 ppm.[11] This signal, being from a quaternary carbon, would be confirmed via an HMBC correlation from the protons on adjacent carbons (H-4, H₂-3, and H₂-5).

  • Conformational Averaging : Due to the flexibility of the azepane ring, the proton signals for the ring methylene groups often appear as complex, overlapping multiplets at room temperature.[3] Variable temperature NMR studies could be employed to probe the conformational dynamics, though distinct conformers may only be resolved at very low temperatures.[3]

Definitive Confirmation: Single-Crystal X-ray Crystallography

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and three-dimensional arrangement in the solid state.[12]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement : Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Analysis : The refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the constitution and revealing the preferred solid-state conformation of the azepane ring (e.g., chair, boat, or twist-boat).[13]

Logical Framework for Method Selection

G Start New Compound Synthesized MS Mass Spectrometry (HRMS) Start->MS NMR NMR Spectroscopy (1D & 2D) Start->NMR Result_MS Confirm Elemental Composition (C₁₂H₂₀N₂O₂) MS->Result_MS Provides Formula Result_NMR Elucidate Atomic Connectivity & Diastereomers NMR->Result_NMR Provides Connectivity Xray X-ray Crystallography Result_Xray Determine Absolute 3D Structure & Conformation Xray->Result_Xray Provides solid-state structure Result_MS->NMR Validates NMR interpretation Result_NMR->Xray Requires definitive 3D proof Conclusion Unambiguous Structural Confirmation Result_NMR->Conclusion Result_Xray->Conclusion

Caption: Decision workflow for structural confirmation.

Conclusion

The structural confirmation of functionalized azepanes like tert-butyl 4-cyanoazepane-1-carboxylate is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of elemental composition, while a suite of 1D and 2D NMR experiments is essential for piecing together the intricate puzzle of atomic connectivity. For absolute proof of structure and to understand the molecule's preferred solid-state conformation, single-crystal X-ray crystallography stands as the gold standard.

By comparing the target molecule with its hydroxyl analog, we have demonstrated how subtle structural modifications are clearly reflected in the analytical data, reinforcing the need for a comprehensive and comparative analytical strategy. This guide provides researchers with the field-proven insights and logical framework necessary to approach the structural elucidation of such important heterocyclic scaffolds with confidence and scientific integrity.

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Comparative

A Senior Application Scientist's Guide to Nitrile Reduction: A Comparative Analysis of Efficacy

For researchers, scientists, and professionals in drug development, the transformation of a nitrile into a primary amine or an aldehyde is a cornerstone of organic synthesis. The choice of reduction method can significan...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the transformation of a nitrile into a primary amine or an aldehyde is a cornerstone of organic synthesis. The choice of reduction method can significantly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of the most effective nitrile reduction methods, supported by experimental data and field-proven insights to inform your experimental design.

The Critical Role of Nitrile Reduction in Synthesis

Nitriles (R-C≡N) are versatile functional groups, readily available and serving as key precursors to primary amines (R-CH₂NH₂) and aldehydes (R-CHO). Primary amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The ability to selectively reduce a nitrile to either an amine or an aldehyde opens up a wide array of synthetic possibilities. However, the seemingly straightforward addition of hydrogen across the carbon-nitrogen triple bond is nuanced, with the choice of reagents and conditions dictating the reaction's outcome.

This guide will dissect the most prevalent methods for nitrile reduction, focusing on catalytic hydrogenation and chemical reduction with metal hydrides. We will explore the underlying mechanisms, compare their efficacy through experimental data, and provide detailed protocols for key transformations.

Comparative Analysis of Nitrile Reduction Methodologies

The selection of a nitrile reduction method is a critical decision in synthetic planning, balancing factors such as desired product, substrate complexity, and practical considerations like safety and cost. The two primary categories of nitrile reduction are catalytic hydrogenation and stoichiometric reduction with metal hydrides.

Key Performance Indicators at a Glance
MethodPrimary ProductKey Reagents/CatalystsTypical ConditionsSelectivityFunctional Group Tolerance
Catalytic Hydrogenation Primary AmineH₂, Raney Ni, Pd/C, PtO₂, CoHigh pressure, elevated temp.Good to Excellent for 1° aminesModerate to Good
Metal Hydride Reduction (LiAlH₄) Primary AmineLiAlH₄0 °C to RT, anhydrous solventExcellent for 1° aminesPoor (reduces many functional groups)
Metal Hydride Reduction (DIBAL-H) AldehydeDIBAL-HLow temp. (-78 °C)Excellent for aldehydesGood (milder than LiAlH₄)
Borane Reduction Primary AmineBH₃·THF, BH₃·SMe₂RT to refluxGood for 1° aminesGood

In-Depth Analysis of Nitrile Reduction Techniques

Catalytic Hydrogenation: The Workhorse for Primary Amine Synthesis

Catalytic hydrogenation is often the most economical and atom-efficient method for the large-scale production of primary amines from nitriles.[1][3] The reaction involves the use of hydrogen gas and a heterogeneous catalyst, typically a Group 10 metal.[1]

Mechanism of Catalytic Hydrogenation

The generally accepted mechanism involves the sequential addition of hydrogen atoms to the nitrile. The nitrile adsorbs onto the catalyst surface, followed by the addition of two molecules of hydrogen. An imine intermediate is formed, which is then further hydrogenated to the primary amine.[4]

A significant challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amines as byproducts.[3] These arise from the reaction of the newly formed primary amine with the imine intermediate.[5] The choice of catalyst, solvent, temperature, and pressure are all critical in maximizing the selectivity for the desired primary amine.[1]

Common Catalysts and Their Characteristics:

  • Raney Nickel: A widely used, cost-effective catalyst.[6] It is highly active but can sometimes lead to over-reduction and the formation of byproducts. The addition of ammonia or a hydroxide base can help suppress the formation of secondary and tertiary amines.[7][8]

  • Palladium on Carbon (Pd/C): Another common and effective catalyst.[9][10] It can be more selective than Raney Nickel, particularly when modified.[11][12] For instance, a polysilane/SiO₂-supported palladium catalyst has been shown to be highly effective for the selective hydrogenation of nitriles to primary amines under continuous-flow conditions.[12]

  • Platinum Dioxide (PtO₂): A highly active catalyst, often used for the reduction of a wide range of functional groups.[1]

  • Cobalt Catalysts (e.g., Raney Cobalt): Often used in industrial processes, demonstrating good selectivity for primary amines.[13]

Experimental Data: A Comparative Look

CatalystSubstrateTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity to 1° Amine (%)
Ni/NiO@CPhenylacetonitrile120104>99>98
Pd/CBenzonitrile6050 kPa18~100~100
Pt/CPhenylacetonitrile120104<50~90
Ru/CPhenylacetonitrile120104>99Low
Raney NiPhenylacetonitrile120104>99High

Data compiled from multiple sources for illustrative comparison.[12][14]

Workflow for Catalytic Hydrogenation of a Nitrile

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_react Prepare solution of nitrile in suitable solvent (e.g., EtOH, MeOH) prep_cat Add catalyst (e.g., Raney Ni, Pd/C) to the reaction vessel prep_react->prep_cat seal Seal the reaction vessel prep_cat->seal purge Purge with inert gas (N₂ or Ar) seal->purge pressurize Pressurize with H₂ gas purge->pressurize heat_stir Heat and stir at desired temperature and pressure pressurize->heat_stir monitor Monitor reaction progress by TLC or GC heat_stir->monitor depressurize Cool and carefully depressurize monitor->depressurize Reaction complete filter Filter to remove catalyst depressurize->filter concentrate Concentrate the filtrate filter->concentrate purify Purify the crude amine (distillation or chromatography) concentrate->purify

Caption: General workflow for catalytic hydrogenation of nitriles.

Metal Hydride Reductions: Precision and Power

Stoichiometric reductions using metal hydrides offer an alternative to catalytic hydrogenation, often providing excellent yields and avoiding the need for high-pressure equipment. The choice of hydride reagent is paramount, as it determines whether the final product is a primary amine or an aldehyde.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups, including nitriles, to the corresponding primary amines.[7][9][15] It is particularly useful for small-scale syntheses where high reactivity is desired.

Mechanism of LiAlH₄ Reduction

The reduction proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group.[15][16] The first hydride addition forms an imine anion, which is then rapidly attacked by a second hydride equivalent to yield a dianion.[15] An aqueous or acidic workup then protonates the dianion to furnish the primary amine.[16]

G R-C≡N R-C≡N Imine Anion Intermediate Imine Anion Intermediate R-C≡N->Imine Anion Intermediate 1. LiAlH₄ Dianion Intermediate Dianion Intermediate Imine Anion Intermediate->Dianion Intermediate 2. LiAlH₄ R-CH₂NH₂ R-CH₂NH₂ Dianion Intermediate->R-CH₂NH₂ 3. H₂O/H₃O⁺ Workup

Caption: Simplified mechanism of LiAlH₄ reduction of nitriles.

Causality in Experimental Choices: The use of an anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as LiAlH₄ reacts violently with protic solvents like water and alcohols.[17] The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting nitrile. The workup procedure, involving the sequential addition of water and a base, is designed to safely quench excess LiAlH₄ and precipitate aluminum salts, which can then be removed by filtration.

For the selective reduction of nitriles to aldehydes, diisobutylaluminum hydride (DIBAL-H) is the reagent of choice.[18][19] Its bulky nature and lower reactivity compared to LiAlH₄ allow for the reaction to be stopped at the imine stage.[19]

Mechanism of DIBAL-H Reduction

DIBAL-H acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. This is followed by the intramolecular transfer of a hydride to the nitrile carbon, forming an aluminum-imine intermediate.[1][19] This intermediate is stable at low temperatures (-78 °C). Subsequent aqueous workup hydrolyzes the imine to yield the desired aldehyde.[1][20]

G R-C≡N R-C≡N Aluminum-Imine Intermediate Aluminum-Imine Intermediate R-C≡N->Aluminum-Imine Intermediate 1. DIBAL-H, -78°C R-CHO R-CHO Aluminum-Imine Intermediate->R-CHO 2. H₂O/H₃O⁺ Workup

Caption: Simplified mechanism of DIBAL-H reduction of nitriles.

Causality in Experimental Choices: The reaction is performed at very low temperatures (-78 °C, typically in a dry ice/acetone bath) to prevent the over-reduction of the intermediate imine to the primary amine.[21] The dropwise addition of DIBAL-H is necessary to maintain this low temperature and control the reaction.

Self-Validating System: Careful monitoring of the reaction by TLC is essential to determine the point at which the starting material is consumed. The quenching step with methanol at low temperature before the aqueous workup is a critical safety measure to neutralize any excess, reactive DIBAL-H.[21]

Borane Complexes: A Milder Alternative for Amine Synthesis

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative to LiAlH₄ for the reduction of nitriles to primary amines.[7] They often exhibit better functional group tolerance.[22] For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of nitriles in excellent yields.[22]

Experimental Protocols

Protocol 1: Reduction of a Nitrile to a Primary Amine using LiAlH₄

Materials:

  • Nitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous diethyl ether or THF

  • Deionized water

  • 15% Aqueous NaOH

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ and anhydrous ether/THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the nitrile in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Workup (Fieser method): Cautiously and sequentially add x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water, where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 15-30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ether/THF.

  • Dry the combined organic filtrates over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude primary amine.

  • Purify by distillation or column chromatography as needed.

Protocol 2: Reduction of a Nitrile to an Aldehyde using DIBAL-H[20][21][23]

Materials:

  • Nitrile (1.0 eq)

  • DIBAL-H (1.0 M solution in hexanes or toluene) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or ether)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nitrile and dissolve it in the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.

  • Allow the mixture to warm to room temperature.

  • Workup: Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, slowly add 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography or distillation as required.

Safety and Environmental Considerations

MethodSafety HazardsEnvironmental Impact
Catalytic Hydrogenation Highly flammable H₂ gas, pyrophoric catalysts (Raney Ni), high-pressure equipment required.[3]Green in principle (H₂O is the only byproduct), but catalysts are often precious metals with high life cycle assessment impacts.[23]
Metal Hydride Reduction (LiAlH₄) Pyrophoric reagent, reacts violently with water, generates flammable H₂ gas upon quenching.Generates stoichiometric amounts of aluminum salt waste.
Metal Hydride Reduction (DIBAL-H) Pyrophoric reagent, reacts with water, requires careful handling at low temperatures.Generates stoichiometric amounts of aluminum salt waste.
Borane Reduction BH₃·THF can release flammable H₂ upon decomposition.[7] BH₃·SMe₂ has a strong, unpleasant odor.[7]Generates borate waste products.

Conclusion

The reduction of nitriles is a versatile and powerful transformation in organic synthesis. Catalytic hydrogenation stands out as a cost-effective and environmentally friendly option for the synthesis of primary amines, especially on a large scale, with careful catalyst selection being key to achieving high selectivity. For laboratory-scale synthesis, LiAlH₄ provides a highly reactive, albeit less selective, route to primary amines. When the target is an aldehyde, a low-temperature reduction with DIBAL-H is the method of choice, offering excellent control and high yields. The selection of the optimal method will always depend on the specific substrate, the desired product, and the scale of the reaction. This guide provides the foundational knowledge and practical protocols to make informed decisions in your synthetic endeavors.

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Validation

Benchmarking new azepane derivatives against known active compounds

Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for unique interactions with biological targets, often leading to improved potency and selectivity compared to flatter, aromatic systems.[3] Azepane derivatives are found in a wide array of natural products and FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties.[4] This guide provides a comprehensive framework for benchmarking novel azepane derivatives against established, clinically relevant compounds, ensuring a rigorous and objective evaluation of their therapeutic potential. We will explore this through a series of case studies featuring three novel, hypothetical derivatives: AZD-1 , AZD-2 , and AZD-3 , designed for anticancer, neurodegenerative, and antipsychotic applications, respectively.

The New Derivatives: Design and Synthesis Rationale

The development of novel azepane derivatives often involves sophisticated synthetic strategies, such as ring-expansion reactions or multi-component cyclizations, to build the core seven-membered ring.[5][6] Our hypothetical compounds, AZD-1, AZD-2, and AZD-3, were synthesized based on established principles of bioisosteric replacement and structure-activity relationship (SAR) studies to optimize their interaction with specific biological targets.[7] The synthetic routes, while not detailed here, leverage modern catalytic methods to ensure high yields and stereochemical control, which are critical for producing enantiomerically pure pharmaceutical compounds.[3]

Benchmarking Strategy: A Multi-Pillar Approach

To validate the potential of a new chemical entity (NCE), a direct and objective comparison against current standards of care or well-characterized tool compounds is essential. Our benchmarking strategy is built on three pillars:

  • In Vitro Target Engagement: Quantifying the direct interaction of the compound with its intended biological target (e.g., enzyme or receptor).

  • Cellular/Phenotypic Activity: Assessing the compound's effect in a disease-relevant cellular context.

  • Pharmacokinetic Profiling (ADMET): Evaluating the drug-like properties of the compound to predict its behavior in a living organism.

This multi-faceted approach ensures that a compound not only hits its target but also possesses the necessary characteristics to be a viable drug candidate.

Case Study 1: Anticancer Activity - Targeting Histone Deacetylases (HDACs)

New Derivative: AZD-1 (Aryl-hydroxamate Azepane) Known Active Compound: Vorinostat (SAHA)

Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[8] Vorinostat (SAHA) is an FDA-approved HDAC inhibitor used to treat cutaneous T-cell lymphoma (CTCL).[9] It functions by binding to the zinc-containing active site of class I and II HDACs, leading to an accumulation of acetylated histones and other proteins.[10][11][12] This results in the altered transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[8] AZD-1 was designed as a novel HDAC inhibitor incorporating an azepane scaffold to explore new binding interactions within the active site.

In Vitro Benchmarking: HDAC Inhibition and Cytotoxicity

The primary efficacy of AZD-1 was compared against Vorinostat using a fluorometric HDAC inhibition assay and a standard MTT cytotoxicity assay across several cancer cell lines.

Table 1: Comparative In Vitro Anticancer Activity

CompoundHDAC Inhibition IC50 (nM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
AZD-1 751.82.5
Vorinostat 862.43.1

The data indicates that AZD-1 exhibits slightly more potent HDAC inhibition and corresponding cytotoxicity compared to the benchmark compound, Vorinostat.

Signaling Pathway: HDAC Inhibition

The mechanism of action for HDAC inhibitors like Vorinostat and AZD-1 involves preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the expression of tumor suppressor genes.

HDAC_Inhibition cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes HDAC HDAC Acetylated_Histones Accumulation of Acetylated Histones Histones Histones Histones->HDAC Deacetylation Acetyl_Groups Acetyl Groups Acetyl_Groups->Histones AZD-1 AZD-1 AZD-1->HDAC Inhibition Vorinostat Vorinostat Vorinostat->HDAC Inhibition Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Mechanism of action for azepane-based HDAC inhibitors.

Experimental Protocol: In Vitro HDAC Activity Assay
  • Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and the human recombinant HDAC enzyme solution.

  • Compound Dilution: Perform serial dilutions of AZD-1 and Vorinostat in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, HDAC enzyme, and the test compound or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding the HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Case Study 2: Alzheimer's Disease - Targeting Acetylcholinesterase (AChE)

New Derivative: AZD-2 (Carbamate-functionalized Azepane) Known Active Compound: Galanthamine

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[13] Galanthamine is a widely prescribed AChE inhibitor. AZD-2 is a novel azepane derivative designed to interact with both the catalytic and peripheral anionic sites of the AChE enzyme.

In Vitro Benchmarking: AChE Inhibition

The inhibitory potency of AZD-2 was compared against Galanthamine using a colorimetric assay based on the Ellman method.[14]

Table 2: Comparative In Vitro AChE Inhibition

CompoundAChE Inhibition IC50 (nM)
AZD-2 120
Galanthamine 250

The results show that AZD-2 is a more potent inhibitor of AChE in vitro than Galanthamine. Further studies in in vivo models of Alzheimer's disease, such as the 5XFAD transgenic mouse model, would be the necessary next step to evaluate its potential for improving cognitive deficits.[15]

Experimental Protocol: AChE Inhibition Assay (Ellman Method)
  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), acetylthiocholine (ATCI) substrate, and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Prepare a stock solution of purified AChE.

  • Compound Dilution: Prepare serial dilutions of AZD-2 and Galanthamine.

  • Assay Setup: In a 96-well plate, add buffer, DTNB, the test compound (or vehicle), and the AChE enzyme solution.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction. Thiocholine produced by AChE activity reacts with DTNB to form a yellow product.[16]

  • Absorbance Reading: Immediately begin measuring the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (Vmax) for each concentration. Determine the percent inhibition and calculate the IC50 value.

Case Study 3: Antipsychotic Activity - Multi-Target Receptor Modulation

New Derivative: AZD-3 (Dibenzothiazepine-like Azepane) Known Active Compound: Zotepine

Atypical antipsychotics often exhibit a complex pharmacology, typically involving antagonism of dopamine D2 and serotonin 5-HT2A receptors.[17][18] Zotepine is an atypical antipsychotic that contains a dibenzothiepine ring, which is structurally related to some azepine classes.[19][20] It acts on a wide range of neurotransmitter receptors.[19] AZD-3 is a novel azepane derivative designed to have high affinity for both D2 and 5-HT2A receptors, a hallmark of atypical antipsychotic efficacy.

In Vitro Benchmarking: Receptor Binding Affinity

The binding affinities (Ki) of AZD-3 and Zotepine were determined for human recombinant D2 and 5-HT2A receptors using radioligand binding assays.

Table 3: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A
AZD-3 8.51.2
Zotepine 12.00.9

AZD-3 demonstrates high, nanomolar affinity for both target receptors, with a profile comparable to the established antipsychotic Zotepine. This profile suggests potential efficacy for both positive and negative symptoms of schizophrenia.[18] To test this hypothesis, in vivo studies using pharmacological models, such as the phencyclidine (PCP)-induced model of schizophrenia, would be required to assess effects on hyperlocomotion and cognitive deficits.[21][22][23]

Experimental Workflow: Antipsychotic Drug Screening

The screening cascade for identifying new antipsychotic candidates involves a tiered approach from high-throughput primary assays to more complex secondary and in vivo models.

Antipsychotic_Screening Start Library of Azepanes Primary_Screen Primary Screen: D2 and 5-HT2A Binding Assays Start->Primary_Screen Hit_ID Hit ID (Ki < 100 nM?) Primary_Screen->Hit_ID Hit_ID->Start No Secondary_Screen Secondary Screens: Functional Assays (e.g., Ca2+ flux) Off-target Panel (e.g., H1, M1, α1) Hit_ID->Secondary_Screen Yes Lead_Selection Lead Selection (Potency & Selectivity?) Secondary_Screen->Lead_Selection Lead_Selection->Secondary_Screen No (Optimize) ADMET In Vitro ADMET Profiling Lead_Selection->ADMET Yes In_Vivo In Vivo Models (e.g., PCP-induced hyperactivity) ADMET->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for antipsychotic drug discovery.

Experimental Protocol: Radioligand Receptor Binding Assay (e.g., 5-HT2A)
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT2A receptor.

  • Reagent Preparation: Prepare assay buffer, the radioligand (e.g., [3H]ketanserin), and a non-specific binding agent (e.g., unlabeled Ketanserin).[24][25]

  • Compound Dilution: Create a serial dilution of the test compound (AZD-3 or Zotepine).

  • Assay Reaction: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific agent (for non-specific binding), or test compound.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[25]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A potent compound is of little therapeutic value if it cannot reach its target in the body or if it is toxic. Early in vitro ADMET profiling is crucial for weeding out compounds with poor drug-like properties.[26][27] Machine learning and in silico models are increasingly used for early ADMET prediction.[28]

Workflow: In Vitro ADMET Screening

ADMET_Workflow Compound Lead Compound Solubility Kinetic Solubility Compound->Solubility Permeability Permeability (PAMPA, Caco-2) Compound->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolism Toxicity Cytotoxicity (e.g., HepG2) Compound->Toxicity DDI CYP450 Inhibition Compound->DDI Plasma_Binding Plasma Protein Binding Compound->Plasma_Binding Decision Favorable Profile? Solubility->Decision Permeability->Decision Metabolism->Decision Toxicity->Decision DDI->Decision Plasma_Binding->Decision Advance Advance to In Vivo PK Decision->Advance Yes Optimize SAR Optimization Decision->Optimize No

Caption: A parallel workflow for early in vitro ADMET profiling.

Table 4: Comparative In Vitro ADMET Profile

ParameterAZD-1VorinostatAZD-2GalanthamineAZD-3Zotepine
Solubility (µM) 5570150>2002530
Permeability (PAMPA) MediumMediumHighHighLowLow
Microsomal Stability (% rem) 65%75%80%90%40%50%
CYP3A4 Inhibition (IC50, µM) >10>10>20>202.51.8
HepG2 Cytotoxicity (IC50, µM) 1520>50>50810

This comparative table highlights the strengths and weaknesses of each novel derivative. AZD-2 shows a very favorable ADMET profile, while AZD-3 may face challenges with permeability and potential drug-drug interactions (DDI) via CYP3A4 inhibition that would require further chemical optimization.

Conclusion

This guide demonstrates a systematic approach to benchmarking novel azepane derivatives against known active compounds. Through a combination of target-specific in vitro assays, cellular models, and ADMET profiling, researchers can build a comprehensive data package to objectively evaluate the potential of new therapeutic candidates. Our case studies of AZD-1, AZD-2, and AZD-3 illustrate how this comparative data can identify promising leads (AZD-1, AZD-2) and highlight areas requiring further optimization (AZD-3). This rigorous, data-driven methodology is fundamental to navigating the complex path of drug discovery and development, ultimately increasing the probability of translating a novel chemical scaffold into a successful therapeutic.

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